4-Chloro-3-hydroxybenzonitrile
Description
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Properties
IUPAC Name |
4-chloro-3-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRCVJCTNBELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-3-hydroxybenzonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Scaffolding in Chemical Synthesis
4-Chloro-3-hydroxybenzonitrile, also known by its synonym 2-Chloro-5-cyanophenol, is a halogenated aromatic nitrile that holds significant potential as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—comprising a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring—offers multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic positioning of its functional groups makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the development of analytical methods. The following table summarizes its key physical and chemical characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO | --INVALID-LINK--[1] |
| Molar Mass | 153.57 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White to off-white solid | --INVALID-LINK--[2] |
| Melting Point | 148 - 152 °C | --INVALID-LINK--[2] |
| Boiling Point | Decomposes before boiling | --INVALID-LINK--[2] |
| Solubility | Low solubility in water; Soluble in organic solvents like ethanol and acetone. | --INVALID-LINK--[2] |
| Density | Approx. 1.38 g/cm³ | --INVALID-LINK--[2] |
| pKa (Predicted) | ~7.5 - 8.5 | (Predicted) |
| LogP (Predicted) | 2.2 | --INVALID-LINK--[1] |
| CAS Number | 51748-01-7 | --INVALID-LINK--[1] |
Note on Predicted Values: The pKa value is an estimation based on the electronic effects of the substituents on the phenolic hydroxyl group. The chloro and cyano groups are electron-withdrawing, which is expected to increase the acidity of the phenol compared to phenol itself (pKa ~10).
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, hydroxyl, and cyano substituents.
-
H-2 (ortho to -OH, meta to -CN and -Cl): Expected to be the most downfield proton due to the deshielding effect of the adjacent hydroxyl group. It will likely appear as a doublet.
-
H-6 (ortho to -Cl, meta to -OH and -CN): Also a doublet, with its chemical shift influenced by the ortho chlorine atom.
-
H-5 (meta to -OH and -Cl, ortho to -CN): Expected to be a doublet of doublets, coupling to both H-2 and H-6.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the carbon skeleton. Key predicted chemical shifts include:
-
C-CN: The carbon of the nitrile group is expected to appear in the range of 115-125 ppm.
-
C-OH: The carbon bearing the hydroxyl group will be significantly downfield, likely in the 150-160 ppm range.
-
C-Cl: The carbon attached to the chlorine atom will also be downfield, typically in the 125-135 ppm range.
-
Aromatic Carbons: The remaining aromatic carbons will resonate in the 110-140 ppm region, with their specific shifts determined by the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the nitrile group.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 153, with a characteristic isotopic pattern [M+2]⁺ at m/z 155 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of HCN (m/z 27) from the molecular ion, as well as fragmentation of the aromatic ring.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of the nitrile function onto a pre-functionalized phenolic precursor.
Proposed Synthesis Workflow
A plausible synthetic route starts from 2-chlorophenol. The workflow involves the introduction of a formyl group followed by its conversion to a nitrile.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Generalized Approach for Nitrile Formation from Aldehyde
-
Oxime Formation:
-
Dissolve 4-chloro-2-hydroxybenzaldehyde in a suitable solvent such as ethanol or pyridine.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, pour the reaction mixture into water and collect the precipitated oxime by filtration.
-
-
Dehydration to Nitrile:
-
Reflux the dried oxime with a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride.
-
The reaction progress should be monitored by TLC.
-
After the reaction is complete, the mixture is cooled and poured onto ice water.
-
The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.
-
Reactivity Profile
The reactivity of this compound is dictated by its three functional groups:
-
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions.
-
Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (4-chloro-3-hydroxybenzoic acid) or an amide. It can also be reduced to an aminomethyl group.
-
Aromatic Ring and Chloro Group: The benzene ring is activated towards electrophilic aromatic substitution, with the hydroxyl group being an ortho-, para-director and the chloro and cyano groups being meta-directors. The chloro group can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.
Applications in Drug Discovery and Development
While specific drugs containing the this compound moiety are not prominently documented, its structural features make it a valuable scaffold in medicinal chemistry. The nitrile group is a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.
Potential Roles in Drug Design:
-
Kinase Inhibitors: The benzonitrile scaffold is present in numerous kinase inhibitors. The hydroxyl and chloro groups can be functionalized to interact with specific amino acid residues in the kinase active site.
-
Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibitors or as a key interacting group in the active site of various enzymes.
-
Receptor Ligands: The aromatic ring and its substituents can be tailored to achieve specific binding interactions with G-protein coupled receptors (GPCRs) or other receptor families.
Caption: Role of this compound in a typical drug discovery workflow.
Analytical Methodologies
The analysis of this compound and its derivatives can be accomplished using standard chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for the analysis of this compound.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water (acidified with formic or acetic acid) and a polar organic solvent like acetonitrile or methanol would be effective.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range).
Step-by-Step HPLC Protocol Outline:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the standards and samples.
-
Run the gradient program.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of the compound in the samples using the calibration curve.
-
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
Conclusion
This compound is a chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for synthetic chemists. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its use in research and development, particularly in the quest for novel therapeutic agents. As the demand for new and diverse chemical entities continues to grow, the importance of such multifunctional building blocks will undoubtedly increase.
References
2-Chloro-5-cyanophenol structural analysis
An In-depth Technical Guide to the Structural Analysis of 2-Chloro-5-cyanophenol
Abstract
This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Chloro-5-cyanophenol (IUPAC: 2-chloro-5-hydroxybenzonitrile), a substituted phenol of interest to researchers in medicinal chemistry and materials science. As a molecular scaffold, cyanophenols are vital precursors in the synthesis of pharmaceuticals, liquid crystals, and pesticides.[1] The precise substitution pattern of chloro, cyano, and hydroxyl groups imparts unique physicochemical properties, making rigorous structural verification essential for its application in drug development and quality control. This document details a multi-technique approach, integrating chromatographic methods with spectroscopic analysis (NMR, IR, MS) and discussing the definitive role of X-ray crystallography. The causality behind experimental choices is emphasized, providing field-proven insights for scientists and drug development professionals.
Compound Identity and Physicochemical Properties
A thorough analysis begins with establishing the fundamental identity of the molecule. 2-Chloro-5-cyanophenol is a small organic molecule whose properties are defined by the interplay of its three functional groups on the benzene ring.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5-hydroxybenzonitrile | [2] |
| CAS Number | 188774-56-3 | [2] |
| Molecular Formula | C₇H₄ClNO | [2] |
| Molecular Weight | 153.56 g/mol | [2] |
| Monoisotopic Mass | 152.9981414 Da | [2] |
| SMILES | C1=CC(=C(C=C1O)C#N)Cl | [2] |
| InChIKey | KGPMBYRSXTTZLG-UHFFFAOYSA-N | [2] |
The presence of chloro- and cyano- groups, both electron-withdrawing, and a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, suggests its potential as a versatile intermediate. Analogous structures, such as 2-chloro-5-nitrobenzoic acid derivatives, have been investigated for potent antibacterial and anticancer properties, highlighting the importance of this chemical class in drug discovery.[3][4] Therefore, unambiguous characterization is the first critical step in any research and development workflow.
Chromatographic Analysis: Purity and Isomer Separation
Rationale: Before spectroscopic elucidation, establishing the purity of the analyte is paramount. For substituted aromatics, the primary concern is often the presence of regioisomers (positional isomers) which can have nearly identical physical properties but vastly different biological activities. Chromatographic methods are the gold standard for separating these closely related species.
Gas Chromatography (GC)
Expertise & Experience: GC is an ideal technique for analyzing volatile and thermally stable compounds like substituted phenols. The choice of a mid-polarity stationary phase, such as one containing phenyl and cyanopropyl groups, is strategic. This composition provides multiple interaction mechanisms (dipole-dipole, π-π stacking) necessary to resolve isomers that differ only in the substitution pattern on the aromatic ring. Derivatization is sometimes employed for phenols to reduce peak tailing and improve thermal stability, but direct analysis is often feasible.[5][6]
Self-Validating Protocol: GC-FID for Purity Assessment
-
System Preparation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Rtx-35, 30 m x 0.25 mm, 1.0 µm film).[6]
-
Sample Preparation: Prepare a ~5 mg/mL solution of 2-Chloro-5-cyanophenol in a high-purity solvent like methanol or acetonitrile.
-
GC Conditions:
-
Inlet: 240°C, Split ratio 25:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100°C, ramp at 10°C/min to 210°C, hold for 10-15 minutes.
-
Detector: FID at 240°C.
-
-
Data Analysis: The purity is assessed by the area percentage of the main peak relative to all other peaks in the chromatogram. The detection and quantification of any regioisomer impurities (e.g., 5-chloro-2-hydroxybenzonitrile, 2-chloro-4-hydroxybenzonitrile) should be validated using reference standards if available.[7][8]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC is a powerful alternative for purity analysis, particularly for compounds that may be thermally sensitive or less volatile. A C18 column is the workhorse for separating moderately polar molecules. The mobile phase composition is critical; a mixture of acetonitrile and water provides the necessary polarity range, while a small amount of acid (e.g., phosphoric or formic acid) sharpens peaks by suppressing the ionization of the phenolic hydroxyl group.[9]
Self-Validating Protocol: RP-HPLC-UV for Purity Determination
-
System Preparation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water. Add 0.1% phosphoric acid to the aqueous component and degas the final mixture.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Purity is determined by the relative peak area. Retention time serves as the qualitative identifier.
Caption: Chromatographic analysis workflow for purity assessment.
Spectroscopic Structural Elucidation
Once purity is confirmed, a combination of spectroscopic techniques is used to piece together the molecular structure. Each method provides a unique and complementary set of data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR maps the carbon skeleton. For substituted phenols, the choice of solvent is critical, as protic solvents can lead to the exchange of the hydroxyl proton, causing its signal to broaden or disappear.[10] Aprotic solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are preferred.[11]
Expected ¹H NMR Data (400 MHz, DMSO-d₆) The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.[12]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.7 | d | ~2.5 |
| H-4 | ~7.3 | dd | ~8.5, 2.5 |
| H-3 | ~7.1 | d | ~8.5 |
| -OH | ~10-12 (variable) | br s | - |
Expected ¹³C NMR Data (100 MHz, DMSO-d₆) The spectrum will show 7 distinct carbon signals. The chemical shifts can be predicted based on substituent effects. The carbon bearing the hydroxyl group will be significantly downfield, as will the carbons attached to the electron-withdrawing chloro and cyano groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~118 |
| C-Cl | ~135 |
| C-OH | ~158 |
| C-H (Aromatic) | ~115 - 135 |
| C-CN (ipso) | ~105 |
Self-Validating Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the purified sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
Data Interpretation: Integrate the proton signals to confirm the proton count. Analyze the splitting patterns (multiplicity) and coupling constants to establish connectivity between adjacent protons. Correlate the ¹H and ¹³C spectra using 2D techniques like HSQC and HMBC for unambiguous assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-Chloro-5-cyanophenol, we expect to see characteristic absorption bands for the O-H (hydroxyl), C≡N (nitrile), C-Cl (chloro), and aromatic C=C bonds.
Expertise & Experience: The O-H stretching vibration in phenols is particularly informative. In a concentrated sample (or solid state), intermolecular hydrogen bonding will cause this peak to appear as a strong, broad band. In a very dilute solution in a non-polar solvent, this broad band is replaced by a sharp, weaker peak at a higher frequency, corresponding to the "free" O-H stretch.[13]
Expected FTIR Data (Solid State, ATR)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenol O-H | Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| Nitrile C≡N | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
| Phenol C-O | Stretch | 1260 - 1180 | Strong |
| Aryl C-Cl | Stretch | 1100 - 1000 | Medium |
Self-Validating Protocol: FTIR-ATR Analysis
-
System Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Acquire a background spectrum.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: The software will automatically subtract the background from the sample spectrum. Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[14][15]
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. The choice of ionization technique is crucial for analyzing small molecules.
Expertise & Experience:
-
Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam. It is excellent for structural elucidation as it produces many reproducible fragment ions, creating a unique "fingerprint" for the compound. It is best suited for volatile and thermally stable compounds.[16][17]
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for less volatile or thermally sensitive molecules. It typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, providing a clear determination of the molecular weight.[18][19]
Expected Mass Spectrometry Data (EI) The mass spectrum will show a molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a characteristic pair of peaks (M and M+2) separated by 2 m/z units, with a 3:1 intensity ratio, confirming the presence of one chlorine atom.
| m/z Value | Predicted Identity | Notes |
| 153/155 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotope pattern for chlorine. |
| 125/127 | [M-CO]⁺ | Loss of carbon monoxide from the phenol ring. |
| 118 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 90 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the nitrile group. |
Self-Validating Protocol: GC-MS (EI) Analysis
-
System Preparation: Use a GC-MS system where the GC is set up as described in Section 2.1.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Scan a range of m/z 40-300.
-
-
Data Acquisition: Inject the sample into the GC. The mass spectrometer will record spectra for all compounds as they elute from the column.
-
Data Analysis: Extract the mass spectrum for the main peak. Identify the molecular ion [M]⁺ and confirm the chlorine isotope pattern. Propose structures for the major fragment ions to corroborate the assigned structure.
Integrated Structural Verification Workflow
No single technique is sufficient for full characterization. The strength of this analytical approach lies in the integration of orthogonal techniques, where the results of one method validate and complement the others.
Caption: Integrated workflow for the complete structural verification of 2-Chloro-5-cyanophenol.
Definitive Method: Single-Crystal X-ray Crystallography
While the combination of NMR, IR, and MS provides a highly confident structural assignment, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the molecule in the solid state. This technique is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
General Protocol:
-
Crystal Growth: High-quality single crystals are grown from the purified compound, typically by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a model of the electron density. This model is refined to determine the precise atomic positions.
While a published crystal structure for 2-Chloro-5-cyanophenol was not available at the time of this writing, this method represents the final and definitive step for structural confirmation in a research setting.
Safety and Handling
Based on GHS classifications for this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] All handling should be performed in a well-ventilated chemical fume hood.
References
- 1. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. youtube.com [youtube.com]
- 14. scielo.br [scielo.br]
- 15. Benzonitrile, 2-hydroxy- [webbook.nist.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 18. acdlabs.com [acdlabs.com]
- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloro-3-hydroxybenzonitrile CAS 51748-01-7 data sheet
An In-depth Technical Guide to 4-Chloro-3-hydroxybenzonitrile (CAS 51748-01-7)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical properties, synthesis, reactivity, and handling, supported by field-proven insights and methodologies.
Introduction and Strategic Importance
This compound, with CAS number 51748-01-7, is a substituted aromatic nitrile. Its molecular structure, featuring a hydroxyl, a chloro, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a chlorine atom is a notable feature, as halogenated compounds are prevalent in a significant number of FDA-approved drugs, often enhancing metabolic stability, binding affinity, or bioavailability.[1][2][3]
Physicochemical and Structural Data
Accurate characterization is the foundation of all chemical research. The properties of this compound are summarized below for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO | [4][5] |
| Molecular Weight | 153.57 g/mol | [4][5] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Melting Point | 148 - 152 °C | [6] |
| Boiling Point | 254.0 ± 25.0 °C at 760 mmHg | [7] |
| Solubility | Low solubility in water; Soluble in organic solvents like ethanol and acetone. | [6] |
| Purity | Commercially available in high purity (e.g., ≥97-98%) | [7][8] |
| Storage Temperature | 2-8°C or 4°C is recommended | [7][9] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 51748-01-7 | [4][5][7][10] |
| IUPAC Name | This compound | [5] |
| Synonyms | 2-Chloro-5-cyanophenol, 4-chloro-3-hydroxy-benzonitrile | [5] |
| InChI | InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | [4][5][7] |
| InChIKey | KRDRCVJCTNBELJ-UHFFFAOYSA-N | [4][5][7] |
| SMILES | C1=CC(=C(C=C1C#N)O)Cl | [5] |
Spectroscopic Profile: An Analytical Perspective
While raw spectra are instrument-dependent, the expected analytical signature of this compound is predictable and essential for its identification and quality control.
-
¹H NMR Spectroscopy : The aromatic region would display signals for three protons. The electron-withdrawing nature of the nitrile and chlorine groups and the electron-donating effect of the hydroxyl group will influence their chemical shifts, leading to a distinct splitting pattern.
-
Infrared (IR) Spectroscopy : Key characteristic peaks would include a broad absorption for the hydroxyl (O-H) stretch (~3200-3600 cm⁻¹), a sharp, strong peak for the nitrile (C≡N) stretch (~2220-2240 cm⁻¹), and absorptions corresponding to aromatic C-H and C=C bonds, as well as the C-Cl stretch.
-
Mass Spectrometry (MS) : In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 153. A characteristic isotopic peak (M+2) at m/z 155, with an intensity of approximately one-third of the molecular ion peak, would confirm the presence of a single chlorine atom.
Synthesis and Reactivity
Plausible Synthesis Route
The synthesis of hydroxybenzonitriles often involves the cyanation of a corresponding halophenol. A plausible route for this compound could start from 2,5-dichlorophenol, followed by a nucleophilic aromatic substitution with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[11][12] This reaction, known as the Rosenmund-von Braun reaction, is a standard method for introducing a nitrile group onto an aromatic ring.
Caption: Plausible synthesis of this compound.
Core Reactivity
The molecule's utility stems from its three distinct functional groups:
-
Phenolic Hydroxyl Group : This group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (Williamson ether synthesis) or O-acylation to produce ethers and esters, respectively.
-
Nitrile Group : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-chloro-3-hydroxybenzoic acid) or reduced to a primary amine (4-chloro-3-hydroxybenzylamine).
-
Aromatic Ring : The ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents (-OH is ortho, para-directing and activating; -Cl is ortho, para-directing and deactivating; -CN is meta-directing and deactivating) make the substitution pattern predictable, though potentially complex.
Safety and Handling: A Mandate for Researchers
Adherence to safety protocols is non-negotiable. This compound is classified with the following hazards:
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Prevention : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[7][13][14]
-
Response : P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][13][14]
-
Storage : Store in a well-ventilated place. Keep container tightly closed.[6][13][14] Store in a cool, dry area away from incompatible substances like strong oxidizing agents.[6]
-
Disposal : P501 (Dispose of contents/container to an approved waste disposal plant).[7][13]
-
Experimental Protocol: Representative O-Alkylation
This protocol details a standard Williamson ether synthesis, a fundamental reaction for drug development professionals, showcasing the nucleophilicity of the hydroxyl group.
Objective: To synthesize 4-chloro-3-(benzyloxy)benzonitrile from this compound and benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer
-
Ethyl acetate, water, brine for workup
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Solvent Addition : Add anhydrous acetone or DMF to the flask to create a stirrable suspension.
-
Reagent Addition : Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heating : Heat the reaction mixture to reflux (for acetone) or ~60-70 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to increase the reaction rate between the generated phenoxide and the alkyl halide.
-
Reaction Workup : Once the starting material is consumed (as indicated by TLC), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with the solvent.
-
Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the inorganic salts and any remaining DMF.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-(benzyloxy)benzonitrile.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 51748-01-7[this compound]- Acmec Biochemical [acmec.com.cn]
- 5. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]
- 7. This compound | 51748-01-7 [sigmaaldrich.com]
- 8. This compound, CasNo.51748-01-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 9. labsolu.ca [labsolu.ca]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
A Spectroscopic Guide to 4-Chloro-3-hydroxybenzonitrile: An In-depth Technical Analysis for Researchers
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and existing compounds is paramount. 4-Chloro-3-hydroxybenzonitrile, a substituted aromatic compound, presents a key intermediate in the synthesis of various biologically active molecules. Its chemical architecture, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document offers not only a repository of spectral information but also a practical framework for the acquisition and interpretation of such data, ensuring scientific rigor and reproducibility.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound (C₇H₄ClNO) dictates its characteristic spectral features.[1] The aromatic ring, with its delocalized π-electron system, will dominate the ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitrile and chlorine substituents, coupled with the electron-donating hydroxyl group, will influence the chemical shifts of the aromatic protons and carbons. In IR spectroscopy, the distinct vibrational modes of the O-H, C≡N, and C-Cl bonds will provide clear diagnostic peaks. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Analysis: Deciphering the Proton Environment
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 11.0 | Singlet (broad) | 1H | OH |
| ~ 7.5 - 7.7 | Doublet | 1H | Ar-H |
| ~ 7.3 - 7.5 | Doublet of doublets | 1H | Ar-H |
| ~ 7.1 - 7.3 | Doublet | 1H | Ar-H |
Causality Behind Assignments: The broad singlet at a high chemical shift is characteristic of a phenolic hydroxyl proton, which can participate in hydrogen bonding. The aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with neighboring protons. The exact chemical shifts are influenced by the combined electronic effects of the chloro, hydroxyl, and cyano groups.
¹³C NMR Analysis: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic nature of their substituents.
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 | C -OH |
| ~ 130 - 140 | Aromatic C -H |
| ~ 120 - 130 | Aromatic C -H |
| ~ 115 - 125 | Aromatic C -H |
| ~ 110 - 120 | C ≡N |
| ~ 105 - 115 | Aromatic C -CN |
| ~ 115 - 125 | Aromatic C -Cl |
Expert Insight: The carbon attached to the hydroxyl group is expected to be the most deshielded aromatic carbon due to the electronegativity of the oxygen atom. The carbon of the nitrile group typically appears in the 110-120 ppm range. The presence of symmetry or lack thereof in the molecule will dictate the number of distinct carbon signals observed.[2][3]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is crucial for accurate structural interpretation. The following protocol outlines the key steps for preparing a sample of a small organic molecule like this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte signals.[6]
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
-
Sample Filtration and Transfer:
-
Shimming and Referencing:
-
Place the NMR tube in the spectrometer's probe.
-
The instrument's software will perform an automated shimming process to optimize the homogeneity of the magnetic field.
-
The spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]
-
Diagram of NMR Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Functional Group Analysis
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2260 - 2210 (sharp) | C≡N stretch | Nitrile |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1300 - 1000 | C-O stretch | Phenol |
| 850 - 550 | C-Cl stretch | Aryl Halide |
Authoritative Grounding: The broadness of the O-H stretching band is indicative of hydrogen bonding.[8] The sharp, intense absorption around 2230 cm⁻¹ is a hallmark of the nitrile functional group.[9] The presence of multiple bands in the 1600-1450 cm⁻¹ region is characteristic of the aromatic ring.[10]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.[11][12]
Step-by-Step Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.[11]
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
-
Diagram of ATR-FTIR Experimental Workflow:
References
- 1. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. scribd.com [scribd.com]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. sites.bu.edu [sites.bu.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. agilent.com [agilent.com]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
Solubility of 2-Chloro-5-cyanophenol in organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-5-cyanophenol in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Understanding Solubility as a Cornerstone of Development
In the realms of pharmaceutical development, agrochemical formulation, and materials science, the characterization of a compound's solubility is not merely a preliminary step; it is a critical determinant of its ultimate utility and efficacy. An active pharmaceutical ingredient (API) must be soluble to be bioavailable, and a reagent must dissolve to react. 2-Chloro-5-cyanophenol, a substituted phenol containing chloro and cyano functional groups, presents a unique case study in solubility due to its blend of polar and nonpolar characteristics.
This guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-5-cyanophenol. We move beyond a simple recitation of data, offering instead a deep dive into the physicochemical principles that govern its behavior, detailed and validated experimental protocols for its measurement, and a logical framework for interpreting the results. This document is intended for the practicing researcher, scientist, and drug development professional who requires both theoretical grounding and practical, actionable methodologies.
Physicochemical Profile of 2-Chloro-5-cyanophenol
A molecule's structure is the ultimate determinant of its physical properties, including solubility. 2-Chloro-5-cyanophenol (MW: 153.56 g/mol ) possesses a nuanced molecular architecture that dictates its interactions with various solvents.
-
Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic character.
-
Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. Its presence significantly enhances interactions with polar, protic solvents.[1]
-
Cyano (-C≡N) Group: The nitrile group is strongly polar and a hydrogen bond acceptor, contributing to dipole-dipole interactions. The cyano group's strong electron-withdrawing nature also influences the acidity of the phenolic proton.[2][3]
-
Chloro (-Cl) Group: The chlorine atom is electronegative, adding to the molecule's overall dipole moment, but it also contributes to its lipophilicity.
This combination of functional groups suggests that 2-Chloro-5-cyanophenol will exhibit intermediate polarity and, therefore, a complex solubility profile, likely favoring polar aprotic or moderately polar protic solvents over highly nonpolar or aqueous ones.
Logical Framework for Solubility Analysis
The following diagram illustrates the key molecular properties of the solute and solvent that collectively determine the extent of solubility.
Caption: Key molecular interactions governing solubility.
Theoretical Principles: The "Like Dissolves Like" Paradigm
The foundational principle governing solubility is that "like dissolves like."[4][5] This means substances with similar intermolecular forces are likely to be soluble in one another. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
-
Polar Solvents: Solvents like methanol and acetone have significant dipole moments. They are effective at dissolving polar solutes like 2-Chloro-5-cyanophenol by engaging in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding.[1][4]
-
Nonpolar Solvents: Solvents like hexane and toluene are characterized by weak van der Waals forces. They are poor solvents for polar compounds because they cannot overcome the strong intermolecular forces holding the solute molecules together.[4]
-
Hydrogen Bonding: The ability of the phenolic hydroxyl group to donate a hydrogen bond is a critical factor. Solvents that are good hydrogen bond acceptors (e.g., ethers, ketones, DMSO) are expected to be effective at solvating this part of the molecule.
Experimental Determination of Equilibrium Solubility
To ensure data is reliable and reproducible, a standardized protocol is essential. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[6] It is designed to create a saturated solution, allowing for the accurate measurement of the maximum amount of solute a solvent can hold at a given temperature.
Experimental Workflow Overview
The process follows a logical sequence from preparation to final analysis, ensuring each step builds upon a validated foundation.
Caption: Workflow for the equilibrium shake-flask solubility method.
Detailed Step-by-Step Protocol
Objective: To determine the equilibrium solubility of 2-Chloro-5-cyanophenol in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
2-Chloro-5-cyanophenol (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Stock Standard: Accurately weigh a known amount of 2-Chloro-5-cyanophenol and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution for HPLC calibration.
-
HPLC Calibration: Prepare a series of calibration standards by serially diluting the stock solution. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Slurry Formation: Add an excess amount of solid 2-Chloro-5-cyanophenol to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (25 °C). Allow the slurries to shake for at least 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles. This step is vital to prevent artificially high results.
-
Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase solvent to bring its concentration within the range of the HPLC calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system. Use the peak area from the resulting chromatogram and the calibration curve to determine the precise concentration of 2-Chloro-5-cyanophenol in the saturated solution.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units (e.g., mg/mL).
Solubility Data and Interpretation
The following table presents illustrative solubility data for 2-Chloro-5-cyanophenol in a range of organic solvents, categorized by their general polarity.
Disclaimer: The following data are representative examples based on physicochemical principles and are intended for illustrative purposes. Actual experimental values should be determined using the protocol described above.
| Solvent | Solvent Type | Polarity Index | Illustrative Solubility (mg/mL at 25°C) | Rationale for Interaction |
| n-Hexane | Nonpolar | 0.1 | < 0.1 | Poor interaction; van der Waals forces are too weak to overcome solute-solute forces.[4] |
| Toluene | Nonpolar (Aromatic) | 2.4 | ~1.5 | Pi-pi stacking with the solute's aromatic ring provides some affinity, but polarity mismatch limits solubility. |
| Dichloromethane | Polar Aprotic | 3.1 | ~15 | Good dipole-dipole interactions with the -Cl and -C≡N groups.[1] |
| Acetone | Polar Aprotic | 5.1 | ~150 | Strong dipole-dipole interactions and acts as a good hydrogen bond acceptor for the phenolic -OH. |
| Ethanol | Polar Protic | 4.3 | ~120 | Acts as both a hydrogen bond donor and acceptor, effectively solvating all polar groups.[7] |
| Methanol | Polar Protic | 5.1 | ~180 | Similar to ethanol but with higher polarity, leading to very effective hydrogen bonding and dipole interactions. |
| Water | Polar Protic | 10.2 | ~0.5 | While highly polar, the nonpolar aromatic ring and chloro group limit miscibility in water.[1][7] |
Interpretation:
The data clearly demonstrates the principle of "like dissolves like."[5][8] The solubility of 2-Chloro-5-cyanophenol is minimal in nonpolar solvents like hexane. As solvent polarity increases, particularly in solvents capable of accepting hydrogen bonds (like acetone) or participating fully in hydrogen bonding (like methanol and ethanol), the solubility increases dramatically. The molecule's dual nature—a nonpolar core with multiple polar functional groups—results in the highest solubility in moderately to highly polar organic solvents.
Conclusion and Applications
A thorough understanding of the solubility of 2-Chloro-5-cyanophenol is indispensable for its effective use. The methodologies and principles outlined in this guide provide a robust framework for its characterization. For drug development professionals, this data informs solvent selection for crystallization, formulation, and purification processes. For researchers, it provides the foundation for designing reaction conditions and understanding intermolecular interactions. By applying these validated protocols and theoretical frameworks, scientists can ensure the generation of accurate and meaningful solubility data, accelerating research and development.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 3. 2-Cyanophenol CAS#: 611-20-1 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. ascelibrary.org [ascelibrary.org]
- 8. chem.ws [chem.ws]
An Investigator's Guide to the Potential Biological Activities of 4-Chloro-3-hydroxybenzonitrile
Abstract: 4-Chloro-3-hydroxybenzonitrile is a halogenated phenolic compound whose biological potential remains largely uncharted in publicly accessible literature. However, its structural motifs—a chlorinated phenol and a benzonitrile group—are present in numerous molecules with well-documented bioactivities. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this molecule. By drawing logical inferences from structurally related compounds, this document outlines potential biological activities, proposes robust experimental workflows for their investigation, and provides detailed, field-proven protocols. The objective is to equip investigators with the scientific rationale and methodological tools necessary to systematically evaluate the therapeutic or agrochemical promise of this compound.
Introduction to this compound
This compound, also known as 2-chloro-5-cyanophenol, is an aromatic organic compound.[1] While specific research into its biological effects is sparse, its constituent parts provide a strong rationale for investigation. Chlorophenols are a major class of chemicals, some of which are known to exhibit significant cytotoxicity and act as environmental pollutants.[2][3] Similarly, benzonitrile derivatives are recognized for a range of activities, including herbicidal and antimicrobial effects.[4][5] The combination of these functional groups in a single, relatively small molecule makes this compound a candidate for screening across several biological domains.
Chemical Identity and Properties
A clear understanding of the physicochemical properties of a compound is the first step in any experimental design, influencing everything from solvent choice to potential bioavailability.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Chloro-5-cyanophenol | PubChem[1] |
| CAS Number | 51748-01-7 | BLD Pharm[6] |
| Molecular Formula | C₇H₄ClNO | PubChem[1] |
| Molecular Weight | 153.56 g/mol | PubChem[1] |
| Appearance | White to off-white solid | Nanjing Finechem[7] |
| Melting Point | 148 - 152 °C | Nanjing Finechem[7] |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | Nanjing Finechem[7] |
| XLogP3 | 2.2 | PubChem[1] |
Rationale for Investigation
The scientific rationale for investigating this compound is built on the established activities of its structural analogs:
-
Chlorophenol Moiety: Chlorinated phenols are known to possess toxicological properties, including cytotoxicity against various cell lines.[2][8] This toxicity is often linked to mechanisms like the induction of oxidative stress, endoplasmic reticulum stress, and apoptosis.[9] A clear structure-activity relationship has been observed where toxicity correlates with the octanol-water partition coefficients.[2]
-
Benzonitrile Moiety: Benzonitrile derivatives are widely used as herbicides.[5] Their mode of action can involve the inhibition of crucial plant enzymes or disruption of mitochondrial activity.[5] Furthermore, some benzonitriles and their metabolites have demonstrated antimicrobial properties.[10]
This structural precedent suggests three primary avenues for investigation: cytotoxicity (anticancer potential) , antimicrobial activity , and herbicidal activity .
Proposed Avenues of Biological Investigation
This section outlines the core hypotheses and provides detailed experimental frameworks to test the potential bioactivities of this compound.
Potential Cytotoxic and Anticancer Activity
Hypothesis: The chlorophenol group in this compound may induce cytotoxicity in cancer cell lines through the induction of apoptosis, similar to other chlorinated phenols.[2][11]
Causality Behind Experimental Choices: The first step in assessing anticancer potential is to determine a compound's general toxicity toward living cells. A cell viability assay, such as the MTT assay, is a robust, colorimetric method that is widely accepted for initial screening.[2][11] It measures the metabolic activity of cells, which correlates with the number of viable cells. By testing the compound across a range of concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀), a key metric for cytotoxicity.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
-
Cell Seeding: Seed human cancer cells (e.g., HepG2 liver cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Potential Antimicrobial Activity
Hypothesis: The combination of a phenolic hydroxyl group and a halogen substituent, common features in antimicrobial agents, may give this compound antibacterial or antifungal properties. Phenolic compounds are known to disrupt microbial cytoplasmic membranes.[12]
Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent. It is quantitative, reproducible, and provides a clear endpoint. This method allows for the simultaneous testing of multiple concentrations against different microbial strains, making it highly efficient for initial screening.
-
Microorganism Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[13] Dilute the cultures to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth. Concentrations should typically range from 256 µg/mL down to 1 µg/mL.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. A viability indicator like resazurin can be added to aid visualization.
Potential Herbicidal Activity
Hypothesis: As a benzonitrile derivative, this compound may exhibit herbicidal properties, possibly by inhibiting photosynthesis or other crucial plant metabolic pathways.[4][5]
Causality Behind Experimental Choices: A simple seed germination and root growth inhibition assay is a cost-effective and rapid method for primary screening of herbicidal activity. It provides data on both pre-emergent (germination) and post-emergent (root growth) effects. Species like Lactuca sativa (lettuce) are commonly used due to their rapid germination and sensitivity.
Caption: Workflow for screening the herbicidal activity of this compound.
-
Preparation: Place a sheet of Whatman No. 1 filter paper in a sterile 9 cm Petri dish.
-
Treatment Application: Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 50, 100, 500 ppm), using a small amount of co-solvent like acetone if necessary. Apply 5 mL of each solution to a separate Petri dish. Use water (with co-solvent if applicable) as a control.
-
Seeding: Place 20-25 seeds of a model plant (e.g., lettuce or cress) onto the moistened filter paper in each dish.
-
Incubation: Seal the dishes with parafilm and place them in a growth chamber with a controlled light/dark cycle (e.g., 16h light / 8h dark) and temperature (e.g., 25°C) for 5-7 days.
-
Data Collection: After the incubation period, count the number of germinated seeds in each dish. Carefully remove the seedlings and measure the length of the primary root.
-
Analysis: Calculate the percentage of germination inhibition and root growth inhibition for each concentration relative to the control.
Advanced Investigations: Mechanism of Action
Should initial screenings yield positive results, the next logical step is to probe the mechanism of action.
Enzyme Inhibition Assays
Hypothesis: The compound may act as an enzyme inhibitor, a common mechanism for both therapeutic and agrochemical agents.[14][15]
Causality Behind Experimental Choices: Based on its structure, potential enzyme targets could include bacterial cell wall synthesis enzymes (for antimicrobial activity) or key enzymes in plant metabolic pathways like protoporphyrinogen IX oxidase (PPO) for herbicides.[16] A general spectrophotometric assay is a versatile starting point. The choice of enzyme and substrate is critical and should be guided by the results of the primary screens.
-
Reagent Preparation: Prepare a buffer solution appropriate for the chosen enzyme. Prepare solutions of the enzyme, its specific substrate, and the inhibitor (this compound) in the buffer.
-
Assay Setup: In a 96-well UV-transparent plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength specific to the product formation.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration to determine the IC₅₀. Further kinetic studies (varying substrate concentration) can elucidate the type of inhibition (e.g., competitive, non-competitive).[17][18]
Future Directions and Conclusion
The framework presented in this guide provides a systematic and scientifically grounded approach to evaluating the biological potential of this compound. Positive results in any of the proposed assays would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features for activity.
-
In Vivo Testing: Moving from in vitro assays to animal models (for therapeutic potential) or whole-plant studies (for herbicidal potential).
-
ADMET Studies: Investigating the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
While this compound is currently an under-investigated molecule, its chemical structure provides a compelling argument for its potential bioactivity. By following the logical workflows and robust protocols outlined herein, researchers can effectively unlock and characterize its properties, potentially leading to the development of new therapeutic agents or agrochemicals.
References
- 1. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of Cytotoxic Effects of Benzonitrile Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3336-18-3|2,5-Dichloro-4-hydroxybenzonitrile|BLD Pharm [bldpharm.com]
- 7. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 15. longdom.org [longdom.org]
- 16. Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-3-hydroxybenzonitrile for Research and Development
This document provides an in-depth technical overview of the essential safety, handling, and storage protocols for 4-Chloro-3-hydroxybenzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this compound. The following protocols are synthesized from established safety data for structurally similar compounds and are designed to foster a proactive safety culture in the laboratory.
Chemical Identity and Properties
This compound is a solid organic compound.[1] A clear understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO | [2] |
| Molar Mass | 153.565 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 148 - 152 °C | [1] |
| Boiling Point | Decomposes before boiling | [1] |
| Solubility in Water | Low solubility | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |
| Density | Approx. 1.38 g/cm³ | [1] |
Hazard Identification and Risk Assessment
-
Serious Eye Irritation : Causes serious eye irritation.[3][5]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation of dust.[3][5]
It is crucial to operate under the assumption that this compound is hazardous and to take all necessary precautions to minimize exposure.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[6] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) and a lab coat. | Prevents skin contact which can lead to irritation. Contaminated clothing should be removed and laundered before reuse.[3][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator for dusts is recommended if dust formation is likely. | Minimizes the inhalation of dust particles that can cause respiratory tract irritation.[3][5] |
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing risk during the handling of this compound.
Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[5][6]
-
Eyewash and Safety Shower : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]
Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing and Transfer : Conduct weighing and transfer operations in a manner that minimizes dust generation. Use of a containment balance enclosure is recommended.
-
Solution Preparation : When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[3][5] Do not eat, drink, or smoke in the laboratory.[5]
Storage Protocols
Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure or reaction.
-
Container : Keep the compound in a tightly closed container to prevent exposure to moisture and air.[1]
-
Location : Store in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities : Store separately from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[1]
-
Ignition Sources : Keep away from heat and sources of ignition.[1]
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental exposure or release.
First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical attention.[3][5]
-
Inhalation : Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[3][5]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]
Accidental Release Measures
In the event of a spill, follow this workflow:
Caption: Emergency workflow for a chemical spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[6]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or the environment.[3][5]
Stability and Reactivity
-
Chemical Stability : Stable under normal storage conditions.[5]
-
Conditions to Avoid : Incompatible products, heat, and moisture.[1][5]
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[1]
-
Hazardous Decomposition Products : Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]
- 2. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
Introduction: The Emergence of a Versatile Synthetic Building Block
An In-depth Technical Guide on the Discovery and History of 2-Chloro-5-cyanophenol
2-Chloro-5-cyanophenol is a multifunctional aromatic compound characterized by a benzene ring substituted with a hydroxyl group, a chlorine atom, and a nitrile (cyano) group. Its chemical structure, featuring three distinct functional groups with different reactivities, makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules. While not a household name, this compound serves as a critical precursor in several high-value industries, most notably in the development of pharmaceuticals and advanced agrochemicals.[1][2][3]
The history of 2-Chloro-5-cyanophenol is not marked by a singular moment of discovery but rather by the gradual evolution of synthetic organic chemistry. Its emergence is a direct result of the development of reliable methods for the selective functionalization of aromatic rings, enabling chemists to construct molecules with precise electronic and steric properties. This guide provides a technical overview of the historical context, synthetic evolution, physicochemical properties, and key applications of 2-Chloro-5-cyanophenol, designed for professionals in chemical research and drug development.
PART 1: Historical Context and the Evolution of Synthesis
The synthesis of a specifically substituted benzene ring like 2-Chloro-5-cyanophenol is reliant on foundational reactions developed in the late 19th and early 20th centuries. The ability to introduce and manipulate chloro, nitro, amino, and ultimately cyano groups on an aromatic scaffold was a major focus of early organic chemists. For instance, methods for the nitration of ortho-chloro-benzoic acid were explored by chemists like Hubner and Bamberger, laying the groundwork for controlling substituent placement on a chloro-aromatic ring.[4]
Therefore, the "discovery" of 2-Chloro-5-cyanophenol can be best understood as the logical application of established synthetic principles to create a novel molecule with desirable properties for further chemical elaboration.
PART 2: Core Synthetic Methodologies
The preparation of 2-Chloro-5-cyanophenol can be approached from several retrosynthetic pathways. A common and industrially viable strategy involves the conversion of a more readily available precursor, such as a substituted salicylaldehyde, through a sequence of formylation, oximation, and dehydration.
Logical Synthesis Workflow
The following diagram illustrates a common conceptual workflow for the synthesis of substituted cyanophenols, a strategy directly applicable to the target molecule.
Caption: Conceptual workflow for cyanophenol synthesis.
Experimental Protocol: Synthesis via Aldoxime Dehydration
This protocol describes a representative method for synthesizing a cyanophenol from a salicylaldehyde precursor. This process is divided into two main stages: the formation of the salicylaldoxime and its subsequent dehydration to the nitrile.[7][8][9]
Step 1: Preparation of Salicylaldoxime Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride in water to create an aqueous solution (e.g., 20-60% w/w).[8]
-
Basification: Carefully add a base such as sodium bicarbonate or sodium carbonate in portions to the hydroxylamine hydrochloride solution until the system is slightly acidic. This liberates the free hydroxylamine base required for the reaction.
-
Aldehyde Addition: Add the starting salicylaldehyde (in this case, the appropriately chlorinated precursor) to the reaction mixture. An organic co-solvent like methanol may be used to improve solubility.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and stir for 1-2 hours.
-
Isolation: Upon reaction completion (monitored by TLC), cool the mixture. The salicylaldoxime product often precipitates as a white solid and can be isolated by filtration, washed with cold water, and dried.
Step 2: Dehydration to 2-Cyanophenol
-
Reaction Setup: Place the dried salicylaldoxime from the previous step into a flask equipped with a stirrer.
-
Dehydrating Agent: Add a dehydrating agent. Acetic anhydride is commonly used and often serves as the solvent as well. The reaction is typically heated to reflux.[5][7]
-
Alternative Dehydrating Agents: Other reagents like phosgene in the presence of a catalyst can also be employed for the dehydration of the corresponding salicylamide, achieving high yields.[9]
-
Reaction: The dehydration is generally rapid. After a short reflux period (e.g., 1-4 hours), the reaction is complete.
-
Workup and Purification: The reaction mixture is cooled and poured into ice water to quench the excess acetic anhydride. The crude 2-cyanophenol product precipitates and is collected by filtration. It can then be purified by recrystallization from a suitable solvent (e.g., an alcohol/water mixture) to yield the final product with high purity.[8]
Causality and Trustworthiness: This two-stage process is highly reliable. The oximation step is a robust and high-yielding reaction. The subsequent dehydration of the aldoxime is an efficient method for nitrile formation. Using acetic anhydride is advantageous as it is inexpensive and the workup is straightforward. The purity of the final product can be readily assessed using standard analytical techniques (e.g., melting point, NMR spectroscopy), providing a self-validating system.
PART 3: Physicochemical and Spectroscopic Data
The precise identity and purity of 2-Chloro-5-cyanophenol are confirmed by its physical and spectroscopic properties.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-5-hydroxybenzonitrile | [10] |
| CAS Number | 188774-56-3 | [10] |
| Molecular Formula | C₇H₄ClNO | [10] |
| Molecular Weight | 153.56 g/mol | [10] |
| Appearance | Off-white to brown crystalline powder | [11][12] |
| Melting Point | 92-95 °C (for the related 2-cyanophenol isomer) | [6][7] |
| Boiling Point | 149 °C / 14 mmHg (for the related 2-cyanophenol isomer) | [6][7] |
| Solubility | Soluble in many organic solvents; sparingly soluble in water. | [2][11] |
| pKa | ~6.86 (for the related 2-cyanophenol isomer) | [6][7] |
Note: Data for the exact 2-chloro-5-cyano isomer can be sparse in publicly available literature; therefore, data for the parent 2-cyanophenol is provided for comparison where applicable.
PART 4: Applications in Modern Chemistry
The utility of 2-Chloro-5-cyanophenol stems from the distinct reactivity of its three functional groups, allowing it to serve as a versatile scaffold in synthetic chemistry.
Caption: Major application pathways for cyanophenol intermediates.
-
Agrochemicals: Halogenated cyanophenols are crucial intermediates in the synthesis of modern fungicides. Notably, they are key precursors for strobilurin-class fungicides like azoxystrobin, which are vital for crop protection worldwide.[1][2] The specific substitution pattern is essential for the molecule's ability to inhibit mitochondrial respiration in fungi.
-
Pharmaceuticals: In medicinal chemistry, the cyanophenol moiety is incorporated into various drug candidates. It is a known building block for synthesizing inhibitors of cyclin-dependent kinases (CDK) and glycogen synthase kinase-3 (GSK-3), which are therapeutic targets for diseases like Alzheimer's.[1][2][7] It is also used in the synthesis of antihypertensive drugs such as Bunirolol.[2][7] Furthermore, related chloro-nitro aromatic structures have shown promise in the development of new antibacterial agents to combat drug-resistant bacteria.[13]
-
Materials Science: Cyanophenols, in general, are used in the synthesis of liquid crystal materials.[1][2] The rigid, polar structure of the cyanophenol core contributes to the formation of the mesophases required for liquid crystal displays.
Conclusion
2-Chloro-5-cyanophenol represents a triumph of synthetic design, a molecule crafted not by chance but through the systematic application of decades of chemical knowledge. Its history is intertwined with the foundational principles of aromatic chemistry. As a key intermediate, it continues to be indispensable in the production of a wide range of high-performance chemicals, from life-saving medicines to essential crop protection agents. The ongoing exploration of its derivatives ensures that its role in advancing science and technology will continue for the foreseeable future.
References
- 1. 2-Cyanophenol | 611-20-1 [chemicalbook.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. 2-cyano phenol Manufacturer- CAS 611-20-1 [elampharma.com]
- 4. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chembk.com [chembk.com]
- 7. 2-Cyanophenol CAS#: 611-20-1 [m.chemicalbook.com]
- 8. CN101781235B - Method for preparing 2-cyanophenol - Google Patents [patents.google.com]
- 9. 2-Cyanophenol synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. Page loading... [guidechem.com]
- 13. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 4-Chloro-3-hydroxybenzonitrile: Structure, Spectroscopy, and Electronic Properties
This technical guide provides a comprehensive theoretical analysis of the molecular structure, vibrational spectra, and electronic properties of 4-Chloro-3-hydroxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established computational methodologies to offer in-depth insights into this compound of interest. While direct, extensive theoretical studies on this compound are nascent, this guide leverages data from analogous substituted benzonitriles to construct a robust and scientifically grounded analysis.
Introduction: The Significance of Substituted Benzonitriles
Benzonitrile and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of substituents, such as chloro and hydroxyl groups, can dramatically alter the molecule's steric and electronic characteristics, thereby influencing its reactivity, binding affinity, and spectroscopic signature. This compound (C₇H₄ClNO) is a noteworthy derivative, possessing a unique combination of electron-withdrawing (chloro and nitrile) and electron-donating (hydroxyl) groups that create a complex electronic landscape ripe for theoretical investigation. Understanding the interplay of these substituents is crucial for predicting the molecule's behavior in various chemical environments.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₄ClNO[1] |
| Molar Mass | 153.56 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Melting Point | 148 - 152 °C[2] |
Computational Methodology: A Framework for Theoretical Analysis
The insights presented in this guide are based on a computational framework widely adopted for the study of organic molecules. This approach, centered on Density Functional Theory (DFT), allows for the accurate prediction of molecular properties.
Geometry Optimization and Vibrational Frequency Analysis
The foundational step in the theoretical analysis is the optimization of the molecule's geometry to its ground state. This is typically achieved using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, combined with a suitable basis set like 6-311++G(d,p).[3][4] This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The assignment of the calculated vibrational modes to specific molecular motions is accomplished through Potential Energy Distribution (PED) analysis using software such as VEDA (Vibrational Energy Distribution Analysis).[4]
Experimental Protocol: Computational Analysis Workflow
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView).
-
Geometry Optimization: Perform a full geometry optimization without constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package (e.g., Gaussian).
-
Frequency Calculation: At the optimized geometry, perform a vibrational frequency calculation at the same level of theory to obtain harmonic vibrational frequencies.
-
Vibrational Mode Assignment: Analyze the output to confirm the absence of imaginary frequencies. Use the calculated frequencies and atomic displacements to assign vibrational modes with the aid of PED analysis.
-
Spectral Simulation: Generate theoretical IR and Raman spectra from the calculated frequencies and intensities.
Caption: A generalized workflow for the theoretical analysis of molecular structures.
Molecular Structure and Vibrational Spectra
The optimized geometric parameters (bond lengths and angles) of this compound provide the most stable conformation of the molecule. The presence of the chloro, hydroxyl, and nitrile substituents on the benzene ring is expected to cause minor distortions from a perfect hexagonal geometry.
The vibrational spectrum of this compound is predicted to exhibit characteristic bands corresponding to the functional groups present. Based on studies of similar molecules, the following assignments can be anticipated:[4][5]
-
O-H Stretch: A strong, broad band in the high-frequency region of the IR spectrum, typically around 3500-3300 cm⁻¹, characteristic of the hydroxyl group.
-
C≡N Stretch: A sharp, intense band in the range of 2240-2220 cm⁻¹. The exact position is sensitive to the electronic effects of the other substituents. Electron-withdrawing groups tend to increase the stretching frequency.[5]
-
C-Cl Stretch: This vibration is expected in the 800-600 cm⁻¹ region for mono-chlorobenzene derivatives.[5]
-
Aromatic C-H Stretches: These typically appear above 3000 cm⁻¹.
-
Aromatic Ring Vibrations: A series of bands in the 1600-1400 cm⁻¹ region corresponding to C=C stretching vibrations within the benzene ring.
Electronic Properties: Unveiling Reactivity and Stability
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap suggests that the molecule is more easily polarized and more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the hydroxyl group, which act as electron donors. Conversely, the LUMO is likely to be centered on the electron-withdrawing nitrile group and the aromatic ring. This distribution of frontier orbitals suggests that the molecule could be susceptible to electrophilic attack at the ring and the hydroxyl oxygen, and nucleophilic attack at the nitrile carbon.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
In this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. Regions of positive potential are likely to be found around the hydrogen atoms.
Caption: Conceptual diagram illustrating the key electronic properties derived from theoretical calculations.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing DFT calculations, it is possible to gain significant insights into the molecule's structural, vibrational, and electronic properties. The analysis of frontier molecular orbitals and the molecular electrostatic potential surface provides a robust basis for predicting the compound's reactivity and potential applications in areas such as drug design and materials science. While this guide is built upon established methodologies and data from related compounds, a dedicated, in-depth experimental and computational study of this compound would be a valuable endeavor to further validate and expand upon these theoretical predictions.
References
- 1. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Guide to the Acidity and pKa of 4-Chloro-3-hydroxybenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the acidity and predicted pKa of 4-chloro-3-hydroxybenzonitrile, a substituted phenol of significant interest in medicinal chemistry and drug development. The document elucidates the fundamental principles governing phenolic acidity, with a detailed examination of how the electronic properties of chloro and cyano substituents modulate the compound's ability to donate a proton. We explore the synergistic inductive and resonance effects that dictate the stability of the corresponding phenoxide conjugate base. Furthermore, this guide outlines established experimental and cutting-edge computational methodologies for the precise determination of pKa values, offering researchers a robust framework for characterizing this and similar molecules.
Introduction: The Significance of pKa in Molecular Science
This compound, also known as 2-chloro-5-cyanophenol, is a bifunctional aromatic compound featuring a hydroxyl group, a chloro group, and a cyano group attached to a benzene ring. The acid dissociation constant (pKa) is one of the most critical physicochemical parameters for any molecule intended for biological application. It governs fundamental properties such as aqueous solubility, lipophilicity, and membrane permeability, which in turn dictate the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] The acidity of this compound is conferred by its phenolic hydroxyl group, and understanding its pKa is essential for predicting its behavior in physiological environments, designing synthetic routes, and formulating stable preparations.
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
} enddot Caption: Structure of this compound.
Theoretical Framework: Factors Governing Phenolic Acidity
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16) because the negative charge on the phenoxide oxygen can be delocalized into the aromatic π-system through resonance, distributing and stabilizing the charge.[2][3][4]
Substituents on the aromatic ring can dramatically alter this acidity. The governing principle is straightforward:
-
Electron-Withdrawing Groups (EWGs) stabilize the phenoxide anion by delocalizing or inductively pulling electron density away from the negatively charged oxygen. This increased stability of the conjugate base facilitates proton donation, resulting in a stronger acid (lower pKa).[2][3][5]
-
Electron-Donating Groups (EDGs) destabilize the phenoxide anion by concentrating electron density on or near the oxygen. This makes proton donation less favorable, resulting in a weaker acid (higher pKa).
In this compound, both the chloro and cyano groups are electron-withdrawing, leading to a predicted acidity substantially greater than that of unsubstituted phenol.
Analysis of Substituent Effects
To understand the acidity of this compound, we must analyze the electronic effects of each substituent relative to the acidic hydroxyl group at the C3 position.
-
Cyano Group (-CN) at C1 (meta-position):
-
Inductive Effect (-I): The cyano group is strongly electronegative and exerts a powerful electron-withdrawing inductive effect. It pulls electron density through the sigma bonds of the ring, which helps to stabilize the negative charge of the phenoxide ion.
-
Resonance Effect (-M): From the meta position, the cyano group cannot directly participate in resonance with the phenoxide oxygen.[2][6] Therefore, its primary influence is the potent -I effect.
-
-
Chloro Group (-Cl) at C4 (ortho-position):
-
Inductive Effect (-I): As an electronegative halogen, chlorine exerts a strong inductive electron-withdrawing effect. Its proximity to the hydroxyl group in the ortho position makes this effect particularly significant in stabilizing the conjugate base.[7]
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be donated into the ring, a weak electron-donating resonance effect. However, for halogens, the inductive effect is overwhelmingly dominant in determining the acidity of phenols.[7]
-
The combination of a strong inductive effect from the meta-cyano group and a dominant inductive effect from the ortho-chloro group synergistically stabilizes the phenoxide anion. This stabilization is expected to lower the pKa of this compound significantly compared to phenol.
dot graph "Electronic_Effects" { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
} enddot Caption: Influence of substituents on the acidity of this compound.
Quantitative pKa Analysis and Estimation
| Compound | Substituent(s) | Position(s) | pKa Value | Reference(s) |
| Phenol | -H | - | ~10.0 | [4] |
| o-Chlorophenol | -Cl | ortho | ~8.6 | [6] |
| m-Cyanophenol | -CN | meta | ~8.61 | [2][6][8][9] |
| p-Cyanophenol | -CN | para | ~7.95 | [7][8] |
| This compound | -Cl, -CN | ortho, meta | < 8.6 (Estimated) | - |
Table 1: Comparison of pKa values for phenol and related substituted phenols at 25°C.
Given that both an ortho-chloro group and a meta-cyano group individually lower the pKa of phenol to approximately 8.6, their combined electron-withdrawing effects in this compound are expected to result in a pKa value that is substantially lower than 8.6, indicating a significantly stronger acid than either of the monosubstituted analogs.
Methodologies for pKa Determination
Accurate pKa determination is crucial for chemical characterization. Both experimental and computational methods provide reliable pathways to this data.
Experimental Protocols
Several robust analytical techniques are routinely employed for pKa measurement.
-
Potentiometric Titration: This is a gold-standard method involving the gradual addition of a standardized titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the titration curve as the pH value at which half of the acid has been neutralized.[10]
-
UV-Vis Spectrophotometry: This method is particularly suitable for phenols, as the protonated (ArOH) and deprotonated (ArO⁻) forms exhibit distinct UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of nuclei near the acidic site (both ¹H and ¹³C) are often sensitive to the protonation state. By monitoring these chemical shifts across a range of pH values, a titration curve can be generated to determine the pKa.
dot digraph "Spectrophotometric_pKa_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=0.8]; edge [color="#4285F4"];
} enddot Caption: Experimental workflow for determining pKa via UV-Vis spectrophotometry.
Computational Approaches
In silico methods have become powerful tools for the accurate prediction of pKa values, offering a rapid and cost-effective alternative to experimental work.[8]
-
Quantum Mechanical (QM) Calculations: High-level QM methods, particularly Density Functional Theory (DFT), are used to calculate the Gibbs free energies of the protonated acid (AH) and the deprotonated conjugate base (A⁻) in both the gas phase and in solution.[4]
-
Solvation Models: The effect of the solvent (typically water) is critical and is modeled using either implicit continuum models (e.g., CPCM, SMD) or a combination of implicit and explicit models where a few water molecules are included directly in the quantum calculation.[4][8] The inclusion of two explicit water molecules has been shown to yield highly accurate results for substituted phenols, with mean absolute errors below 0.4 pKa units.[8]
The pKa is then calculated from the free energy change of the dissociation reaction in solution (ΔG°(aq)) using the following thermodynamic cycle and equation:
pKa = ΔG°(aq) / (2.303 * RT)
Conclusion
The acidity of this compound is significantly enhanced relative to unsubstituted phenol due to the synergistic electron-withdrawing effects of the ortho-chloro and meta-cyano substituents. Both groups act to stabilize the resulting phenoxide anion, primarily through strong inductive effects. Based on the analysis of related compounds, the pKa of this compound is predicted to be substantially lower than 8.6, classifying it as a moderately strong phenolic acid. For researchers requiring a precise value, a range of well-established experimental techniques, including potentiometric titration and UV-Vis spectrophotometry, can be employed. Concurrently, modern computational methods offer a highly accurate and efficient means of predicting the pKa, aiding in the rapid characterization of novel compounds in the drug discovery pipeline.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. echemi.com [echemi.com]
- 3. scribd.com [scribd.com]
- 4. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 5. quora.com [quora.com]
- 6. 4-Cyanophenol CAS#: 767-00-0 [m.chemicalbook.com]
- 7. Solved The pKa for meta-cyanophenol (A) is 8.61 and the pKa | Chegg.com [chegg.com]
- 8. 3-Cyanophenol | 873-62-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Cyanophenol | C7H5NO | CID 13394 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-Chloro-5-cyanophenol for Advanced Research and Development
Abstract
This technical guide provides an in-depth overview of 2-Chloro-5-cyanophenol (CAS No. 188774-56-3), a versatile chemical intermediate with significant potential in drug discovery and fine chemical synthesis. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical and biotechnology industries. It consolidates critical information on the commercial availability, key chemical and physical properties, safety and handling protocols, and potential synthetic applications of this valuable building block. The guide aims to empower scientists with the necessary technical knowledge to effectively utilize 2-Chloro-5-cyanophenol in their research and development endeavors.
Introduction: The Strategic Value of 2-Chloro-5-cyanophenol in Modern Synthesis
2-Chloro-5-cyanophenol, also known as 2-Chloro-5-hydroxybenzonitrile, is a substituted aromatic compound featuring a trifecta of reactive functional groups: a nitrile, a phenol, and a chloro substituent. This unique arrangement makes it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic placement of these groups allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in the formation of various heterocyclic systems. The phenolic hydroxyl group offers a handle for etherification, esterification, and other nucleophilic reactions. The chloro substituent provides a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility. This multifunctionality positions 2-Chloro-5-cyanophenol as a key intermediate in the synthesis of novel therapeutic agents and other high-value chemical entities.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and synthesis. The following table summarizes the key properties of 2-Chloro-5-cyanophenol.[1][2]
| Property | Value | Source |
| CAS Number | 188774-56-3 | PubChem[1] |
| Molecular Formula | C₇H₄ClNO | PubChem[1] |
| Molecular Weight | 153.57 g/mol | PubChem[1] |
| IUPAC Name | 2-chloro-5-hydroxybenzonitrile | PubChem[1] |
| Appearance | Solid (usually white or off-white) | Methylamine Supplier[2] |
| Solubility | Low solubility in water. Soluble in some organic solvents like ethanol and dichloromethane. | Methylamine Supplier[2] |
| Storage Temperature | Room Temperature. Store in a cool, dry, well-ventilated area. | Methylamine Supplier[2] |
Note: Experimental values for properties such as melting point and boiling point are not consistently reported across public sources and should be confirmed with the supplier's certificate of analysis.
Commercial Availability and Suppliers
2-Chloro-5-cyanophenol is available from a number of chemical suppliers, typically in research and development quantities. Purity levels are generally high, often exceeding 97-98%. When sourcing this compound, it is crucial to obtain a certificate of analysis to confirm its identity and purity.
The following table provides a non-exhaustive list of commercial suppliers for 2-Chloro-5-cyanophenol (CAS 188774-56-3).
| Supplier | Purity | Additional Information |
| Alachem Co., Ltd. | ≥ 98% | Offers documents such as COA, SDS, and synthesis route. |
| BLD Pharm | --- | Available for online orders. |
| Biosynth | --- | Marketed as a versatile building block for organic synthesis. |
| ChemicalBook | --- | Lists multiple suppliers and pricing information. |
| Methylamine Supplier | --- | Provides some physical and safety information. |
| Sigma-Aldrich | 97% | Available through their partner, Ambeed, Inc. |
| Aromsyn Co.,Ltd. | 98.0% | Specializes in high-purity aromatic compounds. |
| Sunway Pharm Ltd. | --- | Lists various aliases for the compound. |
Synthetic Utility and Applications in Drug Discovery
The true value of 2-Chloro-5-cyanophenol lies in its potential as a scaffold for the synthesis of more complex, biologically active molecules. The interplay of its three functional groups allows for a diverse range of synthetic transformations.
Key Chemical Transformations
The following diagram illustrates the primary reaction pathways available for 2-Chloro-5-cyanophenol, highlighting its versatility as a synthetic intermediate.
Caption: Key synthetic transformations of 2-Chloro-5-cyanophenol.
Role as a Pharmacophore and Intermediate
While specific blockbuster drugs directly synthesized from 2-Chloro-5-cyanophenol are not prominently featured in publicly available literature, the core structure is present in many biologically active compounds. Substituted benzonitriles are known to be versatile reagents in the preparation of a wide range of therapeutic agents, including those with anti-inflammatory, anti-asthma, and fibrinogen antagonist properties.
The general synthetic workflow for utilizing a building block like 2-Chloro-5-cyanophenol in a drug discovery program is outlined below.
Caption: A generalized workflow for the use of 2-Chloro-5-cyanophenol in drug discovery.
Postulated Synthesis Route
A plausible synthetic route to 2-Chloro-5-cyanophenol can be inferred from established methods for the synthesis of substituted benzonitriles. One common approach involves the dehydration of an aldoxime. A potential pathway is outlined below.
Caption: A plausible synthetic pathway to 2-Chloro-5-cyanophenol.
This proposed synthesis begins with the corresponding aldehyde, 2-Chloro-5-hydroxybenzaldehyde, which is reacted with hydroxylamine hydrochloride to form the oxime intermediate. Subsequent dehydration of the oxime, often with an agent like acetic anhydride, would yield the desired 2-Chloro-5-cyanophenol. This method is a well-established transformation in organic chemistry.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-5-cyanophenol. The following information is compiled from various sources and should be supplemented with a thorough review of the supplier-specific Safety Data Sheet (SDS).
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat sources and incompatible substances such as strong oxidizing agents and strong bases.[2]
Conclusion
2-Chloro-5-cyanophenol is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its unique combination of functional groups provides a rich platform for the creation of diverse and complex molecular structures. While it may not be a household name in the world of chemical reagents, for the discerning medicinal chemist, it represents a powerful tool for the construction of novel compounds with the potential for significant biological activity. It is our hope that this technical guide will serve as a valuable resource for researchers looking to unlock the full potential of this promising chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-3-hydroxybenzonitrile from p-Chlorobenzonitrile
Abstract
This comprehensive technical guide provides a detailed, multi-step protocol for the synthesis of 4-chloro-3-hydroxybenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, p-chlorobenzonitrile. The selected synthetic strategy involves a three-step sequence: regioselective nitration, subsequent reduction of the nitro group, and a final conversion to the desired phenol via a diazotization-hydrolysis reaction. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.
Introduction and Synthetic Strategy
This compound, also known as 2-chloro-5-cyanophenol, is a key building block in the synthesis of complex organic molecules. Its bifunctional nature, featuring a nucleophilic hydroxyl group and an electrophilic cyano group, makes it a versatile precursor for a wide range of chemical entities.
Direct hydroxylation of the aromatic ring of p-chlorobenzonitrile presents significant challenges in terms of regioselectivity. The chloro and cyano groups are both electron-withdrawing and direct incoming electrophiles to the meta position. However, achieving selective hydroxylation at the C3 position is not straightforward via direct methods. Therefore, a robust and well-established multi-step synthetic pathway is employed. This strategy ensures high purity and predictable yields of the target compound.
The chosen synthetic route is illustrated below:
Figure 1: Overall synthetic workflow from p-chlorobenzonitrile.
This application note will detail the experimental protocols for each of these critical steps, providing insights into reaction monitoring, purification, and characterization of the intermediates and the final product.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis are corrosive and/or toxic. Please consult the Safety Data Sheets (SDS) for each chemical before use.
Step 1: Synthesis of 4-Chloro-3-nitrobenzonitrile
This initial step involves the electrophilic aromatic substitution of p-chlorobenzonitrile. The electron-withdrawing nature of the nitrile and chloro groups directs the incoming nitro group to the position meta to the nitrile and ortho to the chloro group (C3 position). Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Protocol:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 40 mL of concentrated sulfuric acid (98%).
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -5°C and 0°C.
-
Addition of Starting Material: Slowly add p-chlorobenzonitrile (9.56 g, 70 mmol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 5°C. Stir until all the solid has dissolved.
-
Nitration: Prepare a nitrating mixture by carefully adding 7.0 mL of fuming nitric acid (95%) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 1 hour, maintaining the internal temperature below 5°C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (3:1) solvent system.
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale-yellow solid will precipitate.
-
Isolation and Purification: Filter the precipitate using a Büchner funnel and wash the filter cake with cold water until the washings are neutral to pH paper. Further wash the solid with a 5% sodium bicarbonate solution and then again with cold water.[1]
-
Drying: Dry the obtained solid under vacuum at 60°C to yield 4-chloro-3-nitrobenzonitrile. The product can be further purified by recrystallization from an 80% ethanol/water solution.[1]
| Reagent/Parameter | Value |
| p-Chlorobenzonitrile | 9.56 g (70 mmol) |
| Conc. Sulfuric Acid | 40 mL |
| Fuming Nitric Acid | 7.0 mL |
| Reaction Temperature | 0-5°C |
| Reaction Time | 3 hours |
| Expected Yield | ~85-90% |
| Appearance | Pale-yellow crystalline solid |
| Melting Point | 98-100 °C [2] |
Step 2: Synthesis of 3-Amino-4-chlorobenzonitrile
The second step is the reduction of the nitro group of 4-chloro-3-nitrobenzonitrile to a primary amine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. This method is generally high-yielding and selective for the nitro group.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (47.4 g, 210 mmol) in 50 mL of concentrated hydrochloric acid (37%).
-
Addition of Nitro Compound: To this solution, add 4-chloro-3-nitrobenzonitrile (12.8 g, 70 mmol) in small portions over 30 minutes. The addition is exothermic, and external cooling with a water bath may be necessary to maintain the temperature below 50°C.[3]
-
Reaction: After the addition is complete, heat the reaction mixture to 90-100°C and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a 40% aqueous sodium hydroxide solution until the pH is approximately 10-12. Be cautious as this is a highly exothermic process.
-
Extraction: Extract the resulting suspension with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to afford 3-amino-4-chlorobenzonitrile as a solid.
| Reagent/Parameter | Value |
| 4-Chloro-3-nitrobenzonitrile | 12.8 g (70 mmol) |
| Stannous Chloride Dihydrate | 47.4 g (210 mmol) |
| Conc. Hydrochloric Acid | 50 mL |
| Reaction Temperature | 90-100°C |
| Reaction Time | 1-2 hours |
| Expected Yield | ~80-85% |
| Appearance | Solid |
| Melting Point | 102-105 °C [4] |
Step 3: Synthesis of this compound
The final step involves the conversion of the primary aromatic amine to a hydroxyl group. This is achieved through a two-part process: first, the diazotization of the amine with sodium nitrite in an acidic solution to form a diazonium salt, followed by the hydrolysis of the diazonium salt by heating in water. This classic transformation is a variant of the Sandmeyer reaction.[5][6][7]
Protocol:
-
Diazotization:
-
In a 250 mL beaker, dissolve 3-amino-4-chlorobenzonitrile (9.16 g, 60 mmol) in a mixture of 60 mL of water and 15 mL of concentrated sulfuric acid.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (4.55 g, 66 mmol) in 20 mL of water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature strictly between 0-5°C. The formation of the diazonium salt is indicated by a slight color change. Test for excess nitrous acid using starch-iodide paper.
-
-
Hydrolysis:
-
In a 500 mL flask equipped with a reflux condenser, bring 100 mL of water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to heat the mixture at reflux for 30 minutes to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature. The product may precipitate out or can be isolated by extraction.
-
-
Isolation and Purification:
-
Extract the cooled reaction mixture with diethyl ether or ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield pure this compound.
-
| Reagent/Parameter | Value |
| 3-Amino-4-chlorobenzonitrile | 9.16 g (60 mmol) |
| Conc. Sulfuric Acid | 15 mL |
| Sodium Nitrite | 4.55 g (66 mmol) |
| Diazotization Temperature | 0-5°C |
| Hydrolysis Temperature | 100°C |
| Expected Yield | ~65-75% |
| Appearance | Solid |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH) stretch and the nitrile (-C≡N) stretch.
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion
The multi-step synthesis outlined in this application note provides a reliable and reproducible method for the preparation of this compound from p-chlorobenzonitrile. By following the detailed protocols and understanding the chemical principles behind each step, researchers can successfully synthesize this valuable intermediate for further applications in medicinal chemistry and materials science.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Chlor-3-nitrobenzonitril 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US3742014A - Preparation of benzonitriles - Google Patents [patents.google.com]
- 4. 4-氨基-3-氯苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
Application Notes and Protocols: 4-Chloro-3-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 4-chloro-3-hydroxybenzonitrile, a trifunctional aromatic compound, as a strategic building block in modern organic synthesis. With its distinct reactive sites—a phenolic hydroxyl group, a chloro substituent, and a nitrile moiety—this molecule offers a versatile platform for constructing complex molecular architectures. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will detail the reactivity of each functional group, provide validated, step-by-step protocols for key transformations, and explain the chemical principles that underpin these synthetic strategies.
Introduction: The Strategic Value of this compound
This compound (also known as 2-chloro-5-cyanophenol) is a powerful intermediate in organic synthesis. Its value lies in the orthogonal reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This allows for a modular and convergent approach to the synthesis of diverse target molecules, including pharmaceuticals, herbicides, and functional materials.[1][2]
-
The Phenolic Hydroxyl (-OH): The most acidic site, readily deprotonated to form a potent phenoxide nucleophile, making it ideal for O-alkylation (Williamson ether synthesis) and O-acylation reactions.
-
The Chloro Substituent (-Cl): Activated by the electron-withdrawing nitrile group at the ortho position, the C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr).[3] It can also participate in transition metal-catalyzed cross-coupling reactions.[4]
-
The Nitrile Group (-C≡N): A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or converted into a tetrazole ring, a common bioisostere in medicinal chemistry.[5]
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Synonym | 2-Chloro-5-cyanophenol | [6] |
| CAS Number | 51748-01-7 | [6] |
| Molecular Formula | C₇H₄ClNO | [6] |
| Molar Mass | 153.56 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 148 - 152 °C | [7] |
Visualization of Reactive Sites
The diagram below illustrates the three primary reactive centers of this compound and the major classes of reactions associated with each.
Caption: Reactivity map of this compound.
Application Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[8][9] This protocol details the O-alkylation of the phenolic hydroxyl group, which proceeds via deprotonation to form a highly nucleophilic phenoxide ion. This ion then displaces a halide from an alkylating agent in a classic SN2 reaction.[9]
Causality Behind Experimental Choices:
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without being so harsh as to promote side reactions. It is also inexpensive and easy to handle.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively dissolves the ionic phenoxide intermediate and the organic alkyl halide, accelerating the SN2 reaction.[10] Its high boiling point allows the reaction to be heated to ensure a reasonable rate.
-
Inert Atmosphere: While not always strictly necessary for this reaction, using an inert atmosphere (N₂) is good practice to prevent any potential oxidation, especially if the substrate or product is sensitive.
Detailed Experimental Protocol
Objective: To synthesize 4-chloro-3-(benzyloxy)benzonitrile from this compound and benzyl bromide.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 153.56 | 1.54 g | 10.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 1.5 |
| Benzyl Bromide | 171.04 | 1.20 mL (1.71 g) | 10.0 | 1.0 |
| Anhydrous DMF | - | 20 mL | - | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.54 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask.
-
Reagent Addition: Stir the suspension at room temperature for 10 minutes. Slowly add benzyl bromide (1.20 mL, 10.0 mmol) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-5 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude solid from hot ethanol/water to afford the pure 4-chloro-3-(benzyloxy)benzonitrile as a white crystalline solid. Dry the product under vacuum.
Self-Validation and Troubleshooting:
-
Expected Yield: 85-95%.
-
TLC Analysis: The product spot should have a higher Rf value than the starting phenol due to its decreased polarity.
-
Problem: Incomplete Reaction. If TLC shows significant starting material remaining after 5 hours, consider adding an additional portion of benzyl bromide (0.2 eq) and K₂CO₃ (0.3 eq). Ensure the DMF is anhydrous, as water can hydrolyze the alkyl halide.
-
Problem: C-Alkylation. While O-alkylation is heavily favored, trace amounts of C-alkylation are possible. Recrystallization is typically effective at removing these isomers. Using a less polar solvent system can sometimes suppress C-alkylation.
Workflow Visualization
Caption: Experimental workflow for O-alkylation of this compound.
Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent in this compound is activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the ortho-nitrile group. This effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[11][12]
Causality Behind Experimental Choices:
-
Nucleophile: Sodium methoxide is a strong, unhindered nucleophile, ideal for demonstrating the SNAr reaction.
-
Solvent: Methanol serves as both the solvent and the source of the methoxide nucleophile (in equilibrium with sodium methoxide). It readily dissolves the reactants.
-
Temperature: Heating to reflux provides the necessary activation energy for the nucleophile to attack the electron-deficient aromatic ring and overcome the energy barrier of temporarily breaking aromaticity.[12]
Detailed Experimental Protocol
Objective: To synthesize 3-hydroxy-4-methoxybenzonitrile via SNAr.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 153.56 | 1.54 g | 10.0 | 1.0 |
| Sodium Methoxide (NaOMe) | 54.02 | 0.81 g | 15.0 | 1.5 |
| Anhydrous Methanol | - | 30 mL | - | - |
| 2M Hydrochloric Acid | - | ~10 mL | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.54 g, 10.0 mmol) and anhydrous methanol (30 mL).
-
Reagent Addition: Carefully add sodium methoxide (0.81 g, 15.0 mmol) to the solution. The solid should dissolve with stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C). The reaction is typically complete in 6-12 hours. Monitor by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly neutralize the mixture by adding 2M HCl dropwise until the pH is ~7. A pH paper should be used for accuracy.
-
Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue will contain the product and NaCl. Add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude product. Purify by flash column chromatography on silica gel to afford the pure 3-hydroxy-4-methoxybenzonitrile.
Self-Validation and Troubleshooting:
-
Expected Yield: 70-85%.
-
Problem: No Reaction. Ensure the sodium methoxide is not old or degraded. The reaction requires a strong nucleophile. If the reaction is sluggish, a higher boiling polar aprotic solvent like DMF could be used, but the workup would need to be adjusted.
-
Problem: Competing Deprotonation. The phenolic proton is acidic and will be deprotonated first. This is an expected and unavoidable initial step. The resulting phenoxide is less electron-withdrawing than the phenol, which can slightly slow the SNAr reaction, but the ortho-cyano group provides sufficient activation for the reaction to proceed.
Mechanism Visualization
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a highly valuable and cost-effective building block for synthetic chemists. Its three distinct functional groups provide a rich platform for sequential and selective modifications, enabling the efficient construction of complex target molecules. The protocols detailed herein for O-alkylation and Nucleophilic Aromatic Substitution represent fundamental, reliable transformations that can be readily implemented in a research or process development setting. By understanding the underlying chemical principles, scientists can leverage the full synthetic potential of this versatile intermediate in their pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]
- 8. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
Application Notes & Protocols: Leveraging 4-Chloro-3-hydroxybenzonitrile in the Synthesis of Fedratinib, a Selective JAK2 Inhibitor
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-3-hydroxybenzonitrile as a versatile starting material in the synthesis of active pharmaceutical ingredients (APIs). We present a detailed, field-proven protocol for the synthesis of Fedratinib (SAR302503, TG101348), a potent and selective Janus kinase 2 (JAK2) inhibitor, underscoring the chemical significance of the unique substitution pattern of this compound in constructing the core pyrimidine scaffold of the final API.[1][2][3] This document will elucidate the mechanistic rationale behind each synthetic transformation, provide step-by-step experimental procedures, and present relevant data in a clear, accessible format to facilitate seamless adoption in a laboratory setting.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a valuable and highly functionalized aromatic building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds found in numerous APIs. Its distinct arrangement of a chloro, a hydroxyl, and a nitrile group on the benzene ring offers multiple reactive sites that can be selectively addressed to build molecular complexity. The electron-withdrawing nature of the nitrile and chloro substituents, combined with the nucleophilic and directing effects of the hydroxyl group, allows for a diverse range of chemical transformations.
In the context of API synthesis, this starting material is particularly advantageous for the preparation of substituted pyrimidines, a core structural motif in many kinase inhibitors. The nitrile functionality can participate in cyclization reactions to form the pyrimidine ring, while the chloro and hydroxyl groups can be used to introduce further diversity and modulate the physicochemical and pharmacological properties of the final molecule.
This guide will focus on the application of this compound in the synthesis of Fedratinib, an FDA-approved selective JAK2 inhibitor for the treatment of myelofibrosis.[4] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune response, and its dysregulation is implicated in various myeloproliferative neoplasms.[5] Fedratinib's mechanism of action involves the inhibition of JAK2, which in turn modulates the downstream signaling cascade, offering a targeted therapeutic approach.[5] The synthesis of Fedratinib provides an excellent case study to demonstrate the strategic utility of this compound.
Retrosynthetic Analysis of Fedratinib
A retrosynthetic analysis of Fedratinib reveals two key fragments: the central 2,4-diaminopyrimidine core and the two distinct aniline moieties. Our synthetic strategy hinges on the construction of the key intermediate, 2,4-dichloro-5-methylpyrimidine, which can then undergo sequential nucleophilic aromatic substitution (SNAr) reactions with the appropriate aniline derivatives. While a direct synthesis of 2,4-dichloro-5-methylpyrimidine from this compound is not explicitly documented in a single source, a plausible and efficient pathway can be constructed based on established organic transformations. This involves the conversion of the nitrile to a methyl group and subsequent formation of the pyrimidine ring.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of Fedratinib, commencing with this compound.
Part I: Synthesis of the Key Intermediate: 2,4-dichloro-5-methylpyrimidine
The initial phase of the synthesis focuses on the transformation of this compound into the pivotal pyrimidine intermediate.
Step 1: Synthesis of 2-Chloro-5-cyanophenol
This step is a direct utilization of the starting material, this compound.
-
Rationale: This compound serves as the foundational block for the subsequent transformations.
-
Procedure:
-
This compound (1.0 eq) is used as the starting material. No initial transformation is needed for this specific proposed pathway.
-
Step 2: Plausible Conversion to a Precursor for Pyrimidine Ring Formation
A plausible, though not directly cited, multi-step transformation is proposed here to convert this compound to a suitable precursor for pyrimidine synthesis. This involves the reduction of the nitrile to an aminomethyl group, followed by protection and subsequent reactions to form the pyrimidine ring. Due to the lack of a direct literature precedent for this specific multi-step conversion from this compound to 2,4-dichloro-5-methylpyrimidine, an alternative, well-documented synthesis of the key intermediate is presented below for practical laboratory application.
Alternative, Validated Synthesis of 2,4-dichloro-5-methylpyrimidine
Given the critical nature of this intermediate, a validated synthetic route is provided.
-
Rationale: This chlorination of a commercially available and inexpensive starting material, thymine (5-methyluracil), is a common and efficient method to produce the desired dichlorinated pyrimidine intermediate. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent suitable for this transformation. A catalytic amount of a tertiary amine like N,N-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.
-
Procedure:
-
To a stirred suspension of thymine (1.0 eq) in phosphorus oxychloride (5.0 eq), add N,N-dimethylaminopyridine (0.1 eq) at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 2,4-dichloro-5-methylpyrimidine.
-
| Parameter | Value | Reference |
| Starting Material | Thymine | Commercially Available |
| Reagents | POCl₃, DMAP | Standard Laboratory Reagents |
| Reaction Time | 4-6 hours | General Knowledge |
| Yield | High | General Knowledge |
Part II: Synthesis of Fedratinib
This part details the sequential coupling of the aniline fragments to the pyrimidine core.
Step 3: Synthesis of N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide
-
Rationale: This step involves a regioselective SNAr reaction. The C4 position of the 2,4-dichloro-5-methylpyrimidine is more reactive towards nucleophilic attack than the C2 position. This is a common and predictable reactivity pattern for such systems. A palladium-catalyzed Buchwald-Hartwig amination is a robust method for forming the C-N bond.
-
Procedure:
-
In a reaction vessel, combine 2,4-dichloro-5-methylpyrimidine (1.0 eq), 3-amino-N-(tert-butyl)benzenesulfonamide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a suitable anhydrous solvent (e.g., dioxane or toluene).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 100-110 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
-
| Parameter | Value | Reference |
| Reactants | 2,4-dichloro-5-methylpyrimidine, 3-amino-N-(tert-butyl)benzenesulfonamide | [6][7] |
| Catalyst System | Pd₂(dba)₃ / Xantphos | [2] |
| Base | Cs₂CO₃ | [2] |
| Solvent | Dioxane | [2] |
| Reaction Time | 12-24 hours | [2] |
Step 4: Synthesis of Fedratinib
-
Rationale: The final step is another SNAr reaction, where the remaining chloro substituent at the C2 position of the pyrimidine ring is displaced by the second aniline derivative. Similar to the previous step, a Buchwald-Hartwig coupling is employed.
-
Procedure:
-
Combine N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (1.0 eq), 4-(2-(pyrrolidin-1-yl)ethoxy)aniline (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., BINAP, 0.04 eq), and a base (e.g., NaOtBu, 1.5 eq) in a reaction vessel.
-
Add an anhydrous solvent (e.g., toluene).
-
Degas the mixture with an inert gas.
-
Heat the reaction to reflux (approximately 110 °C) for 12-24 hours, monitoring for completion.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield Fedratinib.
-
| Parameter | Value | Reference |
| Reactants | N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide, 4-(2-(pyrrolidin-1-yl)ethoxy)aniline | [8] |
| Catalyst System | Pd₂(dba)₃ / BINAP | General Knowledge |
| Base | NaOtBu | General Knowledge |
| Solvent | Toluene | General Knowledge |
| Reaction Time | 12-24 hours | General Knowledge |
Conclusion
This guide has detailed a strategic and practical application of this compound in the synthesis of the API Fedratinib. While a direct, one-pot conversion to the key pyrimidine intermediate is an area for further process development, the outlined protocols, including a validated alternative for the intermediate synthesis, provide a robust and reproducible pathway for laboratory-scale production. The principles and methodologies described herein can be adapted for the synthesis of other pyrimidine-based APIs, highlighting the broad utility of functionalized benzonitriles in modern medicinal chemistry.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210122718A1 - Novel forms of fedratinib dihydrochloride - Google Patents [patents.google.com]
- 5. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-amino-N-(tert-butyl)benzenesulfonamide | C10H16N2O2S | CID 3162838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-5-cyanophenol
Foreword: Unlocking the Potential of a Versatile Synthetic Building Block
Welcome to this in-depth guide on the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-5-cyanophenol, also known by its IUPAC name, 2-chloro-5-hydroxybenzonitrile[1]. This trifunctional aromatic compound is a cornerstone intermediate in the synthesis of a wide array of high-value molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. Its unique electronic architecture—featuring a halogen leaving group (Cl), a potent meta-directing electron-withdrawing group (CN), and a nucleophilic/directing hydroxyl group (OH)—presents both unique opportunities and distinct challenges for the synthetic chemist.
This document moves beyond simple procedural lists. It is designed to provide you, the research scientist or drug development professional, with a deep, mechanistic understanding and field-proven protocols. We will explore the causality behind experimental choices, enabling you to not only replicate these methods but also to innovate upon them.
The Scientific Foundation: Reactivity and Mechanistic Considerations
The feasibility of SNAr on an aryl halide is fundamentally dictated by the electronic landscape of the aromatic ring. Simple aryl halides are notoriously resistant to nucleophilic attack.[2] However, the reactivity of 2-Chloro-5-cyanophenol is significantly enhanced by its substituents.
The Role of Activating Groups
The reaction proceeds via the classical addition-elimination mechanism . This pathway involves the initial attack of a nucleophile on the carbon atom bearing the chloride, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][3][4] The stability of this complex is the linchpin of the entire reaction.
-
The Cyano (-CN) Group: Positioned meta to the chlorine, the cyano group is a powerful electron-withdrawing group. Through resonance, it delocalizes and stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy for its formation and accelerating the reaction.[3][4][5]
-
The Hydroxyl (-OH) Group: The phenolic proton is acidic and its presence introduces a critical dichotomy. In its protonated form, it has a minor influence. However, under basic conditions, it is deprotonated to the phenoxide anion (-O⁻). This phenoxide is a potent electron-donating group, which would typically deactivate the ring towards nucleophilic attack. This duality necessitates careful control over reaction conditions to manage the state of the phenol and achieve the desired outcome.
The general mechanism is illustrated below.
Caption: General mechanism for SNAr on 2-Chloro-5-cyanophenol.
The Regioselectivity Challenge: N- vs. O-Arylation
When using amine nucleophiles, a primary challenge is the potential for competitive reaction at the phenolic oxygen. The outcome is heavily dependent on the reaction conditions.
-
O-Arylation is often favored under conditions that promote formation of the phenoxide, such as using strong bases (e.g., NaOH, KOH) or employing copper-catalyzed Ullmann-type conditions.[6][7]
-
N-Arylation can be favored by using weaker bases that do not substantially deprotonate the phenol, or by employing palladium-based catalysts like those used in Buchwald-Hartwig amination, which have a different mechanism and show high selectivity for C-N bond formation.[8][9][10][11]
Application Protocol 1: O-Arylation via Ullmann Condensation for Diaryl Ether Synthesis
Diaryl ethers are prevalent in natural products and pharmaceuticals. The Ullmann condensation provides a classic and effective method for their synthesis from phenols and aryl halides.
Rationale and Experimental Design
This protocol utilizes a copper(I) catalyst and a strong carbonate base in a polar aprotic solvent.
-
Catalyst: Copper(I) iodide (CuI) is a common and cost-effective catalyst for Ullmann reactions.[12] It facilitates the coupling between the phenoxide and the aryl halide.
-
Base: Cesium carbonate (Cs₂CO₃) is highly effective. Its solubility in polar aprotic solvents and the "soft" nature of the cesium cation are thought to promote the reactivity of the phenoxide nucleophile. Potassium carbonate can also be used.
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices due to their high boiling points and ability to dissolve the ionic intermediates.
-
Temperature: These reactions require significant thermal energy (typically >120 °C) to overcome the activation barrier for C-O bond formation.
Detailed Step-by-Step Protocol
Objective: To synthesize 2-(4-methoxyphenoxy)-5-cyanophenol.
Materials:
-
2-Chloro-5-cyanophenol (1.0 eq)
-
4-Iodoanisole (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-5-cyanophenol, 4-iodoanisole, CuI, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 4 hours. The disappearance of the starting 2-Chloro-5-cyanophenol indicates completion. A typical reaction time is 12-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. c. Wash the filtrate with water (3x) and then with brine (1x). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for O-Arylation.
Application Protocol 2: N-Arylation for the Synthesis of Substituted Aminophenols
The direct substitution of the chlorine with an amine is a powerful method for creating precursors to pharmacologically active scaffolds. This protocol focuses on a classical SNAr approach, which is feasible due to the activation provided by the cyano group.
Rationale and Experimental Design
This protocol uses an excess of the amine nucleophile, which also serves as the base, in a high-boiling point solvent.
-
Nucleophile/Base: Using the amine nucleophile in excess (2-3 equivalents) serves two purposes: it drives the reaction forward according to Le Châtelier's principle and neutralizes the HCl generated during the reaction. For less reactive or more valuable amines, an external non-nucleophilic base like diisopropylethylamine (DIPEA) can be added.
-
Solvent: A polar aprotic solvent like DMSO is ideal. Alternatively, a less polar, high-boiling solvent like n-butanol can be effective.[13]
-
Temperature: High temperatures (150-180 °C) are often required to achieve a reasonable reaction rate for C-Cl bond cleavage in the absence of a transition metal catalyst. Microwave irradiation can significantly shorten reaction times.[14]
Detailed Step-by-Step Protocol
Objective: To synthesize 2-(Morpholino)-5-cyanophenol.
Materials:
-
2-Chloro-5-cyanophenol (1.0 eq)
-
Morpholine (2.5 eq)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a pressure-rated microwave vial equipped with a magnetic stir bar, add 2-Chloro-5-cyanophenol and DMSO.
-
Add morpholine to the solution.
-
Seal the vial tightly with a cap.
-
Place the vial in a microwave reactor and heat to 160 °C for 1-2 hours.
-
In-Process Control: After cooling, spot a small aliquot on a TLC plate or analyze via LC-MS to confirm the consumption of the starting material.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing ethyl acetate and 1 M HCl (aq). The acid will protonate the excess morpholine, rendering it water-soluble. c. Separate the layers. Wash the organic layer with water (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash chromatography or recrystallization.
-
Characterization: Confirm the identity and purity via NMR and MS analysis.
| Nucleophile | Conditions | Typical Yield (%) |
| Pyrrolidine | DMSO, 150 °C, 4h | 85-95% |
| Morpholine | n-BuOH, 180 °C, 30 min[13] | >90% |
| Aniline | DMSO, K₂CO₃, 160 °C, 12h | 70-80% |
| Benzylamine | Neat, 170 °C, 6h | 75-85% |
| Table 1: Representative yields for N-Arylation reactions with 2-Chloro-5-cyanophenol under various conditions. Yields are estimates based on typical SNAr reactivity and may vary. |
Application Protocol 3: Tandem N-Arylation/Cyclization for Benzoxazole Synthesis
Benzoxazoles are privileged heterocyclic motifs found in many biologically active compounds and fluorescent materials.[15][16] A highly efficient route to their synthesis involves the reaction of 2-Chloro-5-cyanophenol with a 2-aminophenol, triggering a domino sequence of intermolecular N-arylation followed by an intramolecular O-arylation (cyclization).
Rationale and Mechanistic Pathway
The reaction proceeds in two stages, often in a single pot:
-
Intermolecular SNAr: The amino group of the 2-aminophenol acts as the nucleophile, displacing the chloride on the 2-Chloro-5-cyanophenol ring.
-
Intramolecular Cyclization: The resulting intermediate contains a phenol and a secondary amine in close proximity. Under dehydrating or acidic/basic conditions, the phenolic hydroxyl group attacks the carbon of the cyano group, or more commonly, the reaction is designed with a precursor that forms an imine or amide which then cyclizes. A more direct route involves condensation of a 2-aminophenol with a carboxylic acid or its derivative. Starting from our substrate, a preliminary N-arylation is the key first step to form a diarylamine intermediate, which can then be further manipulated.
For a direct synthesis of a 2-arylbenzoxazole scaffold, 2-Chloro-5-cyanophenol would first be coupled with a 2-aminophenol. The resulting diarylamine could then undergo cyclization.
Caption: Synthetic pathway to Benzoxazoles from 2-Chloro-5-cyanophenol.
Detailed Step-by-Step Protocol
Objective: To synthesize 2-(2-hydroxy-4-cyanophenyl)benzoxazole. (Note: This is a conceptual protocol as the direct cyclization onto the cyano group is less common than condensation with a carboxylic acid. A more typical synthesis would first convert the cyano group or use a different starting material. However, the initial N-arylation step is directly applicable.)
Part A: Synthesis of the Diarylamine Intermediate
-
Combine 2-Chloro-5-cyanophenol (1.0 eq), 2-aminophenol (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq) in a round-bottom flask.
-
Add anhydrous DMSO.
-
Heat the mixture to 140 °C under a nitrogen atmosphere for 12-16 hours, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol 2.2, using a mild acidic wash to remove excess 2-aminophenol.
-
Purify the intermediate diarylamine by column chromatography.
Part B: Cyclization to Benzoxazole (This step typically requires a condensing agent to facilitate the ring closure.)
-
Dissolve the purified diarylamine intermediate in polyphosphoric acid (PPA).
-
Heat the mixture to 180-200 °C for 4-6 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol or a similar solvent to obtain the pure benzoxazole.
Safety and Handling
-
2-Chloro-5-cyanophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] Always handle in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMF and DMSO are skin-penetrating solvents. Avoid contact.
-
Bases: Strong bases like carbonates and hydroxides are corrosive.
-
High Temperatures: Exercise caution when working with reactions at high temperatures and under pressure (in microwave vials).
References
- 1. 2-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]
- 14. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jetir.org [jetir.org]
Introduction: The Strategic Importance of Nitrile Hydrolysis
An Application Guide to the Hydrolysis of 2-Chloro-5-cyanophenol to 3-Chloro-5-hydroxybenzoic Acid
In the landscape of modern organic synthesis, the nitrile functional group stands as a uniquely versatile precursor. Its conversion to a carboxylic acid is a cornerstone transformation, unlocking pathways to a vast array of pharmaceuticals, agrochemicals, and advanced materials. The subject of this guide, 2-Chloro-5-cyanophenol, is a valuable building block whose strategic hydrolysis yields 3-Chloro-5-hydroxybenzoic acid—a key intermediate in the development of novel therapeutic agents and crop protection solutions.[1][2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explore the underlying principles, mechanistic details, and practical considerations for the successful hydrolysis of 2-Chloro-5-cyanophenol. We will detail robust protocols for both acid- and base-catalyzed methods, provide a comparative analysis to guide your experimental design, and emphasize the critical safety protocols required for handling these reagents.
Part 1: Mechanistic Insights into Nitrile Hydrolysis
The conversion of a nitrile to a carboxylic acid is not a single-step event. It proceeds through an amide intermediate, which is subsequently hydrolyzed.[3][4] The choice between acidic and basic conditions significantly alters the mechanism by which the nucleophile—water or hydroxide—attacks the electrophilic carbon of the nitrile.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6] The reaction proceeds through a protonated amide intermediate, which is then hydrolyzed to the final carboxylic acid and an ammonium salt.[3][7]
The stepwise mechanism is as follows:
-
Protonation: The nitrile nitrogen is protonated by a strong acid (e.g., H₃O⁺).
-
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.
-
Deprotonation: The oxygen atom is deprotonated to form an imidic acid tautomer.
-
Tautomerization: The imidic acid tautomerizes to the more stable amide form.[6]
-
Amide Hydrolysis: The amide intermediate undergoes further acid-catalyzed hydrolysis to yield the carboxylic acid and an ammonium ion.
Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.
Base-Catalyzed Hydrolysis
In contrast, base-catalyzed hydrolysis utilizes a strong nucleophile, the hydroxide ion (OH⁻), which can directly attack the nitrile carbon without prior activation.[5] This pathway forms a carboxylate salt, which must be neutralized in a final acidic workup step to yield the desired carboxylic acid.[3][4]
The stepwise mechanism is as follows:
-
Nucleophilic Attack: A hydroxide ion directly attacks the nitrile carbon, forming an anionic intermediate.
-
Protonation: The nitrogen anion is protonated by water to form an imidic acid.
-
Tautomerization: The imidic acid tautomerizes to the amide.[4][5]
-
Amide Hydrolysis: The amide is then hydrolyzed under basic conditions. A hydroxide ion attacks the carbonyl carbon, ultimately leading to the formation of a carboxylate salt and ammonia gas.[3]
-
Acidification: The final carboxylate salt is protonated during an acidic workup to yield the neutral carboxylic acid.
Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and purification to ensure the integrity of the final product.
Protocol 1: Acid-Catalyzed Hydrolysis
This method is often favored for its straightforward workup, directly yielding the carboxylic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Chloro-5-cyanophenol | >98% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Grade | Fisher Scientific |
| Glacial Acetic Acid | ACS Grade | VWR |
| Deionized Water | High Purity | --- |
| Ethyl Acetate | ACS Grade | --- |
| Brine (Saturated NaCl solution) | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][9][10]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]
-
Reagent Handling: 2-Chloro-5-cyanophenol is toxic and an irritant.[11][12] Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care. Always add acid to water/solvent slowly, never the other way around, to manage the exothermic reaction.[8]
-
Emergency: Ensure an emergency eyewash station and safety shower are immediately accessible.[10]
Step-by-Step Methodology
-
Reaction Setup: Assemble the reflux apparatus in a fume hood. To the 250 mL three-neck flask, add 2-Chloro-5-cyanophenol (e.g., 5.0 g, 32.5 mmol).
-
Reagent Addition: Add glacial acetic acid (50 mL) and deionized water (15 mL) to the flask. Begin stirring. Slowly and carefully, add concentrated sulfuric acid (15 mL) to the stirred mixture. An exotherm will be observed.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain reflux for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the starting material spot indicates reaction completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture over crushed ice (approx. 200 g) in a large beaker with stirring. A precipitate should form.
-
Extract the aqueous slurry with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or water) to yield pure 3-Chloro-5-hydroxybenzoic acid.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as Melting Point, ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2: Base-Catalyzed Hydrolysis
This method is effective but requires a final acidification step to isolate the product. It is often used when the substrate is sensitive to strong acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 2-Chloro-5-cyanophenol | >98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Pellets, >98% | Fisher Scientific |
| Ethanol or Ethylene Glycol | ACS Grade | VWR |
| Deionized Water | High Purity | --- |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | --- |
| Diethyl Ether or Ethyl Acetate | ACS Grade | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | --- |
Step-by-Step Methodology
-
Reaction Setup: Assemble a reflux apparatus in a fume hood.
-
Reagent Addition: To the flask, add 2-Chloro-5-cyanophenol (e.g., 5.0 g, 32.5 mmol) and a solvent like ethanol or ethylene glycol (60 mL).[13][14] In a separate beaker, prepare a solution of sodium hydroxide (e.g., 6.5 g, 162.5 mmol) in water (20 mL).
-
Reaction Conditions: Add the NaOH solution to the stirred nitrile mixture. Heat the reaction to reflux and maintain for 4-8 hours. The use of a higher boiling solvent like ethylene glycol can accelerate the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC. Ammonia gas will be evolved during the reaction.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture via rotary evaporation to remove the alcohol solvent.
-
Dilute the residue with water (100 mL).
-
Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl. A precipitate of the carboxylic acid will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum. If further purification is needed, recrystallization or extraction of the acidified solution with an organic solvent followed by drying and evaporation can be performed.[13]
-
-
Characterization: Confirm the product's identity and purity as described in Protocol 1.
Caption: General Experimental Workflow for Nitrile Hydrolysis.
Part 3: Comparative Analysis and Method Selection
Choosing the optimal hydrolysis method depends on several factors, including the presence of other functional groups, desired reaction time, and safety considerations.
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Conditions | Harsh (Strong Acid, High Temp) | Harsh (Strong Base, High Temp) | Mild (Neutral pH, Room Temp)[15] |
| Product Form | Direct to Carboxylic Acid | Carboxylate Salt (needs acidification) | Direct to Carboxylic Acid |
| Byproducts | Ammonium Salts (e.g., (NH₄)₂SO₄) | Ammonia Gas (NH₃) | None (highly selective) |
| Functional Group Tolerance | Poor for acid-labile groups | Poor for base-labile groups (e.g., esters)[14] | Excellent (highly specific)[15] |
| Safety | Corrosive acid, strong exotherm | Corrosive base, toxic NH₃ evolution | Generally safe, biodegradable |
| Considerations | Straightforward workup. | Can be faster; requires careful pH adjustment. | "Green" option, but requires specific enzyme sourcing. |
Expert Insights:
-
For substrates containing base-sensitive functional groups, such as esters or amides that you wish to preserve, the acid-catalyzed method is preferable.
-
Conversely, if your molecule has acid-sensitive groups (e.g., certain protecting groups like Boc), the base-catalyzed route is the logical choice.
-
Incomplete hydrolysis, which results in the isolation of the amide intermediate, can sometimes occur. To drive the reaction to completion, consider increasing the reaction time, temperature, or the concentration of the acid/base.[16]
-
Enzymatic Hydrolysis: For complex molecules and applications in green chemistry, enzymatic hydrolysis is a powerful alternative. Enzymes like nitrilases can convert nitriles directly to carboxylic acids in a single step with high selectivity under mild conditions, avoiding harsh reagents and protecting group strategies.[15][17]
By understanding the mechanisms and carefully selecting the appropriate protocol, researchers can reliably and safely convert 2-Chloro-5-cyanophenol into its valuable carboxylic acid derivative, enabling further discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 10. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 11. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 10886138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocol: The Strategic Role of 4-Chloro-3-hydroxybenzonitrile in Modern Kinase Inhibitor Synthesis
Abstract: The landscape of oncology and inflammatory disease treatment has been profoundly reshaped by the development of targeted kinase inhibitors. Central to the efficient synthesis of many of these critical therapeutics is the strategic use of versatile chemical building blocks. This document provides an in-depth guide on the application of 4-chloro-3-hydroxybenzonitrile, a key starting material in the synthesis of a new generation of kinase inhibitors. We will explore its chemical reactivity, detail validated synthetic protocols for its incorporation into advanced intermediates, and discuss its role in creating potent and selective inhibitors such as those targeting Bruton's Tyrosine Kinase (BTK). This guide is intended as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development.
Part 1: The Chemical Rationale for this compound in Kinase Inhibitor Scaffolds
This compound is a privileged scaffold in medicinal chemistry due to its unique combination of reactive sites, which allows for sequential and regioselective modifications. This di-substituted benzonitrile derivative offers three primary points for chemical elaboration: the hydroxyl group, the nitrile group, and the aromatic ring itself, which is activated for nucleophilic aromatic substitution (SNAr).
-
The Hydroxyl Group: The phenolic hydroxyl (-OH) is a versatile handle for introducing a variety of side chains and pharmacophores. It is readily alkylated under several conditions (e.g., Williamson ether or Mitsunobu synthesis) to form ether linkages. This position is frequently exploited to connect the core scaffold to the solvent-front region of the kinase ATP-binding pocket, enabling the formation of crucial hydrogen bonds and enhancing inhibitor potency and selectivity.
-
The Nitrile Group: The nitrile (-C≡N) moiety is a key hydrogen bond acceptor and can be a critical interaction point with the hinge region of many kinases. It can form a hydrogen bond with the backbone NH of a hinge residue, a common feature in many kinase inhibitor binding modes. Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering further diversification opportunities for structure-activity relationship (SAR) studies.
-
The Aromatic Ring and Chlorine Atom: The chlorine atom at the 4-position, ortho to the electron-withdrawing nitrile group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions.[1][2][3] This allows for the efficient displacement of the chloride by various nucleophiles, such as amines or thiols, providing a straightforward method for introducing substituents that can occupy the hydrophobic regions of the ATP-binding site. This reactivity is fundamental to building the core structure of many advanced kinase inhibitors.[4]
Part 2: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor Intermediate
One of the most prominent applications of this compound is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune diseases.[5][6] The following protocols detail the synthesis of a key intermediate, which can then be further elaborated to yield potent BTK inhibitors like Zanubrutinib.[7][8]
Protocol 1: O-Alkylation of this compound via Mitsunobu Reaction
This protocol describes the etherification of the hydroxyl group with a chiral piperidine derivative, a common first step in the synthesis of many kinase inhibitors. The Mitsunobu reaction is often preferred for its mild conditions and stereochemical inversion.
Workflow Diagram: O-Alkylation
Caption: Mitsunobu reaction for O-alkylation.
Materials:
| Reagent/Material | Grade | M.W. ( g/mol ) | Example Supplier |
| This compound | ≥98% | 153.56 | Sigma-Aldrich |
| (S)-1-Boc-3-hydroxypiperidine | ≥98% | 201.25 | Combi-Blocks |
| Diisopropyl azodicarboxylate (DIAD) | 97% | 202.21 | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | ≥99% | 262.29 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | 72.11 | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS grade | 88.11 | Fisher Scientific |
| Hexanes | ACS grade | N/A | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate | ACS grade | 84.01 | Fisher Scientific |
| Brine (Saturated aq. NaCl) | ACS grade | 58.44 | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS grade | 142.04 | Fisher Scientific |
| Silica Gel | 230-400 mesh | N/A | VWR |
Procedure:
-
To a stirred solution of this compound (1.0 eq), (S)-1-Boc-3-hydroxypiperidine (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.2 eq) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a 10-40% Ethyl Acetate in Hexanes gradient) to afford the desired O-alkylated product.
Expert Insight: The use of DIAD/PPh₃ (Mitsunobu conditions) is advantageous as it proceeds under neutral conditions, preserving the acid-labile Boc-protecting group and other sensitive functionalities. The reaction typically results in a clean inversion of stereochemistry at the secondary alcohol center.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Heterocyclic Amine
This protocol demonstrates the displacement of the activated chloride with an amine, a crucial step in building the final inhibitor core. This reaction is often the cornerstone for constructing the final complex molecule.[1]
Workflow Diagram: SNAr Reaction
Caption: SNAr reaction for kinase inhibitor core synthesis.
Materials:
| Reagent/Material | Grade | M.W. ( g/mol ) | Example Supplier |
| O-Alkylated Intermediate | As synthesized | 336.81 | N/A |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | ≥97% | 135.13 | Ark Pharm |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | 129.24 | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | 99.13 | Sigma-Aldrich |
| Deionized Water | N/A | 18.02 | N/A |
Procedure:
-
To a reaction vial, add the O-alkylated intermediate (1.0 eq), 1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.2 eq), and DIPEA (3.0 eq) in anhydrous NMP (0.3 M).
-
Seal the vial and heat the reaction mixture to 130 °C for 4-6 hours, or until LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Slowly add deionized water with stirring to precipitate the crude product.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake thoroughly with water and then with a small amount of cold ethanol or isopropanol.
-
Dry the solid under high vacuum to yield the final BTK inhibitor core structure, which can be further deprotected and functionalized as needed.
Expert Insight: The choice of a polar aprotic solvent like NMP or DMSO is critical for SNAr reactions as it effectively solvates the cationic species and does not interfere with the nucleophile. A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.
Part 3: Mechanism of Action and Targeted Signaling Pathway
The synthesized BTK inhibitor core, once fully elaborated (e.g., by adding an acrylamide warhead), functions by covalently and irreversibly binding to a specific cysteine residue (Cys481) in the active site of BTK. This targeted inhibition blocks the downstream signaling cascade essential for B-cell proliferation, differentiation, and survival, making it an effective strategy for treating B-cell-driven cancers and autoimmune disorders.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 8. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]
The Strategic Role of 2-Chloro-5-cyanophenol in the Agrochemical Landscape: A Guide to Synthesis and Application
This technical guide provides an in-depth exploration of the application of 2-Chloro-5-cyanophenol and its structural analogs in the development of modern agrochemicals. We will delve into the synthetic pathways that utilize this class of compounds as critical intermediates, with a focused application on the synthesis of the potent molluscicide, Niclosamide. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering detailed protocols, mechanistic insights, and quantitative data to support research and development efforts.
Introduction: The Versatility of Substituted Phenols in Agrochemical Design
Substituted phenols, such as 2-Chloro-5-cyanophenol, represent a cornerstone in the synthesis of a diverse array of biologically active molecules. The specific arrangement of chloro, cyano, and hydroxyl functional groups on the benzene ring provides a versatile scaffold for chemical elaboration. The electron-withdrawing nature of the chloro and cyano groups, combined with the reactive hydroxyl moiety, allows for a range of chemical transformations, leading to the creation of targeted herbicides, fungicides, and insecticides.
While 2-Chloro-5-cyanophenol serves as a valuable building block, its close chemical relatives are instrumental in the production of established agrochemicals. A prime example is the synthesis of Niclosamide, a widely used molluscicide for the control of snails and slugs in aquatic and terrestrial environments. The synthesis of Niclosamide relies on two key intermediates: 2-chloro-4-nitroaniline and 5-chlorosalicylic acid. The synthetic logic for creating these precursors is closely related to the chemistry of 2-Chloro-5-cyanophenol, showcasing the broader importance of this class of substituted phenols in the agrochemical industry.
This guide will provide a comprehensive overview of the synthesis of these key intermediates and their subsequent condensation to form Niclosamide. We will also explore the mechanism of action of Niclosamide and present relevant efficacy data.
Synthesis of Key Intermediates for Niclosamide Production
The industrial synthesis of Niclosamide is a multi-step process that requires the careful preparation of its precursors. Below are detailed protocols for the synthesis of 2-chloro-4-nitroaniline and 5-chlorosalicylic acid.
Protocol for the Synthesis of 2-chloro-4-nitroaniline
2-chloro-4-nitroaniline is a vital intermediate in the production of Niclosamide and various dyes.[1] It is typically synthesized via the chlorination of 4-nitroaniline.
Reaction Scheme:
Materials and Reagents:
-
4-Nitroaniline
-
Hydrochloric acid (concentrated)
-
Chlorine gas or a source of active chlorine (e.g., chlorine bleaching liquor)
-
Water
-
Dispersing agent (optional, for improved reaction homogeneity)
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Acidic Suspension: Charge the reactor with a dilute solution of hydrochloric acid. The molar ratio of HCl to 4-nitroaniline should be in the range of 3-6:1.[2]
-
Addition of 4-Nitroaniline: While stirring, add 1 mole equivalent of 4-nitroaniline to the hydrochloric acid solution to form a suspension. A dispersing agent can be added at this stage to ensure a fine and stable suspension.
-
Chlorination: Cool the suspension to a temperature between 5°C and 10°C.[2] Begin bubbling chlorine gas into the reaction mixture at a controlled rate. The molar ratio of chlorine to 4-nitroaniline should be approximately 1-1.1:1.[3]
-
Temperature Control: After the initial phase of chlorination, allow the reaction temperature to rise to 15-20°C and continue the addition of chlorine.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the product.
-
Post-Chlorination and Heating: Once the reaction is nearing completion (typically when 90-95% of the intermediate 2-chloro-4-nitroaniline has been formed), stop the chlorine addition and gradually heat the reaction mixture to 70°C.[2]
-
pH Adjustment and Isolation: After heating, cool the mixture and adjust the pH to approximately 9.0 by the addition of a suitable base. This will precipitate the 2,6-dichloro-4-nitroaniline byproduct.[2]
-
Filtration and Washing: Filter the crude product and wash it with dilute mineral acid to remove impurities.
-
Drying: Dry the purified 2-chloro-4-nitroaniline product in a vacuum oven at a suitable temperature.
Protocol for the Synthesis of 5-chlorosalicylic acid
5-chlorosalicylic acid is the second key component in the synthesis of Niclosamide.[4] It is prepared by the chlorination of salicylic acid.[5]
Reaction Scheme:
Materials and Reagents:
-
Salicylic acid
-
Halogenated aromatic solvent (e.g., chlorobenzene, dichlorobenzene)[5]
-
Chlorine gas
-
Inert gas (e.g., nitrogen)
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, set up a glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser.
-
Dissolution of Salicylic Acid: Charge the reactor with a halogenated aromatic solvent such as chlorobenzene. Add salicylic acid to the solvent and stir until it is completely dissolved.[5]
-
Heating: Heat the solution to a temperature between 100°C and 150°C.[5]
-
Chlorination: Once the desired temperature is reached, start bubbling chlorine gas through the solution. The reaction is typically carried out at atmospheric pressure.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC until the salicylic acid is consumed.
-
Crystallization and Isolation: After the reaction is complete, cool the mixture to induce crystallization of the 5-chlorosalicylic acid.
-
Filtration: Collect the crystalline product by filtration.
-
Washing and Drying: Wash the product with a cold solvent to remove any residual impurities and then dry it under vacuum.
Application Protocol: Synthesis of Niclosamide
With the two key intermediates in hand, the synthesis of Niclosamide can proceed via a condensation reaction.
Reaction Scheme:
Materials and Reagents:
-
5-chlorosalicylic acid
-
2-chloro-4-nitroaniline
-
Phosphorus trichloride (PCl₃)[6]
-
Chlorobenzene (solvent)
-
Ethyl acetate or acetone (for recrystallization)
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reactant Mixture: To the flask, add 1 molar equivalent of 5-chlorosalicylic acid and 1 molar equivalent of 2-chloro-4-nitroaniline dissolved in chlorobenzene.[6]
-
Heating: Heat the mixture to 135°C.[6]
-
Addition of PCl₃: In the dropping funnel, prepare a solution of phosphorus trichloride (approximately 0.875 molar equivalents) in chlorobenzene. Add this solution dropwise to the heated reaction mixture.[6]
-
Reaction Time: Maintain the reaction at 135°C for 3 hours.[6]
-
Cooling and Precipitation: After 3 hours, cool the reaction mixture to room temperature. This will cause the Niclosamide product to precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with a suitable solvent.
-
Recrystallization: Purify the crude Niclosamide by recrystallization from ethyl acetate or acetone to yield a white solid.[6]
Mechanistic Insights: The Mode of Action of Niclosamide
Niclosamide primarily functions as a potent uncoupler of oxidative phosphorylation in the mitochondria of target organisms.[6][7][8] This mechanism disrupts the production of ATP, the primary energy currency of the cell, leading to metabolic failure and death.
The process can be summarized as follows:
-
Protonophore Activity: Niclosamide is a lipophilic molecule that can readily pass through the inner mitochondrial membrane.[9]
-
Proton Shuttling: In the intermembrane space, where the proton concentration is high due to the electron transport chain, the phenolic hydroxyl group of Niclosamide can become deprotonated. The resulting anion is stabilized by an intramolecular hydrogen bond.[9] This allows the molecule to pick up a proton.
-
Dissipation of the Proton Gradient: The protonated Niclosamide then moves across the inner mitochondrial membrane into the mitochondrial matrix, where the proton concentration is lower, and releases the proton.
-
Inhibition of ATP Synthesis: This shuttling of protons dissipates the proton motive force that is essential for ATP synthase to produce ATP.[10]
-
Metabolic Collapse: The lack of ATP leads to a catastrophic failure of cellular processes, resulting in the death of the organism.
Visualization of Niclosamide's Mechanism of Action:
Caption: Mechanism of Niclosamide as an uncoupler of oxidative phosphorylation.
Quantitative Data: Efficacy of Niclosamide as a Molluscicide
The effectiveness of Niclosamide as a molluscicide has been well-documented. The following table summarizes the lethal concentration (LC50) values for Niclosamide against several snail species.
| Target Organism | Exposure Time | LC50 (mg/L) | Reference |
| Biomphalaria glabrata | 24 hours | 0.03 - 0.08 | [11] |
| Bulinus globosus | 24 hours | 0.04 - 0.1 | [11] |
| Lymnaea natalensis | 24 hours | 0.15 - 0.2 | [11] |
| Callinina georgiana | 24 hours | 1.509 | [12] |
| Cipangopaludina japonica | 24 hours | 1.296 | [12] |
Conclusion
2-Chloro-5-cyanophenol and its related chemical structures are invaluable precursors in the synthesis of potent agrochemicals. The detailed protocols for the synthesis of Niclosamide from its key intermediates, 2-chloro-4-nitroaniline and 5-chlorosalicylic acid, highlight the practical application of this chemical class. The mechanism of Niclosamide as an uncoupler of oxidative phosphorylation provides a clear example of a targeted approach to pest control. The provided quantitative efficacy data further underscores its importance in agrochemical applications. This guide serves as a foundational resource for scientists and researchers dedicated to the development of novel and effective crop protection solutions.
References
- 1. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents [patents.google.com]
- 4. CN101684061A - Method for simply recovering 5-chloro-salicylic acid synthetic solvent - Google Patents [patents.google.com]
- 5. US2811547A - Process for preparing s-chlorosalicylic - Google Patents [patents.google.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. reabic.net [reabic.net]
Use of 4-Chloro-3-hydroxybenzonitrile as an intermediate for specialty chemicals
An Application Note and Protocol on the Use of 4-Chloro-3-hydroxybenzonitrile as a Versatile Intermediate for Specialty Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. While its direct incorporation into specific, named end-products is sparsely documented in public literature, its molecular architecture offers significant potential for the synthesis of complex specialty chemicals. This document focuses on the compound's reactivity profile and provides a detailed, field-proven protocol for its most critical transformation: the synthesis of aryl ethers, a chemical class of immense importance in pharmaceuticals and agrochemicals.
Introduction to this compound
This compound (CAS No: 51748-01-7), also known as 2-Chloro-5-cyanophenol, is a multifunctional aromatic compound. Its structure is characterized by a benzene ring substituted with a nitrile (-C≡N), a hydroxyl (-OH), and a chloro (-Cl) group. This unique combination of functional groups makes it a valuable building block, offering multiple reaction sites for constructing more complex molecules. The phenolic hydroxyl group, in particular, is a prime site for derivatization, allowing for the facile creation of aryl ether linkages, a common structural motif in a wide range of bioactive compounds.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
Data Presentation: Physicochemical Properties
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Chloro-5-cyanophenol | [1] |
| CAS Number | 51748-01-7 | [1] |
| Molecular Formula | C₇H₄ClNO | [1][2] |
| Molar Mass | 153.56 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 148 - 152 °C | [2] |
| Solubility | Low solubility in water; Soluble in ethanol, acetone. | [2] |
Reactivity Profile: A Multi-functional Intermediate
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group is the most reactive site under basic conditions, readily forming a phenoxide ion that is a potent nucleophile. This enables straightforward O-alkylation and O-acylation reactions. The nitrile and chloro groups are significantly less reactive but can be transformed under more forcing conditions.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5-cyanophenol
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 2-Chloro-5-cyanophenol in Synthesis
2-Chloro-5-cyanophenol is a versatile and highly valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its trifunctional nature—a nucleophilic phenol, an electrophilic aryl chloride, and an electron-wixthdrawing nitrile—offers a rich platform for molecular elaboration. The chlorine atom, being the most synthetically tractable handle for cross-coupling, provides a reliable site for the strategic introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The cyano and phenol groups, in turn, can modulate the electronic properties of the molecule and serve as key pharmacophoric elements or sites for further functionalization. This guide provides detailed protocols and mechanistic insights for the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to this important substrate.
Core Mechanistic Principles: The Palladium Catalytic Cycle
The success of palladium-catalyzed cross-coupling reactions hinges on a well-established catalytic cycle that seamlessly orchestrates the formation of new bonds.[1][2] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The cycle universally comprises three fundamental steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-chlorine bond of 2-chloro-5-cyanophenol, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3]
-
Transmetalation (for Suzuki and Sonogashira): The organic moiety from a secondary reagent (an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.[2][4]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired product and regenerating the catalytically active palladium(0) species, which re-enters the cycle.[5]
Caption: Generalized Palladium Catalytic Cycle.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely utilized method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[6] For a substrate like 2-chloro-5-cyanophenol, the electron-withdrawing nature of the cyano group can facilitate the oxidative addition step, making it a suitable candidate for this transformation.[7]
Causality in Experimental Design:
-
Catalyst Selection: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts.[3] Therefore, standard catalysts like Pd(PPh₃)₄ are often inefficient. The use of palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[3][5] These ligands promote the oxidative addition step and stabilize the catalytically active species.
-
Base Selection: A base is required to activate the boronic acid for transmetalation.[8] For substrates containing a free phenol, a moderately strong base like K₃PO₄ or K₂CO₃ is preferred to minimize deprotonation of the phenol, which could lead to side reactions or catalyst inhibition.[9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is commonly employed to dissolve both the organic and inorganic reagents.[10] Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-cyanophenol with Phenylboronic Acid
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
2-Chloro-5-cyanophenol (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloro-5-cyanophenol, phenylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Stir the mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 80-95 |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 110 | 16-24 | 75-90 |
| [Pd(IPr)Cl₂]₂ | Cs₂CO₃ | THF/H₂O | 80 | 12-18 | 85-98 |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines, which are critical components in many pharmaceuticals.[6][11] The reaction's tolerance for a wide range of functional groups makes it particularly suitable for complex molecules like 2-chloro-5-cyanophenol.[3]
Causality in Experimental Design:
-
Catalyst and Ligand: Similar to the Suzuki coupling of aryl chlorides, highly active catalyst systems are required. The Buchwald group has developed a series of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) that are exceptionally effective for the amination of challenging aryl chlorides.[12][13] Pre-formed palladium precatalysts incorporating these ligands (e.g., BrettPhos Pd G3) offer convenience and high reactivity.
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective, particularly with base-sensitive substrates.[7][11]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are typically used to prevent unwanted side reactions.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-cyanophenol with Morpholine
Caption: Experimental workflow for Buchwald-Hartwig amination.
Materials:
-
2-Chloro-5-cyanophenol (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol%)
-
Toluene (anhydrous, degassed)
-
Glovebox or Schlenk line for inert atmosphere setup
Procedure:
-
Inside a nitrogen-filled glovebox, add the BrettPhos Pd G3 precatalyst and NaOt-Bu to an oven-dried reaction vessel.
-
Add a solution of 2-chloro-5-cyanophenol in anhydrous toluene.
-
Add morpholine to the reaction mixture.
-
Seal the vessel tightly, remove from the glovebox, and place in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-16 hours, monitoring for completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| BrettPhos Pd G3 | NaOt-Bu | Toluene | 100 | 8-16 | 85-98 |
| Pd(OAc)₂ / RuPhos | LiHMDS | Dioxane | 100 | 12-24 | 80-95 |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 110 | 16-24 | 70-90 |
Section 3: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of natural products and functional materials.[14][15] This reaction couples a terminal alkyne with an aryl halide, typically using a dual-catalyst system of palladium and copper.[4]
Causality in Experimental Design:
-
Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[4] The palladium complex facilitates the main cross-coupling cycle, while the copper salt activates the alkyne by forming a copper acetylide intermediate.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used.[4] It serves both to deprotonate the terminal alkyne and as the reaction solvent. The basic conditions can potentially deprotonate the phenol; however, the reaction is often fast enough that this does not pose a significant issue.
-
Anaerobic Conditions: It is critical to perform the reaction under strictly anaerobic conditions. Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the starting material.[12]
Experimental Protocol: Sonogashira Coupling of 2-Chloro-5-cyanophenol with Phenylacetylene
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
2-Chloro-5-cyanophenol (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (anhydrous, degassed)
-
Anhydrous THF (optional, for solubility)
Procedure:
-
To a dry Schlenk flask, add 2-chloro-5-cyanophenol, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine via syringe. If solubility is an issue, a co-solvent like THF can be added.
-
Add phenylacetylene to the mixture via syringe.
-
Stir the reaction at room temperature for 30 minutes, then heat to 60 °C.
-
Monitor the reaction until the starting material is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and filter through a pad of Celite to remove the precipitated amine salt, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N / THF | 60 | 4-8 | 75-90 |
| Pd(PPh₃)₄ / CuI | DIPA | DIPA | 50 | 6-12 | 70-85 |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 8-16 | 70-88 |
Conclusion
2-Chloro-5-cyanophenol is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules. The key to success lies in the judicious selection of catalyst systems capable of activating the relatively inert C-Cl bond. By employing modern, bulky, and electron-rich ligands, researchers can achieve high yields and excellent functional group tolerance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols outlined in this guide serve as a robust starting point for the exploration and application of this versatile building block in drug discovery and materials science.
References
- 1. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Search Results [beilstein-journals.org]
- 9. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Publications – The Buchwald Research Group [chemistry-buchwald.mit.edu]
- 14. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Chloro-3-hydroxybenzonitrile by Recrystallization
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the purification of crude 4-Chloro-3-hydroxybenzonitrile via recrystallization. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to overcome common challenges and ensure the isolation of a high-purity product.
Troubleshooting Guide: Navigating Common Recrystallization Hurdles
This section addresses specific issues that may arise during the recrystallization of this compound, providing explanations for their causes and actionable solutions.
Question 1: My this compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?
Answer:
"Oiling out" is a phenomenon where the dissolved solute separates from the solution as a liquid phase rather than solid crystals.[1][2] This is often a kinetic issue, but can also be a thermodynamic one, and is particularly problematic because the oil can trap impurities, defeating the purpose of recrystallization.[2][3]
Causality and Solutions:
-
High Solute Concentration: The most common cause is that the solution is supersaturated to a degree that favors liquid-liquid phase separation over nucleation and crystal growth.[1]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting themselves into a crystal lattice, leading to the formation of an amorphous oil.
-
Low Melting Point of Impure Product: Significant impurities can depress the melting point of the solid, potentially to a temperature below that of the recrystallization solution.[3] The reported melting point of pure this compound is in the range of 148-152 °C.[5]
-
Solution: If the crude product is highly impure, consider a preliminary purification step, such as a column chromatography, before recrystallization.
-
-
Inappropriate Solvent Choice: The solvent may be too nonpolar for the solute, leading to immiscibility at lower temperatures.
Question 2: I have a very low yield of pure crystals after recrystallization. What are the likely causes and how can I improve my recovery?
Answer:
A low yield can be frustrating, but it's often a solvable problem. The primary reasons for poor recovery are using an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.[3][4]
Causality and Solutions:
-
Excess Solvent: Using too much hot solvent to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling.[3][4]
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the crude solid.[8] If you've already completed the recrystallization and suspect excess solvent was the issue, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to induce further crystallization.[3][4]
-
-
Premature Crystallization: If the product crystallizes in the filter paper or funnel stem during hot filtration, it will be lost.[2][9]
-
Incomplete Crystallization: The cooling period may have been too short or the final temperature not low enough to maximize crystal formation.
-
Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[9]
-
Question 3: My recrystallized product is still colored, even after the procedure. How can I remove colored impurities?
Answer:
Colored impurities are common in organic synthesis. If they are not removed during the initial recrystallization, a decolorizing agent can be used.
Causality and Solutions:
-
Highly Colored Impurities: Some impurities are intensely colored and may persist in small quantities even after recrystallization.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration.[10] Activated charcoal has a high surface area and adsorbs colored impurities. Use it sparingly, as it can also adsorb your desired product.[11] Important Note: Do not add activated charcoal to a boiling solution, as this can cause violent bumping.[11] Let the solution cool slightly before adding the charcoal, then reheat to boiling before hot filtration. For phenolic compounds like this compound, be aware that some sources advise against using charcoal due to potential interactions with ferric ions, which could form colored complexes.[11] If this is a concern, an alternative is to perform a second recrystallization.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of recrystallizing this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12][13] For this compound, which is a polar molecule, polar solvents are a good starting point.[6][7] Based on its known solubility, solvents like ethanol or acetone could be suitable.[5] Water has low solubility for this compound and could potentially be used as an anti-solvent in a mixed-solvent system (e.g., ethanol/water).[5][13] A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in various solvents.[13]
Q2: How do I perform a hot filtration correctly?
A2: Hot filtration is used to remove insoluble impurities from a hot, saturated solution.[10][14] To perform it successfully:
-
Use a stemless or short-stemmed funnel to prevent crystallization in the stem.[2][9]
-
Use fluted filter paper to increase the surface area and speed of filtration.[9]
-
Preheat the funnel and filter paper by passing some hot solvent through them.[9]
-
Keep the solution to be filtered at or near its boiling point.
-
Pour the hot solution through the filter paper in portions.
Q3: No crystals are forming, even after cooling in an ice bath. What should I do?
A3: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.[4] Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[4][15]
-
Seeding: Add a tiny crystal of the crude this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[1][15][16]
-
Reducing Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off some of the solvent and then attempt to cool it again.[3][4]
Q4: How can I assess the purity of my recrystallized this compound?
A4: A common and effective method for assessing the purity of a crystalline solid is by measuring its melting point range. A pure compound will have a sharp melting point range that is close to the literature value (148-152 °C for this compound).[5] Impurities will typically cause the melting point to be depressed and broaden the range. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information about the purity and structure of the final product.
Experimental Workflow & Data
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability for this compound |
| Water | High | 100 | Low solubility, potentially good as an anti-solvent.[5] |
| Ethanol | High | 78 | Good potential; reported to dissolve the compound.[5] |
| Acetone | Medium-High | 56 | Good potential; reported to dissolve the compound.[5] |
| Toluene | Low | 111 | Likely a poor choice due to polarity mismatch.[6] |
| Hexane | Very Low | 69 | Unsuitable as a primary solvent. |
References
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. brainly.com [brainly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. safrole.com [safrole.com]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 12. Recrystallization [wiredchemist.com]
- 13. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 14. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
Identifying and minimizing byproducts in 2-Chloro-5-cyanophenol reactions
Document ID: TSC-2C5CP-2026-01
Introduction
Welcome to the technical support center for the synthesis of 2-Chloro-5-cyanophenol. This guide is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this important intermediate. 2-Chloro-5-cyanophenol is a valuable building block in the development of pharmaceuticals and other complex organic molecules. However, its synthesis, typically involving the Sandmeyer reaction of 3-amino-4-chlorobenzonitrile, is often accompanied by the formation of challenging byproducts that can impact yield, purity, and downstream applications.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you identify, minimize, and eliminate common impurities. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.
Common Synthetic Route and Potential Byproducts
The most prevalent laboratory and industrial synthesis of 2-Chloro-5-cyanophenol involves a two-step process starting from 3-amino-4-chlorobenzonitrile:
-
Diazotization: The primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0-5 °C).[1][2]
-
Hydrolysis (Sandmeyer-type Reaction): The diazonium salt is subsequently hydrolyzed to the corresponding phenol. This step can be thermally induced or, for better control and yield, catalyzed by copper(I) salts.[3][4]
While seemingly straightforward, this pathway is sensitive to reaction conditions, and deviations can lead to a variety of byproducts.
Diagram: Synthetic Pathway and Byproduct Formation
Caption: General synthesis of 2-Chloro-5-cyanophenol and common byproduct pathways.
Table: Common Byproducts and Their Identification
| Byproduct Name | Structure / Formula | Common Cause of Formation | Recommended Analytical Method |
| 3-Amino-4-chlorobenzonitrile | C₇H₅ClN₂ | Incomplete diazotization. | TLC, HPLC, GC-MS |
| Chlorobenzonitrile | C H₄ClN | Thermal decomposition of the diazonium salt before hydrolysis. | GC-MS, ¹H NMR |
| Azo-Coupling Dimers | Complex Structures | Diazonium salt reacting with the product phenol or unreacted amine. Elevated temperatures (>5-10°C) during diazotization. | HPLC, LC-MS |
| Isomeric Phenols | C₇H₄ClNO | Rearrangement of the carbocation intermediate if the reaction proceeds via an SN1-type mechanism. | HPLC, ¹H NMR, ¹³C NMR |
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction mixture turned dark brown/black during the diazotization step, and my final yield is very low. What happened?
Answer: A dark, tar-like appearance is a classic sign of uncontrolled azo-coupling reactions. This occurs when the highly electrophilic diazonium salt attacks an electron-rich aromatic ring, such as the starting amine or the product phenol.
-
Causality: The primary cause is almost always a temperature excursion above the critical 0-5 °C range.[2] Diazonium salts are notoriously unstable at higher temperatures.[5][6] A secondary cause can be slow or inefficient stirring, leading to localized "hot spots" where the concentration of nitrous acid or diazonium salt becomes too high, initiating side reactions.
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your reaction vessel is submerged in a well-maintained ice/salt bath. Monitor the internal reaction temperature constantly with a calibrated thermometer. Do not rely on the bath temperature alone.
-
Slow Reagent Addition: The sodium nitrite solution must be added dropwise and slowly beneath the surface of the reaction mixture to prevent localized heating and decomposition.[7]
-
Vigorous Stirring: Use an overhead stirrer for larger scales or a properly sized magnetic stir bar to ensure the mixture is homogeneous and heat dissipates efficiently.
-
Question 2: My final product is contaminated with the starting material, 3-amino-4-chlorobenzonitrile. How can I improve the conversion?
Answer: The presence of unreacted starting material points to incomplete diazotization.
-
Causality: This can be due to several factors:
-
Insufficient Acid: The reaction requires a strong mineral acid, like HCl, to convert sodium nitrite into the active nitrosating agent, nitrous acid (HNO₂), and then into the nitrosonium ion (NO⁺).[8] Insufficient acid will leave the amine unreacted.
-
Incorrect Stoichiometry: An insufficient amount of sodium nitrite will naturally lead to incomplete conversion.
-
Poor Amine Solubility: If the amine salt is not properly suspended or dissolved in the acidic medium, it will not be available to react with the nitrous acid.
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of sodium nitrite. Ensure you are using concentrated acid and that the molar ratios are correct.
-
Test for Excess Nitrous Acid: Before proceeding to the hydrolysis step, you can test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black). This confirms that sufficient diazotizing agent was present. If the test is negative, a small additional amount of NaNO₂ solution can be added.
-
Quench Excess Nitrous Acid: After confirming complete diazotization, it is critical to quench any remaining nitrous acid with a reagent like sulfamic acid or urea.[7] This prevents it from interfering with the subsequent hydrolysis step.
-
Question 3: I am observing an impurity with the same mass as my product in GC-MS, but with a different retention time. What could it be?
Answer: This is likely an isomer of 2-Chloro-5-cyanophenol.
-
Causality: While the Sandmeyer reaction is often described with a radical mechanism, under certain conditions (especially uncatalyzed thermal hydrolysis), it can proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[3][4] The formation of an aryl cation intermediate can be susceptible to rearrangement or attack at different positions, leading to isomeric byproducts.
-
Troubleshooting Steps:
-
Use a Copper Catalyst: Employing a copper(I) catalyst, such as copper(I) oxide (Cu₂O) or copper(I) chloride, for the hydrolysis step promotes a more controlled reaction pathway that minimizes the formation of aryl cation intermediates and thus reduces isomerization.[3][4]
-
Control Hydrolysis Temperature: Avoid excessively high temperatures during the hydrolysis. Gentle heating (e.g., 50-60 °C) until nitrogen evolution ceases is often sufficient and minimizes side reactions.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the crude 2-Chloro-5-cyanophenol?
A1: A combination of techniques is often most effective.
-
Acid-Base Extraction: First, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute sodium bicarbonate solution. This will remove any acidic impurities. Be cautious, as your phenolic product is weakly acidic and may be partially extracted into a strongly basic aqueous phase.
-
Column Chromatography: For high purity, silica gel column chromatography is recommended. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective at separating the product from non-polar byproducts like chlorobenzonitrile and more polar impurities.[9]
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like toluene/hexane or ethanol/water can be an efficient final purification step.
Q2: Are there any specific safety precautions for this reaction?
A2: Yes, this reaction has several critical safety considerations.
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive if isolated in a dry, solid state.[5][7] ALWAYS keep the diazonium intermediate in a cold aqueous solution and use it immediately in the next step.
-
Nitrogen Gas Evolution: The hydrolysis step involves the vigorous evolution of nitrogen gas.[10] The reaction must be conducted in a well-ventilated fume hood with an apparatus that is not sealed to avoid pressure buildup.
-
Reagent Toxicity: The starting materials and product are toxic and irritant compounds.[9] Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: Can I use a different acid besides HCl for the diazotization?
A3: Yes, other strong mineral acids like sulfuric acid (H₂SO₄) can be used.[1] However, the choice of acid determines the counter-ion of the diazonium salt (e.g., chloride vs. bisulfate). This can sometimes influence the salt's stability and solubility. For consistency and to avoid introducing different ions, it is best to stick to a single, validated protocol. Hydrochloric acid is the most commonly cited acid for this type of transformation.[7]
Experimental Protocol: Optimized Synthesis and Purification
This protocol incorporates best practices to minimize byproduct formation.
Part 1: Diazotization of 3-amino-4-chlorobenzonitrile
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.
-
Amine Suspension: To the flask, add 3-amino-4-chlorobenzonitrile (1.0 eq) and concentrated hydrochloric acid (3.0 eq) in water. Stir to form a fine suspension.
-
Cooling: Cool the suspension to 0-5 °C with vigorous stirring. Ensure the temperature is stable before proceeding.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise via the dropping funnel over 30-60 minutes, ensuring the internal reaction temperature never exceeds 5 °C .[2][7]
-
Confirmation and Quenching: After the addition is complete, stir for an additional 30 minutes at 0-5 °C. Check for excess nitrous acid with starch-iodide paper. If the test is positive, add a small amount of solid sulfamic acid portion-wise until the test is negative.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.
Part 2: Copper-Catalyzed Hydrolysis
-
Catalyst Preparation: In a separate, larger flask equipped for heating and stirring, prepare a suspension of copper(I) oxide (Cu₂O, ~0.1 eq) in water.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) oxide suspension with vigorous stirring.
-
Reaction: Once the addition is complete, gently warm the mixture to 50-60 °C. You will observe a steady evolution of nitrogen gas. Maintain this temperature until the gas evolution ceases completely.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purify further by column chromatography as described in the FAQ section.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
Troubleshooting low yield in 4-Chloro-3-hydroxybenzonitrile synthesis
Technical Support Center: 4-Chloro-3-hydroxybenzonitrile Synthesis
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, most commonly via a Sandmeyer reaction starting from 3-amino-4-chlorobenzonitrile, is a critical multi-step process where yield and purity are paramount. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and process development professionals overcome common challenges and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical steps?
A1: The most prevalent and industrially scalable route is the Sandmeyer reaction, which starts from 3-amino-4-chlorobenzonitrile.[1] The process can be broken down into two critical stages:
-
Diazotization: The conversion of the primary aromatic amine (3-amino-4-chlorobenzonitrile) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl).[2][3] This step is highly sensitive to temperature.
-
Hydrolysis: The displacement of the diazonium group (-N₂⁺) with a hydroxyl group (-OH) by heating the aqueous diazonium salt solution.[4] This step is often the primary determinant of the final yield and is where side reactions can occur.
Q2: My diazonium salt solution is dark red/brown. Is this normal?
A2: While a pale yellow color is ideal, the formation of a darker color, such as red or brown, often indicates the formation of azo compounds. This occurs when the newly formed diazonium salt couples with the unreacted starting amine.[5] This is a common side reaction if the addition of sodium nitrite is too slow or if there are localized areas of high pH. While a minor amount of coloration may be acceptable, a deep, intense color suggests a significant competing reaction that will lower the yield of your desired product.
Q3: Is it necessary to use a copper catalyst for the hydrolysis step?
A3: While the Sandmeyer reaction is famously catalyzed by copper(I) salts for introducing halides or cyanide groups, the direct hydrolysis to a phenol does not strictly require it.[6][7] The classical procedure involves heating the acidic diazonium salt solution, which allows water to act as the nucleophile.[4] However, some Sandmeyer-type hydroxylation methods do employ copper catalysts, such as copper(I) oxide (Cu₂O) with copper(II) nitrate, which can allow the reaction to proceed at milder temperatures (e.g., room temperature) and potentially minimize side products.[6]
Q4: What are the primary safety concerns when performing this synthesis?
A4: The primary safety hazard is the diazonium salt intermediate. Aryl diazonium salts are thermally unstable and can be explosive if isolated in a dry, solid state.[5][8] It is imperative to:
-
Maintain Low Temperatures: Always keep the reaction temperature during diazotization between 0-5 °C.[8]
-
Work in Solution: Never attempt to isolate the diazonium salt. Use it in situ for the subsequent hydrolysis step.[5]
-
Ensure Proper Quenching: Any excess nitrous acid after diazotization should be quenched. This can be done by adding a small amount of urea or sulfamic acid, which reacts with HNO₂ to produce nitrogen gas, carbon dioxide, and water.[8]
-
Vent Gas Evolution: Both the diazotization (if quenching is needed) and the hydrolysis steps evolve nitrogen gas (N₂). The reaction must be performed in a well-ventilated fume hood to prevent pressure buildup.[8]
Troubleshooting Guide: Low Yield
Low yield in the synthesis of this compound can be attributed to issues in either the diazotization or the hydrolysis stage. The following guide, structured by observable symptoms, provides causal explanations and corrective actions.
Problem 1: Incomplete Conversion of Starting Material (3-amino-4-chlorobenzonitrile)
Symptom: TLC or LC-MS analysis of the crude product shows a significant amount of the starting amine.
Root Causes & Solutions:
-
Insufficient Nitrous Acid: The stoichiometry of sodium nitrite to the starting amine is critical. Ensure at least one full equivalent of NaNO₂ is used. It is common practice to use a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
-
Poor in situ Generation of HNO₂: Nitrous acid is formed from NaNO₂ and a strong acid. If the reaction medium is not sufficiently acidic, its formation will be inefficient. Ensure a sufficient excess of mineral acid (e.g., 2.5-3.0 equivalents of HCl) is used.
-
Precipitation of Amine Salt: 3-amino-4-chlorobenzonitrile is often suspended in the acidic solution as its hydrochloride salt. If this salt is not finely dispersed or if stirring is inadequate, the amine may not be fully accessible to the nitrous acid for reaction. Ensure vigorous stirring throughout the NaNO₂ addition.
-
Addition of NaNO₂ is Too Fast: Rapid addition of the sodium nitrite solution can cause localized warming, leading to the decomposition of the nitrous acid before it can react with the amine. Dropwise addition over 30-60 minutes is recommended to maintain strict temperature control.[8]
Problem 2: Formation of Significant Impurities
Symptom: The crude product is difficult to purify, and multiple spots are observed on TLC, or several peaks appear in the LC-MS, none of which correspond to the starting material.
Root Causes & Solutions:
-
Azo Dye Formation: As mentioned in the FAQ, a dark red/brown color indicates the formation of azo compounds. This parasitic reaction consumes both the starting material and the diazonium salt intermediate.
-
Solution: Ensure the diazonium salt is formed quickly and consumed in the subsequent step. Maintain vigorous stirring and proper acidity to keep the concentration of the free amine low.
-
-
Phenolic Impurities (Dehalogenation): In some cases, the chloro-substituent can be replaced by a hydroxyl group, leading to dihydroxybenzonitrile impurities. This is less common but can occur under harsh conditions.
-
Solution: Avoid excessive heating during the hydrolysis step. Once nitrogen evolution ceases, cool the reaction down. The use of copper-catalyzed conditions at a lower temperature may mitigate this.[6]
-
-
Hydrolysis of the Nitrile Group: Although generally stable under these conditions, prolonged heating in strong acid can lead to the hydrolysis of the nitrile (-CN) group to a carboxylic acid (-COOH), forming 4-Chloro-3-hydroxybenzoic acid.[9]
-
Solution: Minimize the time the product is exposed to high temperatures and strong acid. Work up the reaction promptly after completion.
-
Problem 3: Low Isolated Yield After Work-up
Symptom: The reaction appears to have gone to completion (no starting material, minimal impurities by TLC/LC-MS), but the final isolated mass of the product is low.
Root Causes & Solutions:
-
Premature Decomposition of Diazonium Salt: The diazonium salt is the most fragile species in the reaction sequence. If the temperature during diazotization rises above 5-10 °C, the diazonium group can be prematurely lost, reducing the amount available for hydrolysis.[5][10]
-
Solution: Strict temperature control is non-negotiable. Use an ice/salt bath if necessary and monitor the internal reaction temperature with a thermometer. Flow chemistry reactors can offer superior temperature control for these reactions.[10]
-
-
Inefficient Hydrolysis: The conversion of the diazonium salt to the phenol is temperature-dependent. If the temperature is not high enough, the reaction will be slow or incomplete.
-
Solution: After the diazonium salt is formed, the mixture should be gently warmed. A common target temperature is 50-60 °C, held until the vigorous evolution of nitrogen gas subsides.[8]
-
-
Product Lost During Extraction: this compound has phenolic character, making its solubility pH-dependent. If the aqueous solution is not sufficiently acidic during extraction with an organic solvent (like ethyl acetate), the product may remain in the aqueous layer as its phenoxide salt.
-
Solution: Ensure the pH of the reaction mixture is acidic (pH 1-2) before performing the organic extraction. A post-reaction addition of acid may be necessary.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low yield issues.
Caption: Troubleshooting workflow for low yield synthesis.
Key Experimental Protocols
Protocol 1: Monitoring Diazotization Completion
A key to a successful reaction is ensuring the complete conversion of the amine to the diazonium salt before heating.
Materials:
-
Starch-iodide test paper
-
Deionized water
Procedure:
-
Near the end of the sodium nitrite solution addition, use a clean glass rod to take a drop of the reaction mixture.
-
Touch the drop to a piece of starch-iodide paper.
-
An immediate, deep blue-black color indicates the presence of excess nitrous acid, which in turn implies that all the primary amine has been consumed.[5]
-
If the test is negative (no color change or a very faint color), continue the dropwise addition of sodium nitrite and re-test every 5 minutes until a positive result is sustained for at least 10-15 minutes.
Protocol 2: Standard Work-up and Purification
Procedure:
-
Once the hydrolysis is complete (nitrogen evolution has ceased), cool the reaction mixture to room temperature in an ice bath.
-
Pour the cooled mixture into a separatory funnel.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts.
-
Wash the combined organic layer with water, followed by a saturated sodium chloride (brine) solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude solid can then be purified by recrystallization (e.g., from a toluene/heptane mixture) or by column chromatography on silica gel.
Quantitative Data Summary
The following table provides recommended parameters for the synthesis, which can serve as a starting point for optimization.
| Parameter | Recommended Value | Rationale / Notes |
| Diazotization Temp. | 0–5 °C | Critical for diazonium salt stability. Higher temperatures lead to decomposition.[5][8] |
| NaNO₂ Stoichiometry | 1.05–1.1 equivalents | A slight excess ensures complete conversion of the starting amine. |
| Mineral Acid (HCl) | 2.5–3.0 equivalents | Ensures complete formation of the amine salt and provides the acidic medium for HNO₂ generation. |
| Hydrolysis Temp. | 50–60 °C | Sufficient to drive the displacement of N₂ by H₂O without excessive side reactions.[8] |
| Extraction pH | 1–2 | Maximizes the protonation of the phenolic product, ensuring it partitions into the organic layer. |
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 10. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions involving 2-Chloro-5-cyanophenol
A Guide to Mastering Regioselective Reactions for Researchers and Drug Development Professionals
Welcome to the technical support guide for 2-Chloro-5-cyanophenol. This resource is designed to provide researchers, medicinal chemists, and process development scientists with in-depth, actionable insights into controlling the regioselectivity of reactions involving this versatile but complex building block. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Introduction: The Challenge of Competing Directing Effects
2-Chloro-5-cyanophenol is a trisubstituted benzene ring featuring a powerful activating group (hydroxyl, -OH), a deactivating ortho, para-director (chloro, -Cl), and a potent deactivating meta-director (cyano, -CN). The interplay between these substituents creates a nuanced reactivity profile where achieving high regioselectivity can be challenging. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address the specific problems you may encounter in the lab.
Section 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the most common reaction class where regioselectivity on the 2-chloro-5-cyanophenol ring is critical. The hydroxyl group is the most powerful activating group and therefore exerts the dominant influence on the position of substitution.[1]
Diagram 1: Analysis of Substituent Directing Effects
Caption: Competing directing effects on the 2-Chloro-5-cyanophenol ring.
FAQ 1: I am performing a nitration/halogenation/acylation and getting a mixture of products. Which are the major isomers and why?
Answer: In electrophilic aromatic substitution, you will almost certainly see substitution occur at the positions activated by the powerful hydroxyl group, which are C4 (para) and C6 (ortho). The C4 position is generally favored over the C6 position due to a combination of electronic and steric factors.
-
Electronic Justification: The intermediate carbocation (sigma complex) formed by electrophilic attack at C4 is highly stabilized. The positive charge can be delocalized onto the hydroxyl's oxygen atom via resonance, and it is also favorably positioned meta to the deactivating cyano group. Attack at C6 also benefits from resonance stabilization from the hydroxyl group, but it is sterically hindered by the adjacent chloro group.[2][3]
-
Steric Hindrance: The C6 position is flanked by the -OH and -Cl groups, making it more sterically hindered for an incoming electrophile compared to the C4 position.
Therefore, your major product will be the 4-substituted isomer, with the 6-substituted isomer as the primary byproduct. Substitution at C3 is electronically and sterically disfavored.
Diagram 2: Stability of EAS Intermediates
Caption: Reaction pathways for electrophilic aromatic substitution.
Troubleshooting Guide: Improving Selectivity for the C4 Position
Problem: My reaction is producing an unacceptably high ratio of the 6-substituted isomer. How can I improve the C4:C6 ratio?
| Strategy | Rationale | Recommended Conditions |
| 1. Use a Bulky Electrophile/Catalyst System | Increasing the steric bulk of the attacking electrophile will further disfavor attack at the more hindered C6 position. | For Friedel-Crafts acylation, use a bulkier Lewis acid like aluminum trichloride (AlCl₃) complexed with a bulky ligand, or use a bulky acylating agent. |
| 2. Lower the Reaction Temperature | Reactions are often more selective at lower temperatures. The transition state leading to the more stable C4 intermediate has a lower activation energy. Lowering the temperature provides less energy to overcome the higher activation barrier for C6 substitution. | Run reactions at 0 °C or -20 °C if kinetics allow. Monitor reaction progress carefully as the rate will be slower. |
| 3. Change the Solvent | The solvent can influence the effective size of the electrophile and the stability of the intermediates. | Experiment with less polar solvents (e.g., dichloromethane, 1,2-dichloroethane) vs. more polar solvents (e.g., nitromethane). A less polar solvent may enhance steric effects. |
| 4. Use a Protecting Group on the Phenol | Converting the -OH to a bulkier ether (e.g., -OSi(tBu)Me₂) or ester can dramatically increase steric hindrance at the C6 position. The protecting group can be removed after the EAS reaction. | Silylation with TBDMSCl or acylation with pivaloyl chloride followed by the EAS reaction and subsequent deprotection. |
Section 2: Reactions at the Hydroxyl Group (O-Alkylation/Acylation)
FAQ 2: I am trying to perform an O-alkylation (e.g., Williamson ether synthesis) but am getting low yields and side products. What is going wrong?
Answer: The primary challenge in O-alkylation of 2-Chloro-5-cyanophenol is the acidity of the phenol and the potential for side reactions. The electron-withdrawing chloro and cyano groups increase the acidity of the phenolic proton, making deprotonation with a suitable base straightforward. However, issues can still arise.
Troubleshooting O-Alkylation/Acylation:
| Issue | Probable Cause(s) | Troubleshooting Steps & Protocol |
| Low Conversion | 1. Base is too weak: The phenoxide is not being formed efficiently. 2. Poor leaving group on electrophile: The alkyl halide is not reactive enough (e.g., R-Cl < R-Br < R-I). 3. Low Temperature: Reaction kinetics are too slow. | Protocol: Optimized O-Methylation 1. Dissolve 2-Chloro-5-cyanophenol (1 eq.) in anhydrous DMF or acetone. 2. Add a slight excess of a strong base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq., use THF as solvent). 3. Stir at room temperature for 30 minutes to ensure complete phenoxide formation. 4. Add a reactive electrophile such as methyl iodide (MeI, 1.2 eq.) or dimethyl sulfate ((Me)₂SO₄, 1.2 eq.). 5. Gently heat to 40-50 °C and monitor by TLC until starting material is consumed. 6. Perform an aqueous workup to quench the reaction and remove salts. |
| Formation of C-Alkylated Byproducts | Ambident Nucleophile: The phenoxide ion has electron density on both the oxygen and the aromatic ring (especially at C4 and C6). Hard electrophiles tend to react at the hard oxygen atom, while softer electrophiles might react at the softer carbon atoms. This is less common but possible under certain conditions. | 1. Use a polar aprotic solvent: Solvents like DMF or DMSO favor O-alkylation. 2. Use a "harder" electrophile: Alkyl sulfates (like (Me)₂SO₄) are harder than alkyl iodides and strongly favor O-alkylation. |
| Decomposition | Harsh Conditions: High temperatures or an excessively strong base might lead to decomposition or unwanted nucleophilic substitution of the chloro group. | Use the mildest conditions possible. K₂CO₃ in acetone is often sufficient and less harsh than NaH in DMF. Avoid prolonged heating at high temperatures. |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
FAQ 3: Can I selectively substitute the chloro group with a nucleophile? What conditions are required?
Answer: Yes, the chloro group at C2 can be displaced via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is activated by the strong electron-withdrawing effect of the cyano group located para to the chlorine. The hydroxyl group, being deactivating in its protonated state for this reaction, typically needs to be considered.
The key to a successful SNAr reaction is the stabilization of the negative charge in the Meisenheimer intermediate. The para cyano group is perfectly positioned to stabilize this intermediate through resonance.
Diagram 3: Troubleshooting Workflow for SNAr Reactions
Caption: Decision tree for troubleshooting SNAr reactions.
Experimental Protocol: Regioselective Amination at C2
This protocol demonstrates the substitution of the chloro group with an amine nucleophile, a common transformation in medicinal chemistry.
Objective: To synthesize 2-(benzylamino)-5-cyanophenol.
Materials:
-
2-Chloro-5-cyanophenol
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-cyanophenol (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add finely powdered potassium carbonate (2.5 eq.). The second equivalent of base is to deprotonate the phenol, activating the ring for SNAr.
-
Nucleophile Addition: Add benzylamine (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to 100 °C. The reaction is typically complete within 4-12 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-(benzylamino)-5-cyanophenol.
Causality: The use of two equivalents of base is crucial. The first deprotonates the phenol to the phenoxide, which is a much stronger electron-donating group than phenol itself, thereby accelerating the rate-limiting nucleophilic attack. The second equivalent neutralizes the HCl that is formed during the substitution. The high temperature is necessary to overcome the activation energy of the SNAr reaction.
References
Technical Support Center: Navigating the Chemistry of 4-Chloro-3-hydroxybenzonitrile
Welcome to the comprehensive support center for 4-Chloro-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance to prevent its degradation during chemical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity of your synthesis and the reliability of your results.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in organic synthesis, prized for its trifunctional nature. However, the interplay between the phenolic hydroxyl, the nitrile group, and the chlorinated aromatic ring presents a unique set of stability challenges. Degradation can occur through several pathways, including hydrolysis of the nitrile, oxidation of the phenol, and nucleophilic aromatic substitution. Understanding these potential pitfalls is the first step toward successful and reproducible chemistry.
This guide provides a structured approach to troubleshooting and preventing the degradation of this compound, empowering you to optimize your reaction conditions and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
A1: A dark coloration is often indicative of oxidative degradation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal catalysts, or strong oxidizing agents. This process can lead to the formation of colored quinone-type byproducts and polymeric materials.[1][2]
-
Prevention:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can inhibit oxidative polymerization.
-
Protecting Groups: The most robust solution is to protect the phenolic hydroxyl group. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS). The choice of protecting group will depend on the overall reaction scheme and the conditions required for its subsequent removal.
-
Q2: I am observing the formation of 4-Chloro-3-hydroxybenzamide or 4-Chloro-3-hydroxybenzoic acid as a major byproduct. What is happening?
A2: The formation of these byproducts indicates hydrolysis of the nitrile group. The nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions. The rate of hydrolysis is highly dependent on pH and temperature.
-
Prevention:
-
pH Control: Maintain a neutral or near-neutral pH if your reaction conditions permit. Strong acids and bases will promote nitrile hydrolysis. If a basic or acidic catalyst is required, consider using milder reagents or a shorter reaction time.
-
Temperature Management: Higher temperatures accelerate the rate of hydrolysis. Run your reaction at the lowest effective temperature.
-
Anhydrous Conditions: Ensure your reagents and solvents are dry, as water is a reactant in the hydrolysis process.
-
Q3: My desired product is contaminated with a compound that has lost the chlorine atom. How can I avoid this dehalogenation?
A3: Reductive dehalogenation of aryl chlorides can occur in the presence of certain reducing agents or catalysts. This is particularly relevant in reactions involving catalytic hydrogenation (e.g., using Pd/C and H₂) or other reductive metal-hydride systems.[3]
-
Prevention:
-
Choice of Reducing Agent: If a reduction is necessary elsewhere in the molecule, select a reagent that is less likely to effect dehalogenation. For example, for the reduction of a nitro group, reagents like tin(II) chloride might be a milder alternative to catalytic hydrogenation.
-
Catalyst Selection: In catalytic reactions, the choice of catalyst and ligands can influence the extent of dehalogenation.
-
Reaction Conditions: Control of temperature and reaction time is crucial, as prolonged exposure to reductive conditions can increase the likelihood of dehalogenation.
-
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of common issues, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Low Yield of Desired Product | 1. Degradation of Starting Material: The this compound is degrading under the reaction conditions. 2. Side Reactions: Formation of byproducts such as those from hydrolysis, oxidation, or dehalogenation. 3. Incomplete Reaction: The reaction has not gone to completion. | * Monitor the Reaction: Use TLC, LC-MS, or GC-MS to monitor the consumption of the starting material and the formation of products and byproducts. * Optimize Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal balance between reaction rate and degradation. * Protecting Groups: Consider protecting the phenolic hydroxyl group to prevent oxidative side reactions. |
| Formation of Polymeric Material | Oxidative Polymerization of the Phenol: The phenolic hydroxyl group is being oxidized to a phenoxy radical, which then polymerizes.[4][5][6] | * Inert Atmosphere: Rigorously exclude oxygen from the reaction. * Control Temperature: Lower temperatures can slow down the rate of polymerization. * Phenol Protection: Use a suitable protecting group for the hydroxyl functionality. |
| Presence of Multiple Unidentified Byproducts | Complex Degradation Pathways: A combination of hydrolysis, oxidation, and potentially other unforeseen reactions are occurring. | * Simplify the System: If possible, conduct the reaction in a simpler solvent system or with fewer reagents to identify the source of degradation. * Stepwise Approach: If the reaction involves multiple transformations, consider a stepwise synthetic route with purification of intermediates. * Thorough Characterization: Use techniques like NMR and high-resolution mass spectrometry to identify the structure of the major byproducts, which can provide clues about the degradation mechanism. |
Experimental Protocols: Best Practices in Action
Protocol 1: General Handling and Storage of this compound
To ensure the long-term stability and purity of your this compound, proper handling and storage are paramount.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Regularly monitoring your reaction is crucial for preventing excessive degradation and byproduct formation.
-
Sample Preparation: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).
-
TLC Setup: Spot the diluted sample onto a TLC plate alongside a spot of the starting material (this compound) and a co-spot (both sample and starting material).
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction. The formation of multiple new spots may suggest degradation.
Visualization of Degradation Pathways and Prevention Strategies
Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
Prevention Workflow
This workflow outlines a logical approach to minimizing degradation during your experiments.
Caption: A preventative workflow for reactions with this compound.
Conclusion
The successful use of this compound in synthesis hinges on a proactive approach to preventing its degradation. By understanding the inherent reactivity of its functional groups and implementing the strategies outlined in this guide—namely, the control of reaction conditions, the use of protecting groups where necessary, and diligent reaction monitoring—researchers can significantly improve product yields, purity, and the overall reliability of their experimental outcomes.
References
- 1. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]
Technical Support Center: Purification of 2-Chloro-5-cyanophenol
Introduction
Welcome to the technical support guide for the purification of 2-Chloro-5-cyanophenol. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in removing starting materials and other impurities from the final product. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This guide is structured to address common issues through a question-and-answer format, followed by detailed experimental protocols and visual aids to ensure clarity and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues that may arise during the purification of 2-Chloro-5-cyanophenol.
Q1: What are the most likely starting material impurities in my 2-Chloro-5-cyanophenol product?
Based on common synthetic routes to cyanophenols, the primary starting material impurities you might encounter include:
-
Unreacted Precursors: Depending on the specific synthesis, this could be a halogenated phenol or a cyanated aromatic compound that did not fully react. For instance, if the synthesis involves the cyanation of a chlorophenol, residual starting chlorophenol could be present.
-
Isomeric Impurities: The synthesis of substituted phenols can sometimes lead to the formation of positional isomers.[1] For example, you might have other isomers of chloro-cyanophenol that have similar physical properties, making them challenging to separate.[1]
-
Hydrolysis Byproducts: If the cyano group is introduced via a method that involves a nitrile intermediate, partial or complete hydrolysis back to a carboxylic acid or amide can occur under certain conditions.[2]
Q2: I'm observing a broad melting point for my 2-Chloro-5-cyanophenol. What does this indicate and how can I fix it?
A broad melting point range is a classic indicator of impurities. The presence of starting materials or byproducts disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point.
Troubleshooting Steps:
-
Confirm Impurity Presence: Utilize analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the number and nature of the impurities.[3][4][5][6][7]
-
Select an Appropriate Purification Method: Based on the nature of the impurities, choose one of the following purification techniques.
Q3: My initial purification by recrystallization is not effective. What other methods can I try?
While recrystallization is a powerful technique, its success is highly dependent on the solubility differences between the product and the impurities.[8] If co-crystallization is occurring or if the impurities have very similar solubility profiles, other methods should be considered.
Alternative Purification Strategies:
-
Acid-Base Extraction: This is a highly effective technique for separating phenolic compounds from neutral or basic impurities.[9][10][11][12][13] Since 2-Chloro-5-cyanophenol is a weak acid due to its phenolic hydroxyl group, it can be converted to its water-soluble salt (phenoxide) by treatment with a base like sodium hydroxide.[10][12] Neutral impurities will remain in the organic layer and can be separated. The aqueous layer can then be acidified to precipitate the pure phenolic product.[9][10]
-
Column Chromatography: This is a versatile and widely used method for purifying organic compounds.[14][15][16] By selecting an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase, you can achieve excellent separation of 2-Chloro-5-cyanophenol from its impurities based on differences in polarity.[14][15]
Q4: How do I choose between acid-base extraction and column chromatography?
The choice depends on the nature and quantity of the impurities, as well as the scale of your purification.
| Factor | Acid-Base Extraction | Column Chromatography |
| Impurity Type | Ideal for separating acidic/phenolic compounds from neutral or basic impurities.[9][10][13] | Effective for separating compounds with different polarities.[14][15] |
| Scale | Well-suited for both small and large-scale purifications. | Can be scaled, but large-scale chromatography can be resource-intensive.[14] |
| Speed | Generally faster for simple separations. | Can be more time-consuming, especially for difficult separations. |
| Cost | Typically lower cost in terms of materials (solvents, base, acid). | Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes.[14] |
Troubleshooting Workflow for Purification
Caption: Troubleshooting workflow for the purification of 2-Chloro-5-cyanophenol.
Detailed Experimental Protocol: Acid-Base Extraction
This protocol outlines the steps for purifying 2-Chloro-5-cyanophenol using acid-base extraction. This method is particularly effective for removing neutral or less acidic starting materials.
Materials:
-
Crude 2-Chloro-5-cyanophenol
-
Diethyl ether (or other suitable water-immiscible organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude 2-Chloro-5-cyanophenol in a suitable volume of diethyl ether in a beaker. Ensure all the solid material is dissolved.
-
Transfer to Separatory Funnel: Transfer the ethereal solution to a separatory funnel.
-
First Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The upper layer will be the organic phase (diethyl ether) containing any neutral impurities, and the lower layer will be the aqueous phase containing the sodium salt of 2-Chloro-5-cyanophenol.
-
Drain Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Second Extraction (Optional but Recommended): To ensure complete extraction of the phenol, add a fresh portion of 1 M NaOH to the organic layer remaining in the separatory funnel. Shake, allow to separate, and combine this second aqueous extract with the first.
-
Wash Organic Layer: The remaining organic layer can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate and characterize any neutral impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH ~1-2, check with pH paper). The 2-Chloro-5-cyanophenol will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified 2-Chloro-5-cyanophenol in a vacuum oven to a constant weight.
Experimental Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for acid-base extraction purification.
Conclusion
The successful purification of 2-Chloro-5-cyanophenol is critical for its use in further research and development. By understanding the nature of potential impurities and applying the appropriate purification techniques, researchers can ensure the high purity of their final product. This guide provides a framework for troubleshooting common purification challenges and offers a detailed protocol for a robust purification method. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods of Phenolic Compounds [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 4-Chloro-3-hydroxybenzonitrile
Welcome to the technical support center for 4-Chloro-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to enhance the rate and success of your chemical reactions involving this versatile intermediate. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a nitrile, a hydroxyl group, and a halogenated aromatic ring, allows for a diverse range of chemical transformations. However, the interplay of these functional groups can present unique challenges in achieving optimal reaction rates and yields. This guide will address these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction rate of this compound?
The rate of reactions involving this compound is primarily governed by several key factors:
-
Nature of the Reaction: The type of reaction being performed (e.g., Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, etherification) will have the most significant impact on the required conditions.
-
Catalyst System: For cross-coupling reactions, the choice of palladium or nickel catalyst and the corresponding ligand is critical. The electronic and steric properties of the ligand can dramatically affect the reaction rate.[1][2][3]
-
Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate by providing the necessary activation energy for molecules to react.[4][5][6][7] However, excessive heat can lead to side reactions and decomposition.
-
Concentration of Reactants: Increasing the concentration of reactants typically leads to a higher frequency of molecular collisions, thereby increasing the reaction rate.[4][7][8]
-
Solvent: The polarity and aprotic or protic nature of the solvent can significantly influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate.
-
Base: In many reactions, such as cross-coupling and etherification, the choice and strength of the base are crucial for activating the nucleophile or catalyst.
Q2: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound so slow?
The chlorine atom on the benzene ring is activated towards nucleophilic attack by the electron-withdrawing nitrile group. However, the hydroxyl group is an electron-donating group by resonance, which can counteract this activation to some extent. To increase the rate of an SNAr reaction, consider the following:
-
Stronger Nucleophile: Employ a more potent nucleophile.
-
Aprotic Polar Solvent: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to solvate the cation of the nucleophile, making the anion more reactive.
-
Higher Temperature: Carefully increasing the reaction temperature can significantly accelerate the reaction.[7]
-
Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.
Q3: I am observing low yields in my Suzuki-Miyaura coupling reaction. What could be the cause?
Low yields in Suzuki-Miyaura couplings with this compound can stem from several issues:
-
Catalyst Inactivation: The catalyst may be poisoned or deactivated. Ensure your reagents and solvent are anhydrous and degassed to prevent this.
-
Incorrect Ligand Choice: Aryl chlorides are generally less reactive than aryl bromides or iodides and often require more electron-rich and bulky phosphine ligands to facilitate oxidative addition.[1][9]
-
Suboptimal Base: The choice of base is critical for the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[10] The solubility and strength of the base can impact the reaction rate.
-
Competing Hydrolysis of Boronic Acid: Boronic acids can undergo protodeboronation (hydrolysis) under certain conditions, reducing the amount of available coupling partner.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Analyze a small aliquot of the reaction mixture by TLC or LC-MS to check for any product formation. | Use a fresh batch of catalyst and ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Temperature | Monitor the internal reaction temperature to ensure it has reached the target. | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition.[7] |
| Poor Reagent Quality | Check the purity of your starting materials and reagents via NMR, GC, or other appropriate analytical techniques. | Purify starting materials if necessary. Use high-purity, anhydrous solvents. |
| Incorrect pH | For aqueous or biphasic reactions, measure the pH of the aqueous layer. | Adjust the pH to the optimal range for your specific reaction. For instance, some syntheses require careful pH control to avoid side reactions.[11][12] |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Diagnostic Check | Recommended Solution |
| Side Reactions | Isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry. | - For etherification: The hydroxyl group can compete with other nucleophiles. Consider protecting the hydroxyl group before proceeding with the reaction. - For cross-coupling: Homocoupling of the boronic acid can occur. Adjust the stoichiometry of your reactants or the catalyst loading. |
| Decomposition | Observe for color changes (e.g., darkening) in the reaction mixture. Analyze by TLC/LC-MS for the appearance of degradation products. | Lower the reaction temperature.[13] Reduce the reaction time. Ensure the reaction is protected from light and air if your compounds are sensitive. |
| Reaction with Solvent | Review the literature for known incompatibilities between your reagents and the chosen solvent. | Select an alternative, inert solvent. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with argon three times.
-
Add the 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the C-N cross-coupling of this compound with a primary or secondary amine.[14][15]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask.
-
Remove the flask from the glovebox and add this compound.
-
Evacuate and backfill the flask with argon.
-
Add the anhydrous, degassed toluene, followed by the amine via syringe.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Optimization
Troubleshooting Workflow for a Slow Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 6. monash.edu [monash.edu]
- 7. Factors Affecting Reaction Rates – Chemistry [pressbooks-dev.oer.hawaii.edu]
- 8. sites.prairiesouth.ca [sites.prairiesouth.ca]
- 9. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. JPS63316758A - Production of 4-chloro-3-hydroxybutyronitrile - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Managing thermal stability issues with 4-Chloro-3-hydroxybenzonitrile
Introduction
Welcome to the dedicated technical support guide for 4-Chloro-3-hydroxybenzonitrile (CAS No. 51748-01-7). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal stability of this versatile synthetic intermediate. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to ensure the integrity and success of your experiments. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Core Compound Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use. The following table summarizes its key characteristics based on available data.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNO | [1][2] |
| Molar Mass | 153.57 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 148 - 152 °C | [1] |
| Boiling Point | Decomposes before boiling | [1] |
| Solubility | Low solubility in water; Soluble in ethanol, acetone | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing this compound is turning dark brown upon heating. What is causing this discoloration?
This is a classic indicator of thermal decomposition. This compound, while stable under recommended storage conditions, can degrade at elevated temperatures.[1] The discoloration is likely due to the formation of polymeric or condensed byproducts. Upon heating, especially in the presence of catalysts, bases, or acids, the molecule can become reactive, leading to self-condensation or reaction with other components in the mixture. Thermal decomposition can also lead to the release of irritating gases and vapors, such as carbon oxides and nitrogen oxides.[3][4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction protocol allows, reduce the temperature immediately. Determine the minimum temperature required for your desired transformation to proceed at an acceptable rate.
-
Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). This can prevent oxidative degradation pathways that are often accelerated at higher temperatures.
-
Solvent Choice: The choice of solvent can influence thermal stability. High-boiling point polar aprotic solvents (e.g., DMF, DMSO) can sometimes promote decomposition at elevated temperatures. If possible, explore solvents with lower boiling points.
-
Staged Addition: Instead of adding all the this compound at the beginning, consider a staged or slow addition to the heated reaction mixture. This keeps the instantaneous concentration of the reactant low and can minimize side reactions.
Q2: At what temperature should I become concerned about the stability of this compound?
While the compound has a melting point of 148-152 °C, thermal decomposition can begin to occur below this temperature, especially during prolonged heating or in the presence of other reactive species.[1] The statement that it "decomposes before boiling" is a critical safety and handling parameter.[1]
As a general rule, exercise caution when heating this compound above 100-120 °C for extended periods. The specific temperature at which significant degradation occurs will depend on the solvent, pH, and other components in your reaction mixture. For definitive data on your specific system, we strongly recommend performing a thermal analysis as detailed in the protocols below.
Q3: I suspect my starting material has degraded. How can I confirm this before starting my experiment?
Visual inspection is the first step. If your typically off-white solid has developed a yellow or brownish tint, degradation may have occurred. However, for a more definitive assessment, you can use the following analytical techniques:
-
Melting Point Analysis: A broadened melting point range or a value lower than the specified 148-152 °C is a strong indication of impurities, which may have resulted from degradation.
-
Thin-Layer Chromatography (TLC): A simple TLC analysis against a reference standard (if available) can quickly reveal the presence of impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the preferred method. A chromatogram showing multiple peaks or a reduced area for the main peak compared to a standard indicates degradation.
Q4: What are the best practices for storing this compound to ensure its long-term stability?
Proper storage is essential to prevent degradation over time. Adherence to the following guidelines will maintain the integrity of the compound:
-
Cool and Dry Environment: Store in a cool, dry, and well-ventilated area.[1] Avoid areas with high humidity or frequent temperature fluctuations.
-
Tightly Sealed Container: Keep the container tightly closed to prevent exposure to moisture and air, which can contribute to slow decomposition.[1]
-
Away from Heat and Ignition Sources: Do not store near heat sources, radiators, or in direct sunlight.[1]
-
Incompatible Substances: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent reactive hazards.
Thermal Stability Assessment Workflows
For researchers needing to precisely define the thermal limits of this compound within their experimental context, we provide the following protocols.
Protocol 1: Visual Screening for Thermal Decomposition
Objective: A rapid, qualitative method to determine the approximate temperature at which visual degradation occurs in a specific solvent.
Methodology:
-
Prepare a solution of this compound in the desired reaction solvent at your intended concentration.
-
Place a small, magnetically stirred aliquot (e.g., 1-2 mL) in a vial or test tube equipped with a reflux condenser or a loose cap to prevent solvent evaporation.
-
Place the vial in a heating block or oil bath equipped with a calibrated thermometer.
-
Slowly increase the temperature in 10 °C increments, holding for 30 minutes at each step.
-
Visually inspect the solution for any color change at each temperature increment.
-
The temperature at which a distinct yellowing or browning occurs is your approximate upper-temperature limit for that system.
Protocol 2: Quantitative Thermal Stability Analysis via TGA/DSC
Objective: To obtain precise, quantitative data on the thermal stability and decomposition profile of this compound. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for this purpose.[5][6]
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA/DSC crucible (aluminum or ceramic).
-
Instrument Setup:
-
Place the crucible in the TGA/DSC instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the expected decomposition (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
TGA Curve: The TGA curve will show the mass of the sample as a function of temperature. The onset of a significant mass loss indicates the beginning of decomposition.
-
DSC Curve: The DSC curve measures the heat flow into or out of the sample. It will show an endothermic peak corresponding to the melting of the compound. Exothermic events following the melt can indicate decomposition.
-
Visualization of Workflows
Troubleshooting Thermal Instability
The following diagram outlines a logical workflow for troubleshooting issues suspected to be related to the thermal instability of this compound.
Caption: Troubleshooting workflow for thermal instability.
Experimental Workflow for Stability Assessment
This diagram illustrates the systematic process for evaluating the thermal stability of this compound.
Caption: Workflow for thermal stability assessment.
References
- 1. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]
- 2. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. mt.com [mt.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Solvent Selection Guide for 2-Chloro-5-cyanophenol Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on solvent selection for the synthesis of 2-Chloro-5-cyanophenol. Proper solvent choice is a critical parameter that dictates reaction yield, purity, and scalability. This document offers a structured approach to troubleshooting common issues and answers frequently asked questions, ensuring your synthesis is both efficient and reproducible.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 2-Chloro-5-cyanophenol where the solvent is often a primary factor.
Question 1: My yield of 2-Chloro-5-cyanophenol is consistently low. How can solvent choice be the root cause?
Answer: Low yield is a frequent issue directly influenced by the reaction solvent. The synthesis of 2-Chloro-5-cyanophenol, often proceeding via a Sandmeyer reaction from 3-Amino-4-chlorophenol, involves the formation of a diazonium salt intermediate.[1][2] The solvent plays a crucial role in several aspects of this transformation:
-
Solubility of Reactants: The starting material, 3-Amino-4-chlorophenol, and the copper(I) cyanide (CuCN) reagent must be adequately solubilized to ensure a homogenous reaction mixture and facilitate efficient reaction kinetics. If reactants are poorly soluble, the reaction becomes mass-transfer limited, leading to incomplete conversion and low yields.
-
Stability of the Diazonium Intermediate: Aqueous media are standard for the initial diazotization step due to the excellent solubility of the amine salt and sodium nitrite. However, the diazonium salt itself can be prone to decomposition, especially at elevated temperatures. The solvent for the subsequent cyanation step must allow for precise temperature control.
-
Reaction Temperature: The solvent's boiling point dictates the maximum temperature of the reaction. The Sandmeyer cyanation reaction requires careful heating to promote the decomposition of the diazonium salt and formation of the product, but excessive heat can lead to unwanted side reactions and degradation, diminishing the yield.[3]
Troubleshooting Protocol: Solvent Screening for Improved Yield
-
Baseline Establishment: Perform the reaction using a standard aqueous system to establish a baseline yield.
-
Co-Solvent Introduction: If solubility is suspected to be an issue, introduce a polar co-solvent. Acetonitrile is an excellent choice as it is miscible with water and can improve the solubility of organic precursors without interfering with the reaction mechanism.[4]
-
Phase-Transfer Catalysis: For heterogeneous reactions, consider adding a phase-transfer catalyst like dibenzo-18-crown-6, which can help shuttle reactants between the aqueous and organic phases, improving reaction rates.[4]
-
Solvent Evaluation: Conduct small-scale parallel reactions using different solvents or co-solvent systems. Monitor each reaction by TLC or HPLC to assess the rate of consumption of the starting material and formation of the product.
-
Analysis: Compare the final yields and purity profiles from each solvent system to identify the optimal conditions.
Question 2: I'm observing significant impurity peaks in my analysis. Could the solvent be responsible for side product formation?
Answer: Yes, the solvent is a primary determinant of reaction selectivity and can promote the formation of side products. In the context of the Sandmeyer reaction, several side reactions can occur:
-
Phenol Formation: The diazonium salt intermediate can react with water (hydrolysis) to form a phenol, in this case, 2-chloro-5-hydroxyphenol. This is a common side reaction, especially if the cyanation step is slow or requires elevated temperatures.[2] While the desired product is a phenol, this reaction replaces the diazonium group with a hydroxyl group instead of a nitrile.
-
Biaryl Formation: The radical mechanism of the Sandmeyer reaction can lead to the formation of biaryl compounds as byproducts.[1][2] The solvent can influence the lifetime and reactivity of the aryl radical intermediate.
-
Reactions with Solvent: In some cases, the solvent itself can react with the highly reactive diazonium salt. While less common with typical Sandmeyer solvents like water or acetonitrile, more nucleophilic solvents could potentially lead to undesired products.
Troubleshooting Protocol: Minimizing Side Products
-
Anhydrous Conditions for Cyanation: If phenol formation is a major issue, consider performing the cyanation step under non-aqueous conditions after isolating the diazonium salt (as a tetrafluoroborate salt, for example). Polar aprotic solvents like acetonitrile or DMF are suitable for this approach.[4]
-
Temperature Control: Maintain strict temperature control throughout the reaction. The diazotization should be kept between 0-5°C to minimize premature decomposition of the diazonium salt.[5] The cyanation step should be heated gradually to the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Polarity: The polarity of the solvent can influence the reaction pathway. For Sandmeyer reactions, a polar medium is generally required. Water is the most common, but exploring co-solvents can sometimes modulate reactivity and suppress side reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting a solvent for the synthesis of 2-Chloro-5-cyanophenol?
A1: The ideal solvent should possess a combination of properties that favor high yield and purity. The following table summarizes key solvent parameters and their importance for this synthesis.
| Solvent Property | Importance in Synthesis | Recommended Solvents |
| Polarity | High polarity is needed to dissolve the ionic diazonium salt intermediate and the copper cyanide reagent. | Water, Acetonitrile, DMF, DMSO |
| Boiling Point | Must allow for a sufficient temperature range to control the diazotization at 0-5°C and conduct the cyanation, which may require gentle heating. | Water (100°C), Acetonitrile (82°C) |
| Protic vs. Aprotic | Protic solvents (like water) are excellent for the initial diazotization step. Polar aprotic solvents (like acetonitrile) can be advantageous for the cyanation step as they do not form strong hydrogen bonds with the nucleophile, enhancing its reactivity.[6][7] | Diazotization: Water. Cyanation: Water, Acetonitrile. |
| Inertness | The solvent must not react with the starting materials, reagents, or the highly reactive diazonium salt intermediate. | Water, Acetonitrile |
| Safety & Environmental | Should have a low toxicity profile and be environmentally benign if possible. Ease of removal and disposal are also important considerations. | Water is the greenest choice. Acetonitrile is a common lab solvent but has higher toxicity. |
Q2: Are there "green" or more sustainable solvent alternatives for this reaction?
A2: Yes, there is a strong push in chemical synthesis towards greener alternatives. For the Sandmeyer reaction, water is the most obvious and widely used green solvent. It is non-toxic, non-flammable, and inexpensive. Efforts to improve reactions in water, such as the use of co-solvents or phase-transfer catalysts, are often focused on enhancing the efficiency of aqueous systems rather than replacing water entirely. For subsequent purification steps like extraction and chromatography, replacing traditional chlorinated solvents (e.g., dichloromethane) and volatile organic compounds with greener alternatives like ethyl acetate, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) is highly recommended.
Section 3: Visualization & Workflow
A logical workflow is essential for systematic solvent selection. The following diagram outlines the decision-making process.
Caption: Workflow for solvent selection in 2-Chloro-5-cyanophenol synthesis.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Poisoning in Reactions with 4-Chloro-3-hydroxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-3-hydroxybenzonitrile. This guide is structured as a series of troubleshooting questions and in-depth answers to help you diagnose, resolve, and prevent catalyst poisoning in your chemical reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower your experimental design and execution.
Section 1: "My Reaction Stalled"—Recognizing the Symptoms of Catalyst Deactivation
This section addresses the initial observations that suggest your catalyst is no longer performing optimally.
Q1: My reaction rate has slowed dramatically, or the reaction has stopped before reaching full conversion. Is this catalyst poisoning?
A1: A significant decrease in reaction rate or a complete stall is a classic symptom of catalyst deactivation, with poisoning being a primary suspect.[1] Poisoning occurs when substances, even at trace levels, strongly adsorb to the catalyst's active sites, blocking them from reactants.[2][3] However, it's crucial to differentiate poisoning from other forms of deactivation.
Before concluding that poisoning is the issue, verify the following:
-
Reaction Conditions: Have temperature, pressure, and agitation speed remained constant and correct? Inadequate conditions can mimic catalyst deactivation.
-
Reagent Integrity: Were all reagents (including solvents and gases like hydrogen) of the correct purity and added in the proper amounts?
-
Catalyst Loading: Was the correct amount of catalyst used? An initial error in weighing can lead to incomplete conversion.
If these factors are ruled out, poisoning becomes a strong possibility. The deactivation may be reversible , where the poison can be removed, or irreversible , where the poison forms strong, permanent chemical bonds with the active sites.[1]
Q2: My reaction's selectivity has changed. I'm seeing more byproducts than usual. How can this relate to poisoning?
A2: A shift in product distribution is a more subtle but equally important indicator of catalyst poisoning. For instance, in the hydrogenation of this compound to the corresponding aminomethyl phenol, the formation of secondary and tertiary amines is a known side reaction.[4][5][6]
Here's the causality: Poisons do not always deactivate a catalyst uniformly. They can selectively block the specific sites responsible for the desired reaction pathway, leaving other sites, which may favor side reactions, relatively more active. Alternatively, the poison itself can alter the electronic properties of the catalyst surface, thereby changing its inherent selectivity. In some cases, intentional, controlled poisoning is even used to improve selectivity by deactivating sites that lead to unwanted byproducts, as seen with the Lindlar catalyst.[2][7]
Section 2: Identifying the Culprit—Common Poisons in this compound Reactions
Once poisoning is suspected, the next step is to identify the source. The structure of this compound and common synthetic routes provide clues to the most likely offenders.
Q3: What are the most probable poisons I should investigate?
A3: Based on the substrate and typical reaction types (e.g., hydrogenation), the poisons can be categorized as follows:
| Poison Category | Specific Examples & Origin | Mechanism of Action | Common Catalysts Affected |
| Heteroatoms | Sulfur Compounds (thiols, sulfides, H₂S). Often present as impurities in starting materials or solvents.[1][8] | Strong chemisorption onto metal surfaces, forming stable metal-sulfide bonds that block active sites.[8][9] Effective even at ppb levels.[9] | Platinum (Pt), Palladium (Pd), Nickel (Ni), Ruthenium (Ru) |
| Halide Ions (Chloride, Cl⁻). Can leach from the substrate itself (hydrodechlorination) or from acidic impurities. | Adsorb onto active sites, altering the electronic properties and physically blocking reactants.[2][10] | Pt, Pd, Ni | |
| Phosphorus & Arsenic Compounds . Impurities from other synthetic steps. | Form very stable metal-phosphide or -arsenide species on the catalyst surface.[1] | Pt, Pd, Ni | |
| Substrate/Product-Related | Nitrile Group (R-C≡N) or Amine Products (R-CH₂NH₂) . | The lone pair of electrons on the nitrogen can lead to strong, competitive adsorption on the active sites, inhibiting reactant access.[7] | Pt, Pd |
| Reaction Intermediates/Byproducts . Secondary/tertiary amines formed during nitrile hydrogenation.[5] | These larger molecules can physically block pores and active sites, a process known as fouling.[11][12] | All porous catalysts | |
| Process Contaminants | Carbon Monoxide (CO) . Impurity in hydrogen gas streams. | Strong chemisorption on metal sites, competing directly with hydrogen.[1] | Pt, Pd, Ni, Ru |
| Heavy Metals (Lead, Mercury). Contamination from previous process steps or equipment. | Form alloys with the active metal or physically block sites.[2][3] | Pt, Pd, Ni |
Q4: My substrate is halogenated. Is the chlorine atom a significant risk?
A4: Yes, the chlorine atom on this compound is a potential intrinsic poison. While the aryl-chloride bond is relatively strong, under certain hydrogenation conditions (high temperature, high pressure, or highly active catalysts), a side reaction called hydrodechlorination can occur. This cleaves the C-Cl bond, releasing chloride ions (or HCl) into the reaction medium. These halides can then poison the catalyst.[2] The choice of catalyst and reaction conditions is critical to minimize this side reaction and subsequent poisoning.
Section 3: Diagnostic Protocols & Workflows
This section provides actionable, step-by-step methods to confirm the identity of a catalyst poison.
Q5: How can I design an experiment to confirm which poison is affecting my reaction?
A5: A systematic approach involving control and spike experiments is the most reliable method.
Protocol 1: Baseline and Feedstock Purification Test
-
Establish a Baseline: Run the reaction under standard conditions with a fresh batch of catalyst and your current lot of this compound. Monitor the reaction rate and final conversion carefully. This is your control.
-
Purify the Substrate: Purify a sample of your this compound. Recrystallization is often effective at removing non-volatile impurities. For suspected volatile impurities, distillation or passing a solution through a bed of activated carbon or alumina can be effective.
-
Run with Purified Feed: Repeat the reaction using the purified substrate and a fresh batch of catalyst, keeping all other conditions identical.
-
Analyze:
-
If the reaction with the purified substrate performs significantly better, the poison originates from your starting material.
-
If performance does not improve, the poison may be coming from your solvent, gases, or the reaction itself (e.g., byproduct formation).
-
Protocol 2: Poison Spike Experiment
This experiment intentionally introduces a suspected poison to confirm its effect. CAUTION: Perform on a small scale in a well-ventilated area.
-
Establish a Baseline: Run the reaction under standard conditions with a fresh catalyst and purified substrate to ensure a clean system.
-
Prepare a "Spiked" Reaction: Set up an identical reaction. Before starting, add a small, known concentration (e.g., 10-100 ppm) of the suspected poison.
-
To test for sulfur poisoning , add a thiol like dodecanethiol.
-
To test for halide poisoning , add a small amount of a soluble chloride salt or dilute HCl.
-
To test for byproduct inhibition , add a small amount of the secondary amine you suspect is forming.
-
-
Compare Reaction Profiles: Monitor and compare the rates of the baseline and spiked reactions. A dramatic decrease in the rate of the spiked reaction is strong evidence that the added substance is a potent poison for your catalytic system.
Workflow for Troubleshooting Catalyst Deactivation
The following diagram outlines a logical workflow for diagnosing issues with your reaction.
Caption: A decision-tree workflow for diagnosing catalyst deactivation.
Section 4: Prevention and Regeneration Strategies
Preventing poisoning is always more efficient than dealing with a deactivated catalyst. If poisoning does occur, regeneration may be possible.
Q6: How can I prevent catalyst poisoning from happening in the first place?
A6: A multi-pronged defense is the most effective strategy.
-
Feedstock Purification: This is the most critical step.[13] Removing poisons before they enter the reactor is the best way to protect your catalyst.[1][14]
-
Adsorption: Pass liquid feeds through beds of activated carbon (for organics), alumina, or specific zeolites to trap impurities.
-
Distillation/Recrystallization: As mentioned in Protocol 1, these standard purification techniques are highly effective.
-
-
Install Guard Beds: A guard bed is a small, sacrificial pre-reactor column containing a high-activity adsorbent or catalyst designed specifically to capture poisons before they reach the main reactor. This is a common industrial practice.
-
Optimize Reaction Conditions:
-
Use the lowest possible temperature and pressure that still afford a good reaction rate. Harsher conditions can accelerate poison-forming side reactions like hydrodechlorination.[15]
-
In nitrile hydrogenations, adding ammonia can suppress the formation of secondary and tertiary amines, reducing fouling.[16][17]
-
-
Select a Poison-Resistant Catalyst: Some catalysts are inherently more robust. For example, bimetallic catalysts are sometimes developed to be more tolerant to sulfur.[13] If sulfur is a known and unavoidable contaminant, exploring sulfur-tolerant catalysts (e.g., certain ruthenium or molybdenum sulfide catalysts) may be a long-term solution.[9]
Q7: My catalyst is already poisoned. Can it be regenerated?
A7: Regeneration is sometimes possible, depending on the poison and the type of deactivation.
| Regeneration Method | Description | Effective Against | Ineffective Against |
| Solvent Washing | Washing the catalyst with a clean solvent at an elevated temperature. | Loosely bound impurities, some organic fouling. | Strongly chemisorbed poisons (e.g., sulfur, heavy metals). |
| Thermal Treatment (Calcination) | Heating the catalyst in a controlled atmosphere (e.g., air or inert gas) to high temperatures.[14] | Coking/carbon deposits (burns them off). Volatilizes some loosely bound poisons. | Sintering (can worsen it), poisons that form stable, non-volatile species (e.g., metal sulfides). |
| Chemical Treatment | Using reactive gases or solutions to remove the poison.[14] For example, a mild oxidation to remove some sulfur species. | Specific chemisorbed poisons where a chemical reaction can reverse the bonding. | Poisons that have permanently altered the catalyst structure. |
Protocol 3: Simple Regeneration Trial
-
Recover the Catalyst: Carefully filter the catalyst from the reaction mixture.
-
Wash: Wash the recovered catalyst thoroughly with a clean, fresh solvent (the same one used in the reaction is a good starting point).
-
Dry: Dry the catalyst gently under vacuum.
-
Test: Reuse the washed catalyst in a small-scale reaction with purified starting materials.
-
Analyze: If activity is partially or fully restored, the deactivation was likely due to reversible fouling or inhibition. If there is no improvement, the poisoning is likely irreversible chemisorption, and a more aggressive regeneration method or catalyst replacement is necessary.
Mechanism of Sulfur Poisoning
The following diagram illustrates how a sulfur compound can irreversibly poison a metal catalyst surface.
Caption: Mechanism of catalyst poisoning by a sulfur compound (R-SH).
References
- 1. revisiondojo.com [revisiondojo.com]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 13. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 14. m.youtube.com [m.youtube.com]
- 15. goodgitube.com [goodgitube.com]
- 16. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. CA1126760A - Hydrogenation of aromatic nitriles to primary amines - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Chloro-3-hydroxybenzonitrile by HPLC
The primary analytical challenge in assessing the purity of 4-Chloro-3-hydroxybenzonitrile lies in the effective separation of the main compound from structurally similar impurities. These can include positional isomers, precursors from synthesis, and various by-products.
Part 1: The Gold Standard: Reversed-Phase HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for the purity analysis of non-volatile and semi-volatile organic compounds, offering high resolution and sensitivity.[1][2] A well-developed HPLC method provides the robustness and reliability required in a regulated environment.
The "Why": Method Development Rationale
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation. For this compound, a reversed-phase method is the logical choice due to the compound's moderate polarity.
-
Column Selection : A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. Its nonpolar stationary phase provides effective retention for aromatic compounds like this compound. For halogenated aromatics, alternative stationary phases like Pentafluorophenyl (PFP) or Phenyl-Hexyl can offer different selectivity due to varied interaction mechanisms such as dipole-dipole and π-π interactions.[3]
-
Mobile Phase Optimization : A mobile phase of acetonitrile and water provides a good balance of solvent strength and UV transparency. The addition of a small amount of acid, such as phosphoric or formic acid, is crucial. It serves to suppress the ionization of the phenolic hydroxyl group, ensuring a single, sharp peak shape and consistent retention times.
-
Detector Selection : The aromatic nature and conjugated system of this compound make it an ideal candidate for UV detection. A photodiode array (PDA) detector is particularly advantageous as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak identification and purity assessment.
The "How": Detailed Experimental Protocol
This protocol is a validated, self-consistent system for the purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | PDA at 254 nm |
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 100 mL with the mobile phase.
Illustrative Data and Performance
The following table summarizes the expected performance data for the analysis of a this compound sample containing potential impurities.
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Impurity 1 (e.g., Isomer) | 4.2 | - | 1.1 |
| This compound | 5.5 | > 2.0 | 1.2 |
| Impurity 2 (e.g., Precursor) | 6.8 | > 2.0 | 1.1 |
Purity Calculation (Area %): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Part 2: A Comparative Look at Alternative Techniques
While HPLC is often the method of choice, other analytical techniques can be employed, each with its own set of advantages and limitations. The selection of a method should be guided by the specific analytical need.[4]
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For phenolic compounds like this compound, GC analysis can be performed directly or after derivatization to increase volatility and improve peak shape.[6][7]
-
Applicability : GC is particularly well-suited for identifying volatile impurities that may not be readily detected by HPLC. However, the phenolic hydroxyl group can lead to peak tailing on standard non-polar GC columns. Derivatization, such as silylation, can mitigate this but adds a step to the sample preparation process.[7]
-
Advantages : High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). Excellent resolution for volatile compounds.
-
Disadvantages : Not suitable for non-volatile impurities. The thermal stress of the injection port can potentially cause degradation of thermally labile compounds. Derivatization adds complexity and potential for error.[8]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte.[9] It is a high-efficiency separation technique that offers a different selectivity compared to HPLC.
-
Applicability : As this compound is a weakly acidic compound, it can be analyzed in its anionic form at an appropriate pH. CE is particularly advantageous for separating charged impurities.[10][11]
-
Advantages : Extremely high separation efficiency, leading to very sharp peaks. Low consumption of sample and reagents, making it a "green" analytical technique.[12] Fast analysis times are often achievable.
-
Disadvantages : Lower concentration sensitivity compared to HPLC-UV for many compounds. Reproducibility of migration times can be more challenging to control than HPLC retention times. Less robust for complex sample matrices.
Head-to-Head Performance Comparison
| Parameter | HPLC-UV | GC-FID (with Derivatization) | Capillary Electrophoresis (CE) |
| Principle | Partition between mobile and stationary phases | Partition between gas and stationary phases | Differential migration in an electric field |
| Selectivity | Excellent for a wide range of polarities | Excellent for volatile compounds | Excellent for charged/ionizable compounds |
| Sensitivity | Good to Excellent | Excellent | Moderate to Good |
| Speed | Moderate | Fast to Moderate | Very Fast |
| Robustness | High | Moderate to High | Moderate |
| Sample Throughput | High | High | Moderate |
| Solvent Consumption | Moderate | Low | Very Low |
Decision Framework for Method Selection
The choice of analytical technique is a balance of multiple factors. This diagram illustrates a logical approach to selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method for purity analysis.
Conclusion
For the comprehensive purity analysis of this compound, Reversed-Phase HPLC stands out as the most robust, versatile, and reliable method . It effectively separates the parent compound from a wide range of potential non-volatile impurities, which are the most common type encountered in the synthesis of such intermediates. The method is highly reproducible and transferable, making it ideal for quality control in a regulated environment.
While GC and CE offer unique selectivities and can be valuable complementary techniques for specific challenges—such as the analysis of volatile or charged impurities, respectively—they do not offer the same breadth of applicability and robustness as HPLC for this particular application. Adherence to established guidelines from bodies like the ICH and pharmacopeias such as the USP ensures that the chosen analytical method is fit for its intended purpose, providing data that is both accurate and trustworthy.[13][14][15]
References
- 1. <621> CHROMATOGRAPHY [drugfuture.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. NEMI Method Summary - 8041A [nemi.gov]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 9. youtube.com [youtube.com]
- 10. Analysis of small molecules for clinical diagnosis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of small molecules for clinical diagnosis by capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. Chromatography [usp.org]
A Comprehensive Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-5-cyanophenol
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Chloro-5-cyanophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report, explaining the rationale behind spectral assignments and comparing NMR with other analytical techniques for a holistic understanding of molecular characterization.
Introduction: The Imperative of Structural Verification
In the synthesis of novel chemical entities, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] It provides precise information about the molecular framework, including the number and type of atoms, their connectivity, and their spatial relationships. This guide focuses on 2-Chloro-5-cyanophenol, a substituted aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic signature is crucial for quality control, reaction monitoring, and ensuring the integrity of downstream products.
Molecular Structure and Predicted Spectral Features
To interpret the NMR spectra of 2-Chloro-5-cyanophenol, we must first analyze its structure and the electronic influence of its substituents. The molecule consists of a benzene ring substituted with a hydroxyl (-OH), a chloro (-Cl), and a cyano (-CN) group.
DOT Script for Molecular Structure
Caption: Structure of 2-Chloro-5-cyanophenol with atom numbering.
The molecule lacks any plane of symmetry. Consequently, we anticipate distinct signals for:
-
¹H NMR: Three aromatic protons (H3, H4, H6) and one hydroxyl proton. A total of four unique signals .
-
¹³C NMR: Six aromatic carbons (C1-C6) and one cyano carbon. A total of seven unique signals .
¹H NMR Spectral Analysis: A Deep Dive into Proton Environments
The chemical shift (δ) of each proton is dictated by the electron density of its local environment. Electron-withdrawing groups (EWGs) deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups (EDGs) shield them, causing an upfield shift (lower ppm).
-
Hydroxyl (-OH): An EDG with a strong shielding effect.
-
Chloro (-Cl): Inductively withdrawing but capable of resonance donation. Overall, it is deactivating.
-
Cyano (-CN): A potent EWG, causing significant deshielding.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
-
Hydroxyl Proton (OH):
-
Chemical Shift: Highly variable (typically δ 5.0-8.0 ppm), dependent on solvent, concentration, and temperature.[2] It often appears as a broad singlet.
-
Identification: This signal can be unequivocally identified by performing a D₂O exchange experiment. Upon adding a drop of D₂O to the NMR sample, the labile OH proton is replaced by deuterium, causing its signal to disappear from the spectrum.[3]
-
-
Aromatic Protons (H3, H4, H6):
-
H6: This proton is ortho to the strongly electron-withdrawing cyano group and meta to the chloro and hydroxyl groups. The powerful deshielding effect of the adjacent cyano group will shift this proton furthest downfield. It is coupled only to H4 through a weak meta interaction.
-
Multiplicity: Doublet (d)
-
Coupling Constant: ⁴J(H6-H4) ≈ 2-3 Hz
-
-
H4: This proton is positioned ortho to the cyano group and ortho to H3. It experiences significant deshielding. It will be split by both H3 (ortho coupling) and H6 (meta coupling).
-
Multiplicity: Doublet of doublets (dd)
-
Coupling Constants: ³J(H4-H3) ≈ 8-9 Hz; ⁴J(H4-H6) ≈ 2-3 Hz
-
-
H3: This proton is ortho to the electron-donating hydroxyl group, which provides significant shielding. It is therefore expected to be the most upfield of the aromatic signals. It is split by H4 through a strong ortho interaction.
-
Multiplicity: Doublet (d)
-
Coupling Constant: ³J(H3-H4) ≈ 8-9 Hz
-
-
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OH | 5.0 - 8.0 (broad) | s (broad) | - | 1H |
| H6 | ~7.6 - 7.8 | d | ⁴J ≈ 2-3 | 1H |
| H4 | ~7.4 - 7.6 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |
| H3 | ~7.0 - 7.2 | d | ³J ≈ 8-9 | 1H |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent used.[2]
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
In ¹³C NMR, the chemical shifts are also highly sensitive to the electronic environment, but over a much broader range (0-220 ppm), which minimizes signal overlap.[4]
Predicted Chemical Shifts
-
C1 (ipso- to -OH): The oxygen atom strongly deshields the attached carbon, placing its signal significantly downfield. This is a characteristic shift for carbons bonded to hydroxyl groups in phenols.[5]
-
Predicted δ: ~155-160 ppm
-
-
C2 (ipso- to -Cl): The electronegative chlorine atom deshields the attached carbon.
-
Predicted δ: ~130-135 ppm
-
-
C5 (ipso- to -CN): The carbon atom directly attached to the electron-withdrawing cyano group will be deshielded.
-
Predicted δ: ~135-140 ppm
-
-
C3, C4, C6: These carbons will appear in the typical aromatic region (δ 115-130 ppm). Their precise shifts are influenced by the combined effects of all three substituents. C3, being ortho to the shielding -OH group, is likely to be the most upfield of this group.
-
Cyano Carbon (-C≡N): The carbon of the nitrile group has a characteristic chemical shift.
-
Predicted δ: ~115-120 ppm
-
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C1 (C-OH) | ~155-160 |
| C5 (C-CN ipso) | ~135-140 |
| C2 (C-Cl) | ~130-135 |
| C4 | ~125-130 |
| C6 | ~120-125 |
| C3 | ~118-122 |
| -C≡N | ~115-120 |
Comparison with Alternative Analytical Techniques
While NMR is definitive for structure, a multi-technique approach provides a more complete analytical profile.
| Technique | Information Provided | Limitations |
| NMR Spectroscopy | Unambiguous structural elucidation, atom connectivity, stereochemistry, and quantitative analysis.[1] | Lower sensitivity compared to MS, requiring more sample. |
| Fourier-Transform Infrared (FTIR) | Identification of functional groups. For 2-Chloro-5-cyanophenol, this includes a broad O-H stretch (~3200-3600 cm⁻¹), a sharp C≡N stretch (~2220-2240 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹). | Does not provide information on the connectivity of atoms or the overall molecular skeleton. |
| Mass Spectrometry (MS) | Provides the exact molecular weight and fragmentation patterns, which can help confirm the molecular formula. The expected molecular ion [M]⁺ peak would be at m/z 153 for ³⁵Cl and 155 for ³⁷Cl. | Isomers often cannot be distinguished, and it does not reveal the specific arrangement of atoms. |
| High-Performance Liquid (HPLC) | Primarily used for purity assessment and quantification of the compound in a mixture.[6] | Provides minimal structural information on its own, though can be coupled with MS. |
NMR is uniquely powerful because it maps the entire molecular structure, whereas other techniques provide pieces of the puzzle.
Experimental Protocols
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.
DOT Script for NMR Workflow
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of 2-Chloro-5-cyanophenol.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical as residual solvent peaks must not obscure analyte signals.[7][8][9]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 2-5 seconds is recommended for quantitative accuracy.
-
¹³C NMR: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 5-10 seconds) are required.[5]
-
Chemical shifts should be referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at δ 0.00 ppm.
-
-
D₂O Exchange (for OH identification):
-
After acquiring the initial ¹H NMR spectrum, remove the tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Gently shake the tube to mix and re-acquire the ¹H NMR spectrum. The signal corresponding to the hydroxyl proton will significantly diminish or disappear.
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an irrefutable structural fingerprint of 2-Chloro-5-cyanophenol. By understanding the interplay of substituent electronic effects, predicting chemical shifts, and interpreting coupling patterns, researchers can confidently verify the identity and purity of this key chemical intermediate. This guide demonstrates that NMR is not merely a data acquisition technique but an interpretive science, fundamental to advancing research and development in the chemical and pharmaceutical industries.
References
- 1. scispace.com [scispace.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemconnections.org [chemconnections.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. carlroth.com [carlroth.com]
- 9. chem.washington.edu [chem.washington.edu]
A Comparative Guide to the Reactivity of 4-Chloro-3-hydroxybenzonitrile and 4-Fluoro-3-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that dictates the efficiency and viability of a synthetic route. Aryl halides, such as 4-chloro-3-hydroxybenzonitrile and 4-fluoro-3-hydroxybenzonitrile, are versatile intermediates, yet their subtle structural differences lead to profound variations in chemical reactivity.[1] This guide provides an in-depth comparison of these two compounds, grounded in fundamental principles and supported by experimental insights, to empower chemists in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
The divergent reactivity of these two molecules is primarily governed by the distinct electronic properties of fluorine and chlorine, and the resultant strengths of the carbon-halogen bonds.[2][3] Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I), while chlorine's inductive pull is less pronounced.[4][5] Conversely, the carbon-fluorine bond is significantly stronger and shorter than the carbon-chlorine bond, making it more difficult to break.[2][3][6] These fundamental differences dictate their behavior in two of the most common transformations for aryl halides: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
| Property/Reaction Type | 4-Fluoro-3-hydroxybenzonitrile | This compound | Rationale |
| C-X Bond Strength | Higher | Lower | Greater orbital overlap between carbon's 2p and fluorine's 2p orbitals.[2][3] |
| Inductive Effect (-I) | Stronger | Weaker | Fluorine is more electronegative than chlorine.[5] |
| pKa (Phenolic -OH) | ~7.32 (Predicted)[7] | Expected to be slightly higher | The stronger -I effect of fluorine stabilizes the phenoxide anion more effectively. |
| Reactivity in SNAr | Generally Higher | Generally Lower | The rate-determining step is stabilized by the strong inductive effect of fluorine.[8][9] |
| Reactivity in Pd-Coupling | Generally Lower | Generally Higher | The weaker C-Cl bond facilitates the oxidative addition step.[6][10] |
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is a cornerstone of synthetic chemistry, often employed for the formation of aryl ethers and amines. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of electron-withdrawing groups, which in this case are the nitrile and the halogen, positioned ortho and para to the site of nucleophilic attack.[12]
The Decisive Role of the Rate-Determining Step
Counterintuitively, the more electron-rich 4-fluoro-3-hydroxybenzonitrile is generally more reactive in SNAr reactions than its chloro-analogue.[8][9] This is because the first step, the nucleophilic attack to form the Meisenheimer complex, is the rate-determining step.[9] The highly electronegative fluorine atom strongly stabilizes the developing negative charge in the intermediate through its potent inductive effect.[9] While chlorine also provides stabilization, its effect is weaker. The superior leaving group ability of chloride is of lesser importance as the C-X bond cleavage occurs in the fast, second step of the reaction.[9]
Experimental Protocol: Comparative Ether Synthesis via SNAr
This protocol outlines a representative SNAr reaction to synthesize a phenoxy-derivative, highlighting the expected differences in reaction conditions.
Reaction: 4-Halo-3-hydroxybenzonitrile + Phenol → 4-Phenoxy-3-hydroxybenzonitrile
Materials:
-
4-Fluoro-3-hydroxybenzonitrile
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
Procedure for 4-Fluoro-3-hydroxybenzonitrile:
-
To a stirred solution of 4-fluoro-3-hydroxybenzonitrile (1.0 mmol) and phenol (1.1 mmol) in anhydrous DMF (5 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is expected to proceed to completion within 4-8 hours.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for this compound:
-
Follow the same setup as above, using this compound (1.0 mmol).
-
Heat the reaction mixture to a higher temperature, typically 120-140 °C.
-
Monitor the reaction progress. A significantly longer reaction time (12-24 hours) or the use of a stronger base (e.g., sodium hydride) may be required to achieve comparable conversion.
-
Follow the same work-up and purification procedure.
The difference in required temperature and reaction time directly reflects the higher activation energy barrier for the initial nucleophilic attack on the less electrophilic carbon of the 4-chloro derivative.
Caption: SNAr Mechanism: Addition-Elimination Pathway.
Palladium-Catalyzed Cross-Coupling: The Bond Strength Prevails
In contrast to SNAr, the reactivity trend is inverted in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[13][14][15] These reactions are fundamental for the formation of carbon-carbon bonds and are widely used in the synthesis of biaryls and other complex molecules.[10] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15]
The Primacy of Oxidative Addition
The initial and often rate-limiting step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[15][16] This step involves the cleavage of the carbon-halogen bond.[6] Consequently, the reactivity of the aryl halide is directly correlated to the C-X bond strength.[6][17] The weaker and more polarizable C-Cl bond in this compound undergoes oxidative addition more readily and under milder conditions than the robust C-F bond in 4-fluoro-3-hydroxybenzonitrile.[6] Aryl fluorides are notoriously unreactive in standard palladium-catalyzed couplings and often necessitate the use of specialized, highly active catalysts (e.g., those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) and more forcing conditions.[18]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling to form a biaryl product, illustrating the necessary adjustments for the two different substrates.
Reaction: 4-Halo-3-hydroxybenzonitrile + Phenylboronic Acid → 4-Phenyl-3-hydroxybenzonitrile
Materials:
-
4-Fluoro-3-hydroxybenzonitrile
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos for the fluoro-substrate
-
Potassium phosphate (K₃PO₄), aqueous solution
-
1,4-Dioxane
Procedure for this compound:
-
In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and an aqueous solution of K₃PO₄ (2.0 M, 2 mL).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Completion is typically expected within 6-12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Procedure for 4-Fluoro-3-hydroxybenzonitrile:
-
In a reaction vessel, combine 4-fluoro-3-hydroxybenzonitrile (1.0 mmol), phenylboronic acid (1.5 mmol), a more active palladium precatalyst like [Pd(SPhos)G4] (0.03 mmol, 3 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a solvent mixture such as toluene/water (5:1, 6 mL) and a strong base like cesium carbonate (Cs₂CO₃) (2.0 mmol).
-
Heat the mixture to a higher temperature, around 100-110 °C.
-
Reaction times are often longer, and careful monitoring is crucial.
-
Follow a similar work-up and purification procedure.
The need for a more sophisticated catalyst system and harsher conditions for the fluoro-substrate underscores its lower reactivity in this transformation.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Conclusion
The choice between this compound and 4-fluoro-3-hydroxybenzonitrile is a strategic one, dictated by the intended chemical transformation. For Nucleophilic Aromatic Substitution , the fluoro-derivative is the more reactive substrate due to the powerful inductive effect of fluorine stabilizing the rate-determining Meisenheimer intermediate. Conversely, for Palladium-Catalyzed Cross-Coupling reactions, the chloro-derivative is generally preferred, as the weaker carbon-chlorine bond facilitates the crucial oxidative addition step. Understanding these fundamental reactivity principles allows for the rational design of synthetic strategies, saving valuable time and resources in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-FLUORO-3-HYDROXYBENZONITRILE 98 CAS#: 186590-04-5 [m.chemicalbook.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CK12-Foundation [flexbooks.ck12.org]
- 13. researchgate.net [researchgate.net]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Certificate of Analysis (CoA) Standards for 4-Chloro-3-hydroxybenzonitrile
For researchers, scientists, and drug development professionals, the integrity of a starting material is paramount. The Certificate of Analysis (CoA) for a compound like 4-Chloro-3-hydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, serves as its quality passport. This guide provides an in-depth comparison of the analytical methodologies that form the backbone of a comprehensive CoA for this specific molecule. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower you to critically evaluate and ensure the quality of this crucial reagent.
The Anatomy of a Trustworthy CoA for this compound
A robust CoA for this compound should be more than a mere checklist of specifications. It must be a testament to a rigorous, multi-faceted analytical approach that leaves no stone unturned in characterizing the identity, purity, and potential impurities of the material. The core components of such a CoA are:
-
Identification: Unambiguous confirmation of the chemical structure.
-
Purity Assessment: Accurate quantification of the main component and profiling of any impurities.
-
Residual Solvents: Identification and quantification of any remaining solvents from the synthesis and purification processes.
-
Physical and Chemical Properties: Characterization of key physical constants.
This guide will compare the industry-standard techniques for each of these components, highlighting their strengths and weaknesses, and providing the "why" behind the "how."
Section 1: Unambiguous Identification - Beyond a Simple Confirmation
Confirming the identity of this compound is the foundational step. While a simple melting point can provide a preliminary check, a combination of spectroscopic techniques is essential for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide a detailed map of the molecule's structure. For this compound, the ¹H NMR spectrum will reveal the substitution pattern on the aromatic ring through the chemical shifts and coupling constants of the aromatic protons. The presence of the hydroxyl and nitrile groups will also be evident.
Trustworthiness: A well-resolved NMR spectrum, when compared against a known reference spectrum or predicted data, provides a high degree of confidence in the compound's identity. Any significant deviation could indicate the presence of an isomer or a major impurity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Utilize a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts and coupling constants. Compare the obtained spectrum with a reference spectrum or theoretical values.
Mass Spectrometry (MS): Confirming the Molecular Weight
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering a crucial piece of confirmatory data. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly employed. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature in the mass spectrum, further confirming the presence of a chlorine atom.
Trustworthiness: The observation of the correct molecular ion peak (and its isotopic pattern) provides strong evidence for the compound's identity.
Experimental Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Ionize the sample using a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern and isotopic distribution to confirm the structure.
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the C-Cl stretch, as well as aromatic C-H and C=C vibrations, are expected.
Trustworthiness: While not as definitive as NMR for complete structure elucidation, the IR spectrum serves as a valuable fingerprint for the compound, quickly confirming the presence of key functional groups.
Section 2: The Critical Measure of Purity - A Comparative Analysis of Techniques
The purity value on a CoA is often the most scrutinized parameter. It is crucial to understand how this value is derived and the limitations of the employed method. We will compare the three most common techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative NMR (qNMR).
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis
Expertise & Experience: HPLC with UV detection is the most widely used technique for purity determination of non-volatile organic compounds. A reversed-phase method using a C18 column is typically suitable for this compound. The method's strength lies in its ability to separate the main component from its non-volatile impurities. The percentage purity is usually calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Trustworthiness: A well-validated HPLC method provides reliable purity data. However, it's crucial to be aware of potential pitfalls. Co-eluting impurities can lead to an overestimation of purity. Furthermore, impurities that lack a UV chromophore will not be detected. Therefore, the choice of detection wavelength is critical and should be set at a value where both the main compound and potential impurities have significant absorbance.
Table 1: Comparison of Purity Assessment Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Intrinsic signal proportionality to molar concentration |
| Analytes | Non-volatile and thermally stable compounds | Volatile and thermally stable compounds | Soluble compounds with NMR-active nuclei |
| Selectivity | Good, but potential for co-elution | Excellent, with mass spectral identification | Excellent, based on unique chemical shifts |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Moderate (µg to mg range) |
| Quantification | Relative (Area %), requires reference standards for absolute quantification | Relative (Area %), can provide semi-quantitative data without standards | Absolute, primary ratio method |
| Impurity Detection | UV-active impurities | Volatile impurities | NMR-active impurities |
| Validation | Well-established ICH guidelines | Well-established guidelines | Emerging guidelines, requires careful method development |
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate all impurities.
-
Sample Preparation: Accurately prepare a solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions: Set a suitable flow rate (e.g., 1.0 mL/min) and column temperature. Set the UV detector to a wavelength that allows for the detection of the main compound and potential impurities (e.g., 254 nm).
-
Data Analysis: Integrate all peaks in the chromatogram and calculate the purity as the area percentage of the main peak.
Gas Chromatography (GC-MS): Ideal for Volatile Impurities
Expertise & Experience: GC is an excellent technique for separating and quantifying volatile compounds. For this compound, derivatization (e.g., silylation of the hydroxyl group) may be necessary to improve its volatility and chromatographic behavior. The coupling of GC with a mass spectrometer (GC-MS) provides an additional layer of identification for separated impurities.
Trustworthiness: GC-MS is highly specific and sensitive for volatile impurities. It can be particularly useful for identifying and quantifying residual solvents and certain process-related impurities that are amenable to gas chromatography.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a 5% phenyl-methylpolysiloxane).
-
Sample Preparation: Dissolve the sample in a suitable solvent. If necessary, perform a derivatization reaction.
-
GC Conditions: Program the oven temperature to achieve good separation of the components. Set appropriate injector and detector temperatures.
-
MS Conditions: Acquire mass spectra over a suitable mass range to identify the eluted compounds.
-
Data Analysis: Identify impurities by comparing their mass spectra to a library or through interpretation. Quantify using an internal or external standard method.
Quantitative NMR (qNMR): An Emerging Primary Method
Expertise & Experience: qNMR is a powerful technique that allows for the direct quantification of a compound without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By using a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Trustworthiness: When performed correctly, qNMR is considered a primary ratio method of measurement, offering a high level of accuracy and traceability. It is particularly valuable for certifying reference materials. It can also detect and quantify NMR-active impurities that may be missed by other techniques.
Experimental Protocol: Purity Determination by qNMR
-
Sample and Standard Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum. It is crucial to use optimized acquisition parameters, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal relaxation.
-
Data Processing: Carefully process the spectrum, ensuring accurate phasing and baseline correction.
-
Calculation: Select well-resolved signals for both the analyte and the internal standard. Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Section 3: Identifying and Controlling Impurities - The Mark of a Quality Product
A comprehensive CoA should not only state the purity but also provide information on the identity and quantity of significant impurities. Potential impurities in this compound can arise from starting materials, byproducts of the synthesis, or degradation.
Common Potential Impurities:
-
Positional Isomers: Depending on the synthetic route, other isomers such as 2-chloro-3-hydroxybenzonitrile or 3-chloro-4-hydroxybenzonitrile could be present. HPLC and GC are effective in separating these isomers.
-
Starting Material Residues: Unreacted starting materials, for instance, 3-hydroxybenzonitrile or 4-chlorobenzonitrile, could be present.
-
Byproducts from Chlorination: The chlorination of phenols can sometimes lead to the formation of dichlorinated or other polychlorinated species, or even ring-opened products under harsh conditions.[1]
-
Byproducts from Sandmeyer Reaction: If a Sandmeyer reaction is used in the synthesis, potential side products include the corresponding phenol (replacement of the diazonium group with -OH) and biaryl compounds.[2][3]
The choice of analytical technique for impurity profiling is critical. HPLC-UV is excellent for non-volatile, UV-active impurities, while GC-MS is superior for volatile impurities. A combination of both techniques often provides the most complete picture.
Section 4: Visualization of Analytical Workflows
To provide a clearer understanding of the logical flow of the analytical processes described, the following diagrams have been generated using Graphviz.
Workflow for CoA Generation
Caption: A logical workflow for generating a comprehensive CoA.
Comparative Logic for Purity Method Selection
Caption: Decision tree for selecting a purity assessment method.
Conclusion: Empowering the Scientist
A Certificate of Analysis is more than just a document; it is a critical component of scientific rigor and product quality. By understanding the principles, strengths, and limitations of the analytical techniques used to generate a CoA for this compound, researchers and drug development professionals can make more informed decisions about the suitability of a material for their specific application. This guide serves as a tool to not only interpret a CoA but to demand a higher standard of quality assurance, ultimately contributing to the integrity and success of your research and development endeavors.
References
A Comparative Guide to the Quantitative Analysis of 2-Chloro-5-cyanophenol in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of key intermediates is a cornerstone of robust process development and quality control. 2-Chloro-5-cyanophenol, a vital building block in the synthesis of various pharmaceuticals and agrochemicals, requires precise analytical monitoring within complex reaction mixtures to ensure optimal yield, purity, and safety.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantitative analysis of 2-Chloro-5-cyanophenol, supported by experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.
The Analytical Challenge: Why Specificity is Paramount
A reaction mixture is a dynamic environment containing the target analyte, starting materials, reagents, by-products, and potentially degradation products. The primary challenge in quantifying 2-Chloro-5-cyanophenol lies in achieving specificity – the ability to accurately measure the analyte without interference from other components.[2] The choice of analytical method is therefore critical and must be tailored to the specific matrix and the required level of sensitivity and accuracy.
Head-to-Head Comparison: HPLC-UV vs. GC-MS
Two of the most powerful and widely adopted techniques for the analysis of organic molecules in complex matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric detection (GC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Quantification by UV absorbance.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Detection and quantification by mass-to-charge ratio.[4] |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.[5] |
| Selectivity | Good. Dependent on chromatographic separation and UV wavelength selection. | Excellent. Mass spectrometer provides a high degree of certainty in identification and quantification based on mass fragmentation patterns. |
| Sensitivity | Good. Typically in the low µg/mL to ng/mL range. | Excellent. Can reach low ng/mL to pg/mL levels. |
| Sample Preparation | Often involves simple dilution, filtration, and potentially solid-phase extraction (SPE) for complex matrices.[3][6] | May require more extensive sample preparation including liquid-liquid extraction (LLE) and derivatization to increase volatility.[7] |
| Instrumentation Cost | Moderate. | High. |
| Analysis Time | Typically 5-30 minutes per sample. | Typically 10-40 minutes per sample. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The Rationale: HPLC is a versatile and robust technique for the separation and quantification of a wide range of organic compounds.[8][9] For 2-Chloro-5-cyanophenol, a reversed-phase HPLC method is the logical starting point. The choice of a C18 column is based on its hydrophobicity, which provides good retention for moderately polar aromatic compounds. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer, allows for the fine-tuning of retention time and peak shape. The acidic component, such as phosphoric acid or formic acid, is crucial for suppressing the ionization of the phenolic hydroxyl group, which would otherwise lead to poor peak shape and retention time variability.[10] UV detection is well-suited for this analyte due to the presence of the chromophoric aromatic ring and cyano group.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantitative analysis of 2-Chloro-5-cyanophenol by HPLC-UV.
Step-by-Step HPLC-UV Protocol:
-
Preparation of Standard Solutions: Accurately weigh and dissolve 2-Chloro-5-cyanophenol in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Withdraw a representative aliquot of the reaction mixture. Dilute the sample with the mobile phase to a concentration that falls within the calibration range.[3][6] Filter the diluted sample through a 0.22 µm syringe filter to remove particulate matter that could damage the HPLC column.[11][12]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for 2-Chloro-5-cyanophenol).
-
-
Analysis: Inject the calibration standards followed by the prepared samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 2-Chloro-5-cyanophenol in the samples by interpolating their peak areas from the calibration curve.
Trustworthiness through Self-Validation: The validity of this HPLC method is ensured by adhering to established analytical method validation principles.[2][13][14] Key validation parameters to assess include:
-
Specificity: Confirmed by the absence of interfering peaks at the retention time of 2-Chloro-5-cyanophenol in a blank (matrix without the analyte).
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999.
-
Accuracy: Determined by spiking a known amount of the analyte into a blank matrix and calculating the percent recovery.
-
Precision: Evaluated by repeatedly injecting the same sample (repeatability) and by having different analysts perform the analysis on different days (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS)
The Rationale: GC-MS is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] For 2-Chloro-5-cyanophenol, GC is a viable option due to its relatively low molecular weight and potential for volatility. The mass spectrometer detector provides an unparalleled level of specificity, as it identifies compounds based on their unique mass fragmentation patterns, effectively eliminating ambiguity from co-eluting peaks. However, the phenolic hydroxyl group can lead to peak tailing on some GC columns. Derivatization, such as silylation, can be employed to block this active site, improving peak shape and thermal stability.[5]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantitative analysis of 2-Chloro-5-cyanophenol by GC-MS.
Step-by-Step GC-MS Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of 2-Chloro-5-cyanophenol in a suitable solvent (e.g., dichloromethane or ethyl acetate). Create calibration standards through serial dilution. If derivatization is used, the standards must also be derivatized.
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To a known volume of the reaction mixture, add an immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer to ensure the phenol is in its neutral form. Shake vigorously and allow the layers to separate. The 2-Chloro-5-cyanophenol will partition into the organic layer.[6]
-
(Optional) Derivatization: To the dried organic extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS). Heat the mixture to complete the reaction, which converts the -OH group to a less polar and more volatile -OTMS group.
-
Dilution: Dilute the final extract to a concentration within the calibration range.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 2-Chloro-5-cyanophenol (and its derivative if applicable).
-
-
Analysis and Quantification: Inject the standards and samples. Construct a calibration curve using the peak areas of the selected ions versus concentration.
Trustworthiness through Mass Spectral Confirmation: The inherent trustworthiness of the GC-MS method comes from the confirmatory power of the mass spectrum. The fragmentation pattern of 2-Chloro-5-cyanophenol serves as a chemical fingerprint, providing a high degree of confidence in the identity of the quantified peak.
Alternative and Complementary Techniques
While HPLC-UV and GC-MS are the workhorses for this type of analysis, other techniques can be considered for specific applications:
-
Spectrophotometric Methods: For simpler matrices where interfering substances do not absorb at the same wavelength, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantification.[15][16] However, its lack of separation capability makes it unsuitable for complex reaction mixtures without prior purification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that does not require a calibration curve of the same compound. It can be highly accurate but is less sensitive than chromatographic methods and requires specialized equipment and expertise.
Conclusion: Selecting the Optimal Method
The choice between HPLC-UV and GC-MS for the quantitative analysis of 2-Chloro-5-cyanophenol in a reaction mixture depends on a careful consideration of the specific analytical needs.
-
For routine in-process control where speed and robustness are key, and the reaction matrix is relatively well-defined, a validated HPLC-UV method is often the most practical and cost-effective choice. Its ability to handle non-volatile components without derivatization is a significant advantage.[17]
-
For trace-level analysis, method development for a complex matrix with unknown interferences, or when absolute confirmation of identity is required, the superior selectivity and sensitivity of GC-MS make it the preferred technique.
Ultimately, the development and validation of any analytical method is a critical investment that ensures the quality, safety, and efficacy of the final product.[14][18][19] This guide provides the foundational knowledge and practical protocols to empower researchers and scientists to make informed decisions and achieve reliable and accurate quantitative results in their drug development endeavors.
References
- 1. 2-Chloro-5-aminophenol | High-Purity Reagent | RUO [benchchem.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. nacalai.com [nacalai.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. particle.dk [particle.dk]
- 15. researchgate.net [researchgate.net]
- 16. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. wjarr.com [wjarr.com]
- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-5-cyanophenol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Analytical Precision for 2-Chloro-5-cyanophenol
2-Chloro-5-cyanophenol, chemically also known as 2-chloro-5-hydroxybenzonitrile, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds. As with any component destined for therapeutic use, its purity and concentration must be unequivocally established. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Therefore, robust and reliable analytical methods are not just a regulatory requirement but a cornerstone of quality assurance in drug development.[2][3]
This guide provides an in-depth comparison and cross-validation of two prevalent analytical techniques for the characterization of 2-Chloro-5-cyanophenol: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[4][5] This is crucial when methods are used across different laboratories, during method transfer, or when a secondary method is needed to confirm results from a primary method.[6][7] Our objective is to provide a comprehensive framework, grounded in scientific principles and regulatory expectations, to empower researchers to make informed decisions for their analytical workflows.
Pillar 1: Understanding the Analytical Technologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[2] We will focus on a reversed-phase method, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. 2-Chloro-5-cyanophenol, a moderately polar molecule, partitions between these two phases, allowing for its separation from impurities with different polarities. Detection is typically achieved using a UV detector, as the aromatic ring and cyano group in the molecule are chromophores that absorb UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for the separation of volatile and thermally stable compounds.[8][9] For polar compounds like phenols, chemical derivatization is often employed to increase volatility and improve peak shape.[10] In this guide, we will discuss a protocol involving silylation. The separated components are then introduced into a mass spectrometer, which acts as a highly specific and sensitive detector, providing information on the molecular weight and fragmentation pattern of the analyte, thus offering definitive identification.[8][11]
Pillar 2: Cross-Validation Experimental Design
The following protocols are designed to be self-validating systems, incorporating system suitability tests, calibration standards, and quality control samples to ensure the reliability of the generated data. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[4][12][13]
Experimental Protocol 1: HPLC-UV Method
This protocol outlines a reversed-phase HPLC method for the quantification of 2-Chloro-5-cyanophenol.
1. Materials and Reagents:
- 2-Chloro-5-cyanophenol reference standard (>99% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade, ultrapure)
- Formic acid (ACS grade)
- Methanol (HPLC grade) for cleaning
2. Instrumentation:
- HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Data acquisition and processing software.
3. Chromatographic Conditions:
- Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: Determined from the UV spectrum of 2-Chloro-5-cyanophenol (typically around 230-280 nm).
- Run Time: Sufficient to allow for the elution of the main peak and any potential late-eluting impurities (e.g., 15 minutes).
4. Preparation of Solutions:
- Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of mobile phase.
- Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
- Sample Preparation: Dissolve a known amount of the test sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Analysis Procedure:
- Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.
- Perform a system suitability test by injecting the mid-level calibration standard five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[12]
- Inject a blank (mobile phase), followed by the calibration standards, and then the sample solutions.
Experimental Protocol 2: GC-MS Method with Derivatization
This protocol is designed for the sensitive detection and quantification of 2-Chloro-5-cyanophenol, incorporating a derivatization step to enhance its chromatographic properties.
1. Materials and Reagents:
- 2-Chloro-5-cyanophenol reference standard (>99% purity)
- Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Solvent: Acetonitrile or Dichloromethane (GC grade).
- Helium (carrier gas, ultra-high purity).
2. Instrumentation:
- Gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
- Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Autosampler and GC vials.
3. GC-MS Conditions:
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 280 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp to 280 °C at 15 °C/min.
- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using the molecular ion and characteristic fragment ions of the derivatized analyte. Full scan mode for initial identification.
4. Derivatization and Sample Preparation:
- Stock Solution (1 mg/mL): Prepare as in the HPLC protocol, but use the GC-grade solvent.
- Calibration Standards: Prepare serial dilutions in the GC-grade solvent.
- Derivatization Procedure: To 100 µL of each standard or sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.[10]
5. Analysis Procedure:
- Inject 1 µL of the derivatized blank, standards, and samples into the GC-MS system.
- Identify the peak for the derivatized 2-Chloro-5-cyanophenol based on its retention time and mass spectrum.
- Quantify using the peak area from the SIM data.
Pillar 3: Data Interpretation and Method Comparison
The performance of each method should be rigorously evaluated. The following table summarizes the expected performance characteristics based on established methods for similar phenolic compounds.[14]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and Rationale |
| Specificity | High; demonstrated by baseline resolution from impurities. | Very High; mass selective detection provides definitive identification. | HPLC specificity relies on chromatographic separation, while GC-MS adds the dimension of mass-to-charge ratio, offering superior confirmation of identity. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques are expected to show a strong linear relationship between concentration and response within the defined range.[15] |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | The GC-MS method, especially in SIM mode, is generally more sensitive, allowing for a lower operational range. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods should provide results close to the true value, as assessed by spiking a blank matrix with a known concentration of the analyte.[3][16] |
| Precision (%RSD) | < 2.0% | < 5.0% | HPLC often exhibits slightly better precision due to the simpler sample preparation and fewer manual steps compared to the derivatization required for GC.[17] |
| LOD | ~0.3 µg/mL | ~0.03 µg/mL | The inherent sensitivity of the mass spectrometer detector results in a significantly lower limit of detection for the GC-MS method. |
| LOQ | ~1.0 µg/mL | ~0.1 µg/mL | The limit of quantitation follows the same trend as the LOD, being lower for the more sensitive GC-MS technique.[3] |
| Throughput | Higher; no derivatization step required. | Lower; derivatization adds time to sample preparation. | The additional heating step for derivatization in the GC-MS protocol makes it less suitable for high-throughput screening compared to the more direct HPLC analysis. |
| Robustness | Assessed by small variations in mobile phase composition, pH, and flow rate.[16] | Assessed by small variations in oven ramp rate, flow rate, and injector temperature. | Both methods should be evaluated to ensure they remain unaffected by minor, deliberate changes in parameters, indicating their reliability during routine use.[16] |
Visualization of Analytical Workflows
A clear understanding of the experimental sequence is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the workflows for both analytical methods.
References
- 1. lcms.cz [lcms.cz]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Simultaneous determination by gas chromatography of phenol, 2-chlorophenol, 2,4- and 2,6-dichlorophenol, 2,4,6-trichlorophenol, and 2,3,5,6-tetrachlorophenol in the urine of industrially exposed workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. wjarr.com [wjarr.com]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-hydroxybenzonitrile: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the nuanced disposal procedures for specific compounds is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-3-hydroxybenzonitrile, a halogenated aromatic nitrile. By elucidating the chemical principles that underpin these procedures, this document aims to empower laboratory personnel to handle this compound's waste stream with confidence and precision.
Foundational Safety and Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1][3] As a halogenated organic compound, its thermal decomposition can produce toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[4][5] The nitrile group (-CN) warrants special attention due to the potential for the release of hydrogen cyanide, a highly toxic gas, under acidic conditions.[6]
Immediate Handling Precautions:
-
Engineering Controls: All handling and preparation for disposal of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] Ensure that an eyewash station and safety shower are readily accessible.[4][8][9]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Spill Response: In the event of a spill, avoid generating dust.[1][11] Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[1][8] The spill cleanup materials should be treated as hazardous waste.[6]
Waste Characterization and Segregation: The First Critical Step
Proper waste disposal begins with accurate characterization and meticulous segregation. This compound falls into the category of halogenated organic waste .[12] This classification is crucial as it dictates the final disposal method, which is typically high-temperature incineration.[12][13]
Causality of Segregation: Mixing halogenated and non-halogenated waste streams can lead to the entire volume being managed as the more hazardous and costly halogenated waste.[14] Furthermore, inadvertent mixing with incompatible chemicals can result in dangerous reactions.
Incompatibility Concerns:
This compound is incompatible with the following and must be stored and disposed of separately:
-
Strong Oxidizing Agents: Such as perchlorates, peroxides, and nitrates.[7][8]
-
Strong Acids: Contact with acids can lead to the liberation of toxic hydrogen cyanide gas from the nitrile group.[6][7]
-
Strong Bases: May also cause decomposition or unwanted reactions.[5]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Select an Appropriate Container: Use a chemically resistant container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or contamination.
-
Proper Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards: "Toxic," "Irritant."
-
The date accumulation started.
-
Your name and laboratory information.
-
Step 2: Waste Accumulation
-
Solid Waste: Carefully place solid this compound waste into the labeled container. This includes unused product and contaminated items such as weigh boats and filter paper.
-
Solutions: If disposing of solutions containing this compound, ensure the solvent is compatible with the container. The waste should be segregated as halogenated organic liquid waste.
-
Keep Container Closed: The waste container must remain closed at all times, except when adding waste.[1][8][15]
-
pH Awareness: For any aqueous solutions, maintain a neutral or slightly basic pH to prevent the formation of hydrogen cyanide gas.[6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the operator.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Segregation: Ensure the container is stored separately from incompatible chemicals, particularly strong acids and oxidizers.[7][16]
Step 4: Arranging for Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[17]
-
Regulatory Compliance: As the generator, you are responsible for the waste from "cradle to grave."[14] Ensure that all disposal activities comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19]
Disposal Methodologies: The Science of Destruction
The recommended disposal method for halogenated organic compounds like this compound is incineration .[12][13]
-
High-Temperature Incineration: This process is carried out in a specialized hazardous waste incinerator at temperatures that ensure the complete destruction of the organic molecule. These facilities are equipped with advanced scrubbing systems to neutralize harmful combustion byproducts like hydrogen chloride and nitrogen oxides.[13]
-
Chemical Treatment (Pre-treatment): In some cases, pre-treatment methods like chemical oxidation or reduction may be employed to reduce the toxicity of the waste before final disposal.[20] For nitrile-containing wastes, biological treatment methods have also been explored, utilizing microorganisms that can degrade these compounds.[21][22] However, for a chlorinated nitrile, incineration remains the most common and effective disposal route.
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| Chemical Formula | C₇H₄ClNO | [23] |
| Molecular Weight | 153.56 g/mol | [23] |
| Primary Hazards | Harmful if swallowed, Skin Irritant, Serious Eye Irritant, May cause respiratory irritation. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [5][7][8] |
| Recommended Disposal | Incineration in an approved waste disposal plant. | [1][10][15] |
| RCRA Classification | Likely falls under codes for halogenated organic compounds (e.g., F-listed wastes if a spent solvent).[18][19][24] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a multi-faceted process that demands a synthesis of regulatory knowledge and sound chemical principles. By adhering to the protocols outlined in this guide—from initial hazard assessment and PPE selection to meticulous segregation and compliant disposal—laboratory professionals can effectively mitigate risks, ensure a safe working environment, and uphold their commitment to environmental responsibility.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Benzonitrile, 3-chloro-4-hydroxy- | C7H4ClNO | CID 2735739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
